Glucoiberin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C11H21NO10S3 |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 4-methylsulfinyl-N-sulfooxybutanimidothioate |
InChI |
InChI=1S/C11H21NO10S3/c1-24(17)4-2-3-7(12-22-25(18,19)20)23-11-10(16)9(15)8(14)6(5-13)21-11/h6,8-11,13-16H,2-5H2,1H3,(H,18,19,20)/t6-,8-,9+,10-,11+,24?/m1/s1 |
InChI Key |
PHYYADMVYQURSX-GEINXPCQSA-N |
Isomeric SMILES |
CS(=O)CCCC(=NOS(=O)(=O)O)S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
CS(=O)CCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O |
Synonyms |
glucoiberin |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Glucoiberin Biosynthesis Pathway in Brassica oleracea
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glucoiberin (B1241102) is a significant aliphatic glucosinolate found in Brassica oleracea vegetables, including broccoli, cabbage, and kale. As a precursor to the bioactive isothiocyanate iberin, it is of considerable interest to researchers in nutrition, plant science, and drug development for its potential health-promoting properties. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in Brassica oleracea, detailing the genetic and enzymatic steps, quantitative data, and key experimental protocols for its investigation.
The this compound Biosynthesis Pathway
The biosynthesis of this compound, a 3-methylsulfinylpropyl glucosinolate, is a multi-step enzymatic process that originates from the amino acid methionine. The pathway can be divided into three core stages: chain elongation of the precursor amino acid, formation of the core glucosinolate structure, and side-chain modification.
Stage 1: Methionine Chain Elongation
The initial phase of this compound biosynthesis involves the extension of the methionine side chain by one methylene (B1212753) group. This process occurs in the chloroplasts and consists of a three-step cycle.
-
Deamination: Methionine is first deaminated to 4-methylthio-2-oxobutanoic acid (MTOB) by a branched-chain amino acid aminotransferase (BCAT).
-
Condensation: The key chain elongation step is catalyzed by methylthioalkylmalate synthase (MAM). MAM facilitates the condensation of MTOB with acetyl-CoA to form 2-(2'-methylthioethyl)malate.
-
Isomerization and Oxidative Decarboxylation: The resulting malate (B86768) derivative undergoes isomerization, followed by oxidative decarboxylation, catalyzed by isopropylmalate isomerase (IPMI) and isopropylmalate dehydrogenase (IPMDH), respectively. This regenerates a 2-oxo acid with an additional methylene group.
-
Transamination: The elongated 2-oxo acid is then transaminated by a BCAT to produce the chain-elongated amino acid, dihomomethionine (B12077338) (DHM).
Stage 2: Core Glucosinolate Structure Formation
Following its synthesis, dihomomethionine is exported to the cytoplasm to be converted into the core glucosinolate structure through a series of reactions catalyzed by a suite of enzymes.
-
Conversion to Aldoxime: The cytochrome P450 monooxygenase CYP79F1 catalyzes the conversion of dihomomethionine to the corresponding aldoxime, 3-methylthiopropionaldoxime.[1][2]
-
Oxidation to a Thiohydroximic Acid Intermediate: The aldoxime is then oxidized by another cytochrome P450, CYP83A1, to an aci-nitro intermediate, which is subsequently converted to a thiohydroximic acid.[1][2]
-
S-Glucosylation: The thiohydroximic acid is S-glucosylated by a UDP-glucosyltransferase (UGT74) to form desulfothis compound.
-
Sulfation: In the final step of core structure formation, a sulfotransferase (SOT) catalyzes the sulfation of desulfothis compound, using 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate (B86663) donor, to yield 3-methylthiopropyl glucosinolate (this compound precursor).[3]
Stage 3: Side-Chain Modification
The final step in the biosynthesis of this compound is the S-oxygenation of 3-methylthiopropyl glucosinolate. This reaction is catalyzed by a flavin-monooxygenase (FMO), specifically a glucosinolate S-oxygenase (GSOX), which converts the methylthio group to a methylsulfinyl group, thereby forming this compound.
Genetic Regulation of this compound Biosynthesis
The biosynthesis of this compound is under complex genetic control, with transcription factors playing a crucial role in regulating the expression of the pathway's structural genes. In Brassica species, R2R3-MYB transcription factors are key regulators of aliphatic glucosinolate biosynthesis. Specifically, MYB28 has been identified as a primary positive regulator of the genes involved in this pathway, including MAM, CYP79F1, and CYP83A1. The expression of these regulatory genes can be influenced by various developmental and environmental cues, leading to variations in this compound content among different Brassica oleracea cultivars and in response to stress conditions.[4]
Quantitative Data on this compound in Brassica oleracea
The concentration of this compound varies significantly among different Brassica oleracea cultivars. The following tables summarize reported quantitative data for this compound in several common varieties.
Table 1: this compound Content in Various Brassica oleracea Cultivars
| Brassica oleracea Variety | Cultivar(s) | This compound Content (μmol/100g FW) | Reference(s) |
| Broccoli | 'Bordeaux' | 396.5 | [5] |
| Other varieties | 20.6 - 52.2 | [5] | |
| Savoy Cabbage | 'Wirosa' | 289.8 | [5] |
| Red Cabbage | Not specified | 19.8 - 105.3 | [5] |
| Cauliflower | Not specified | 7.6 - 34.2 | [5] |
| Tronchuda Cabbage | Not specified | 22.1 | [5] |
| Kale | Not specified | Predominant glucosinolate | [6] |
Table 2: Enzyme Kinetic Parameters for a Key Biosynthetic Enzyme
Specific kinetic data for the enzymes in the this compound pathway from Brassica oleracea are limited in the literature. The following data for Methylthioalkylmalate Synthase (MAMS) from the closely related species Brassica juncea provides a valuable reference.
| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) | Reference(s) |
| BjMAM1-A | 4-MTOB | 0.15 ± 0.02 | 0.29 ± 0.01 | 1.93 | [7] |
| 5-MTOP | 0.08 ± 0.01 | 0.16 ± 0.01 | 2.00 | [7] | |
| BjMAM2-A | 4-MTOB | 0.12 ± 0.01 | 0.22 ± 0.01 | 1.83 | [7] |
| 5-MTOP | 0.10 ± 0.01 | 0.18 ± 0.01 | 1.80 | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the this compound biosynthesis pathway.
Quantification of this compound by HPLC-MS/MS
This protocol describes a method for the extraction and quantification of this compound from Brassica oleracea tissues.
4.1.1. Materials and Reagents
-
Freeze-dried and finely ground plant material
-
70% (v/v) Methanol (B129727)
-
Ultrapure water
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
This compound analytical standard
-
DEAE-Sephadex A-25
-
Aryl sulfatase (from Helix pomatia)
-
Sodium acetate
4.1.2. Glucosinolate Extraction
-
Weigh approximately 100 mg of freeze-dried plant material into a 2 mL microcentrifuge tube.
-
Add 1 mL of 70% methanol and vortex thoroughly.
-
Incubate at 70°C for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 13,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Repeat the extraction of the pellet with another 1 mL of 70% methanol and combine the supernatants.
4.1.3. Desulfation
-
Prepare a mini-column with DEAE-Sephadex A-25.
-
Load the combined supernatant onto the column.
-
Wash the column with 70% methanol followed by water.
-
Add 75 µL of purified aryl sulfatase solution to the column and incubate overnight at room temperature.
-
Elute the desulfoglucosinolates with 2 x 0.5 mL of ultrapure water.
4.1.4. HPLC-MS/MS Analysis
-
Column: A reversed-phase C18 column (e.g., 150 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from 5% to 95% B over 15-20 minutes.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometry: Electrospray ionization in negative mode (ESI-).
-
MRM Transition for Desulfothis compound: Monitor the specific precursor-to-product ion transition for desulfothis compound. The exact m/z values should be determined using a pure standard. A common product ion for glucosinolates is m/z 97 ([SO₃H]⁻).[8][9]
-
Quantification: Use a calibration curve generated from the this compound analytical standard that has undergone the same desulfation process.
Gene Expression Analysis by qRT-PCR
This protocol outlines the steps for analyzing the expression of key genes in the this compound biosynthesis pathway.
4.2.1. RNA Extraction and cDNA Synthesis
-
Extract total RNA from Brassica oleracea tissues using a suitable kit or a TRIzol-based method.
-
Treat the RNA with DNase I to remove any genomic DNA contamination.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random primers.
4.2.2. qRT-PCR
-
Design or obtain validated primers for the target genes (MAM1, CYP79F1, CYP83A1, GSOX) and a stable reference gene (e.g., Actin or Ubiquitin).
-
Prepare the qRT-PCR reaction mixture containing SYBR Green master mix, forward and reverse primers, and diluted cDNA.
-
Perform the reaction on a real-time PCR cycler with a standard program: an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include a melt curve analysis to verify the specificity of the amplicons.
4.2.3. Data Analysis
Calculate the relative expression of the target genes using the 2-ΔΔCt method, normalizing to the expression of the reference gene.[10]
Table 3: Example Primer Sequences for qRT-PCR in Brassica oleracea
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Reference |
| Actin1 | GGAATATGATGAGTCAGGCCC | CCCAGTAAGGATGAATTGGAAA | [6] |
| CYP83A1 | GGTTCTCCTCTTCTTCCTCTCT | GCTTGGAAGGTTTGGTTGAG | [6] |
| MAM1 | TCGTGGAGGAGTTTGAGGAG | GCTTGGAAGGTTTGGTTGAG | [6] |
Visualizations
This compound Biosynthesis Pathway
Caption: The biosynthetic pathway of this compound from methionine in Brassica oleracea.
Experimental Workflow for Functional Gene Analysis
Caption: A typical experimental workflow for the functional analysis of a candidate gene in the this compound biosynthesis pathway.
Conclusion
The biosynthesis of this compound in Brassica oleracea is a well-defined pathway involving a series of enzymatic reactions that are tightly regulated at the genetic level. Understanding this pathway is crucial for the development of new Brassica varieties with enhanced nutritional value and for exploring the therapeutic potential of this compound and its derivatives. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate this important secondary metabolite. Future research should focus on elucidating the specific kinetics of the enzymes involved in the B. oleracea pathway and on exploring the intricate regulatory networks that control this compound accumulation.
References
- 1. Engineering of glucosinolate biosynthesis: candidate gene identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Expression Profiling of Glucosinolate Biosynthetic Genes in Brassica oleracea L. var. capitata Inbred Lines Reveals Their Association with Glucosinolate Content - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 6. mdpi.com [mdpi.com]
- 7. Molecular Basis of the Evolution of Methylthioalkylmalate Synthase and the Diversity of Methionine-Derived Glucosinolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Analysis of Processing Effects on Glucosinolate Profiles in Red Cabbage by LC-MS/MS in Multiple Reaction Monitoring Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
The Multifaceted Mechanisms of Glucoiberin Hydrolysis Products: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucoiberin (B1241102), a glucosinolate found in cruciferous vegetables, is a precursor to the bioactive isothiocyanate iberin (B1674146). Upon tissue damage, the enzyme myrosinase hydrolyzes this compound, releasing iberin, a compound of significant interest in pharmacology due to its pleiotropic effects on cellular processes. This technical guide provides an in-depth exploration of the mechanisms of action of this compound hydrolysis products, with a primary focus on iberin. It details the current understanding of their anticancer, antioxidant, and anti-inflammatory properties, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
Core Mechanisms of Action
Iberin exerts its biological effects through the modulation of several key cellular signaling pathways. These interconnected pathways collectively contribute to its observed anticancer, antioxidant, and anti-inflammatory activities.
Anticancer Effects: Induction of Apoptosis and Cell Cycle Arrest
Iberin has been shown to induce programmed cell death, or apoptosis, in various cancer cell lines. This is a critical mechanism for eliminating malignant cells. The pro-apoptotic effects of iberin are mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Intrinsic Pathway: Iberin can increase the intracellular levels of reactive oxygen species (ROS), leading to mitochondrial dysfunction. This results in the release of cytochrome c into the cytoplasm, which in turn activates caspase-9 and the executioner caspase-3, culminating in apoptosis.
-
Extrinsic Pathway: Evidence suggests that iberin can also activate caspase-8, a key initiator of the extrinsic apoptotic pathway.
Furthermore, iberin can induce cell cycle arrest, preventing the proliferation of cancer cells. This is often observed as an accumulation of cells in a specific phase of the cell cycle, such as G2/M.
Antioxidant Effects: Activation of the Nrf2 Pathway
A central mechanism of iberin's cytoprotective effects is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Iberin, being an electrophile, can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes. This leads to the increased expression of phase II detoxification enzymes, including:
-
Heme Oxygenase-1 (HO-1): An enzyme with potent antioxidant and anti-inflammatory properties.
-
NAD(P)H Quinone Dehydrogenase 1 (NQO1): An enzyme involved in the detoxification of quinones and reduction of oxidative stress.
The upregulation of these and other antioxidant enzymes enhances the cell's capacity to neutralize ROS and combat oxidative damage.
Anti-inflammatory Effects: Inhibition of the NF-κB Pathway
Chronic inflammation is a key driver of many diseases, including cancer. Iberin has demonstrated significant anti-inflammatory properties primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, such as cytokines, chemokines, and adhesion molecules.
The activation of NF-κB is typically triggered by pro-inflammatory stimuli like tumor necrosis factor-alpha (TNF-α). This leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα, allowing the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Iberin can intervene in this pathway by:
-
Inhibiting IκBα Phosphorylation and Degradation: By preventing the degradation of IκBα, iberin ensures that NF-κB remains sequestered in the cytoplasm in its inactive state.
-
Inhibiting p65 Phosphorylation and Nuclear Translocation: Iberin has been shown to reduce the phosphorylation of the p65 subunit of NF-κB, a critical step for its activation and movement into the nucleus.
By suppressing the NF-κB pathway, iberin effectively dampens the inflammatory response.
Data Presentation
The following tables summarize the quantitative data on the bioactivity of iberin and its well-studied analogue, sulforaphane.
Table 1: Cytotoxicity (IC50) of Iberin and Sulforaphane in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Iberin | Neuroblastoma (SK-N-AS) | Neuroblastoma | ~10 (induces 30-35% apoptosis) | |
| Oral Epithelial (TR146) | Squamous Cell Carcinoma | >15 (non-toxic at tested concentrations) | [1] | |
| Sulforaphane | MDA-MB-231 | Breast Cancer | 21 | [2] |
| MCF-7 | Breast Cancer | 27.9 | [2] | |
| MCF-7/Adr (doxorubicin-resistant) | Breast Cancer | 13.7 | [2] | |
| H1975 | Non-Small Cell Lung Cancer | 10 | [3] | |
| PC9/gef (gefitinib-resistant) | Non-Small Cell Lung Cancer | 12 | [3] | |
| A549 | Non-Small Cell Lung Cancer | 20 | [3] |
Table 2: Quantitative Effects of Iberin on Key Biomarkers
| Target Pathway | Biomarker | Cell Line | Treatment | Effect | Reference |
| Apoptosis | Apoptotic Cells | Neuroblastoma (SK-N-AS) | 10 µM Iberin for 24h | 30-35% increase in apoptotic cells | |
| Nrf2 Pathway | HO-1 Expression | Oral Epithelial (TR146) | 3.75 - 15 µM Iberin | Significant increase in protein expression | [1][4] |
| NQO1 Expression | Oral Epithelial (TR146) | 3.75 - 15 µM Iberin | Significant increase in protein expression | [1][4] | |
| NF-κB Pathway | p-p65 Levels | Oral Epithelial (TR146) | 15 µM Iberin | Reduction in TNF-α-induced phosphorylation | [5] |
| p-IκBα Levels | Oral Epithelial (TR146) | 15 µM Iberin | Reduction in TNF-α-induced phosphorylation | [5] | |
| IL-6 Production | Oral Epithelial (TR146) | 1.875 - 15 µM Iberin | Dose-dependent inhibition of TNF-α-induced production | [4] | |
| CXCL10 Production | Oral Epithelial (TR146) | 1.875 - 15 µM Iberin | Dose-dependent inhibition of TNF-α-induced production | [4] | |
| iNOS Expression | Oral Epithelial (TR146) | 3.75 - 15 µM Iberin | Inhibition of TNF-α-induced expression | [1] | |
| COX-2 Expression | Oral Epithelial (TR146) | 7.5 µM Iberin | Down-regulation of TNF-α-induced expression | [1] |
Mandatory Visualization
The following diagrams were generated using Graphviz (DOT language) to illustrate the key mechanisms and workflows.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound hydrolysis products.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of iberin on cancer cell lines.
-
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
Iberin stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of iberin in culture medium from the stock solution. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted iberin solutions or vehicle control (medium with 0.1% DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Apoptosis (Annexin V-FITC/PI) Assay
This protocol is used to quantify the percentage of apoptotic and necrotic cells after treatment with iberin.
-
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
Iberin stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in a 6-well plate and treat with the desired concentrations of iberin or vehicle control for the specified time.
-
Harvest the cells (including floating cells in the medium) by trypsinization.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Nrf2 Nuclear Translocation (Western Blot) Assay
This protocol is used to determine the effect of iberin on the translocation of Nrf2 from the cytoplasm to the nucleus.
-
Materials:
-
Cell culture dishes
-
Cell line of interest
-
Iberin stock solution
-
Nuclear and Cytoplasmic Extraction Kit
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-Nrf2, anti-Lamin B1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
-
Western blotting apparatus and imaging system
-
-
Procedure:
-
Treat cells with iberin for the desired time.
-
Harvest the cells and separate the nuclear and cytoplasmic fractions using a commercial extraction kit according to the manufacturer's instructions.
-
Determine the protein concentration of each fraction using the BCA protein assay.
-
Load equal amounts of protein (20-30 µg) from the nuclear and cytoplasmic extracts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Nrf2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Normalize the Nrf2 protein levels in the nuclear fraction to a nuclear loading control (e.g., Lamin B1) and in the cytoplasmic fraction to a cytoplasmic loading control (e.g., β-actin).
-
NF-κB Activation (Luciferase Reporter) Assay
This protocol is used to measure the inhibitory effect of iberin on NF-κB transcriptional activity.
-
Materials:
-
Cell line stably or transiently transfected with an NF-κB luciferase reporter construct
-
96-well white, clear-bottom plates
-
Iberin stock solution
-
NF-κB activator (e.g., TNF-α)
-
Luciferase Assay System
-
Luminometer
-
-
Procedure:
-
Seed the transfected cells in a 96-well plate.
-
Incubate for 24 hours.
-
Pre-treat the cells with various concentrations of iberin for 1 hour.
-
Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for 6-8 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or to total protein concentration.
-
Calculate the percentage of inhibition of NF-κB activity by iberin.
-
Gene Expression Analysis (qPCR) for Nrf2 Target Genes
This protocol is used to quantify the effect of iberin on the mRNA expression of Nrf2 target genes like HMOX1 and NQO1.
-
Materials:
-
Cell line of interest
-
Iberin stock solution
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR SYBR Green Master Mix
-
Gene-specific primers for HMOX1, NQO1, and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
-
-
Procedure:
-
Treat cells with iberin for the desired time.
-
Extract total RNA using a commercial kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green Master Mix and gene-specific primers.
-
The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the qPCR data using the 2-ΔΔCt method to calculate the relative fold change in gene expression, normalized to the housekeeping gene.
-
Conclusion
The hydrolysis products of this compound, particularly iberin, exhibit a remarkable range of biological activities with significant therapeutic potential. Through the intricate modulation of key cellular signaling pathways—namely the induction of apoptosis in cancer cells, the activation of the Nrf2-mediated antioxidant response, and the inhibition of NF-κB-driven inflammation—iberin presents a multi-pronged approach to combating various pathological conditions. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the pharmacological properties of these promising natural compounds. Future research should focus on expanding the quantitative analysis of iberin's bioactivity across a broader range of disease models and on conducting preclinical and clinical studies to validate its therapeutic efficacy.
References
- 1. The Anti-Inflammatory Effects of Iberin on TNF-α-Stimulated Human Oral Epithelial Cells: In Vitro Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulforaphane inhibits growth of phenotypically different breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Anti-Inflammatory Effects of Iberin on TNF-α-Stimulated Human Oral Epithelial Cells: In Vitro Research [mdpi.com]
The Anti-inflammatory Potential of Glucoiberin: An In Vitro Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glucoiberin, a glucosinolate found in cruciferous vegetables, and its hydrolysis product, iberin (B1674146), have demonstrated notable anti-inflammatory properties in various in vitro models. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory effects, focusing on its mechanisms of action, detailed experimental protocols for its evaluation, and a summary of key quantitative data. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology, immunology, and drug development who are interested in the therapeutic potential of this compound and its derivatives.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation is implicated in a wide range of pathologies, including autoimmune diseases, cardiovascular diseases, and cancer. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery.
This compound is a naturally occurring glucosinolate that, upon enzymatic hydrolysis by myrosinase, yields the isothiocyanate iberin. Iberin is believed to be the primary bioactive compound responsible for the observed anti-inflammatory effects. In vitro studies have begun to elucidate the molecular mechanisms by which iberin exerts its anti-inflammatory activity, primarily through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. This guide will delve into the specifics of these findings.
Molecular Mechanisms of Action
The anti-inflammatory effects of this compound's hydrolysis product, iberin, are primarily attributed to its ability to modulate critical intracellular signaling pathways involved in the inflammatory response. The two most well-documented pathways are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes.
Iberin has been shown to inhibit NF-κB activation.[1] Studies have demonstrated that iberin treatment can reduce the phosphorylation of both NF-κB p65 and IκB-α in TNF-α-stimulated cells.[1] This inhibition of IκBα phosphorylation prevents its degradation, thereby keeping NF-κB retained in the cytoplasm and unable to activate the transcription of its target genes.
Modulation of the MAPK Signaling Pathway
The MAPK family of serine/threonine protein kinases, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in transducing extracellular stimuli into cellular responses, including the production of inflammatory mediators.[2][3] The activation of these kinases through phosphorylation is a key step in the inflammatory cascade. While direct studies on iberin's comprehensive effect on all MAPK pathways are emerging, the modulation of these pathways is a common mechanism for many anti-inflammatory isothiocyanates.
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the key quantitative findings from in vitro studies on the anti-inflammatory effects of iberin.
Table 1: Inhibition of Pro-inflammatory Mediators by Iberin
| Mediator | Cell Line | Stimulant | Iberin Concentration | Inhibition | Reference |
| Nitric Oxide (NO) | RAW 264.7 | LPS | 0-2 µM | Dose-dependent | [4] |
| Interleukin-6 (IL-6) | TR146 | TNF-α | 7.5 µM | Significant reduction | [1][5] |
| CXCL10 | TR146 | TNF-α | 7.5 µM | Significant reduction | [1][5] |
Table 2: Inhibition of Pro-inflammatory Enzyme Expression by Iberin
| Enzyme | Cell Line | Stimulant | Iberin Concentration | Inhibition | Reference |
| iNOS | TR146 | TNF-α | 3.75–15 µM | Dose-dependent | [1][6] |
| COX-2 | TR146 | TNF-α | 7.5 µM | Significant reduction | [1][6] |
Table 3: Inhibition of Signaling Pathway Activation by Iberin
| Pathway Component | Cell Line | Stimulant | Iberin Concentration | Effect | Reference |
| NF-κB p65 Phosphorylation | TR146 | TNF-α | 15 µM | Reduced | [1] |
| IκB-α Phosphorylation | TR146 | TNF-α | 15 µM | Reduced | [1] |
| STAT3 Phosphorylation | TR146 | TNF-α | 7.5 and 15 µM | Significantly reduced | [1][5] |
| p70S6K Phosphorylation | TR146 | TNF-α | 7.5 and 15 µM | Reduced | [1][5] |
| S6 Phosphorylation | TR146 | TNF-α | 7.5 and 15 µM | Reduced | [1][5] |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to assess the anti-inflammatory effects of this compound/Iberin.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7 is a commonly used and appropriate model for in vitro inflammation studies.[7][8][9] Human oral epithelial cells (TR146) have also been utilized.[1]
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Stimulation: To induce an inflammatory response, cells are commonly stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL or tumor necrosis factor-alpha (TNF-α) at 100 ng/mL.[1][8]
-
Treatment: Cells are pre-treated with various concentrations of iberin for 1-2 hours before the addition of the inflammatory stimulus.[1][10]
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite (B80452), a stable breakdown product of NO, in the cell culture supernatant.
-
Principle: The Griess reagent converts nitrite into a colored azo compound, the absorbance of which can be measured spectrophotometrically.
-
Protocol:
-
Seed RAW 264.7 cells (e.g., 1.5 x 10^5 cells/mL) in a 96-well plate and incubate for 24 hours.[8][10]
-
Pre-treat the cells with varying concentrations of iberin for 2 hours.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for an additional 24 hours.[8]
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to the supernatant.[8]
-
Measure the absorbance at 540-550 nm using a microplate reader.[8][10]
-
Quantify nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
-
Cytokine Production Assay (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines, such as TNF-α and IL-6, in the cell culture supernatant.
-
Principle: A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample is added, and the cytokine binds to the antibody. A second, detection antibody (often biotinylated) is added, followed by a streptavidin-enzyme conjugate. Finally, a substrate is added, which is converted by the enzyme into a colored product. The intensity of the color is proportional to the amount of cytokine present.
-
Protocol (General):
-
Coat a 96-well plate with a capture antibody against the target cytokine (e.g., anti-human IL-6) and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Wash the plate and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Measure the absorbance at 450 nm.
-
Calculate cytokine concentrations based on the standard curve.
-
Western Blot Analysis for Protein Expression and Phosphorylation
Western blotting is used to detect and quantify the expression levels of specific proteins, such as iNOS, COX-2, and the phosphorylation status of signaling proteins like NF-κB p65 and IκBα.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is then probed with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). A substrate is added to produce a detectable signal (e.g., chemiluminescence).
-
Protocol (General):
-
Lyse the treated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein (e.g., 40 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-phospho-NF-κB p65, anti-iNOS, anti-COX-2) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
-
Visualizations of Signaling Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by iberin.
Caption: Iberin inhibits the NF-κB signaling pathway.
Caption: Iberin's potential modulation of the MAPK pathway.
Experimental Workflows
The following diagrams outline the general workflows for the key experimental protocols.
Caption: Workflow for the Griess Assay.
Caption: General workflow for Western Blot analysis.
Conclusion
The in vitro evidence strongly suggests that this compound, through its hydrolysis product iberin, possesses significant anti-inflammatory properties. Its ability to inhibit the NF-κB signaling pathway and modulate the expression of key pro-inflammatory mediators and enzymes makes it a promising candidate for further investigation as a potential therapeutic agent for inflammatory diseases. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to design and conduct further studies to fully elucidate the therapeutic potential of this compound. Future research should focus on a more comprehensive analysis of its effects on the MAPK and other inflammatory pathways, as well as its efficacy and safety in in vivo models.
References
- 1. The Anti-Inflammatory Effects of Iberin on TNF-α-Stimulated Human Oral Epithelial Cells: In Vitro Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MAPK signaling pathway | Abcam [abcam.com]
- 3. emjreviews.com [emjreviews.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory activity in macrophage cells | Nawah Scientific [nawah-scientific.com]
- 10. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
The Biological Activity of Iberin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iberin (B1674146), an isothiocyanate derived from the hydrolysis of its precursor glucoiberin (B1241102), has emerged as a compound of significant interest in the scientific community.[1][2] Found in cruciferous vegetables, iberin exhibits a range of biological activities, including potent anti-inflammatory, antioxidant, and anticancer properties.[3][4] This technical guide provides an in-depth overview of the biological activity of iberin, its mechanisms of action, and the experimental methodologies used to elucidate its effects. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Physicochemical Properties of Iberin
| Property | Value | Reference |
| Chemical Formula | C₅H₉NOS₂ | N/A |
| Molar Mass | 163.26 g/mol | N/A |
| Structure | 1-isothiocyanato-3-(methylsulfinyl)propane | N/A |
| Solubility | Soluble in Ethanol (B145695), DMSO, and DMF | LKT Labs Product Information |
Biological Activities of Iberin
Iberin demonstrates a spectrum of biological effects that are of therapeutic interest. These activities are primarily attributed to its ability to modulate key cellular signaling pathways involved in inflammation, oxidative stress, and cancer progression.
Anticancer Activity
Iberin has been shown to possess significant cytotoxic and pro-apoptotic effects against various cancer cell lines. Its anticancer activity is mediated through the induction of cell cycle arrest and apoptosis.
Table 1: IC50 Values of Iberin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| Caco-2 | Human Colon Carcinoma | 18 | 72 | [5] |
| HepG2 | Human Hepatocellular Carcinoma | Not explicitly stated, but showed anticancer activity | Not specified | N/A |
| Ovarian Cancer Cell Lines | Ovarian Cancer | Not explicitly stated, but inhibited cell proliferation and induced apoptosis | Not specified | |
| Human Neuroblastoma Cells | Neuroblastoma | Not explicitly stated, but induced cell cycle arrest and apoptosis | Not specified | N/A |
| Bladder Cancer Cell Lines | Bladder Cancer | 10 - 20 (for carbohydrate-based analogues) | Not specified | N/A |
Anti-inflammatory Activity
Iberin exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. It has been demonstrated to suppress the expression of inflammatory cytokines and enzymes in various cell models.
Table 2: Anti-inflammatory Effects of Iberin
| Cell Line | Stimulant | Inhibited Mediators | Concentration of Iberin | Reference |
| TR146 (Human Oral Epithelial Cells) | TNF-α | IL-6, CXCL10, VCAM-1, iNOS, COX-2 | 1.875–15 µM | |
| RAW 264.7 (Macrophage Cell Line) | LPS or Pam3CSK4 | iNOS, COX-2, TNF-α, IL-1α | Not specified |
Antioxidant Activity
Iberin functions as an indirect antioxidant by activating the Nrf2/ARE signaling pathway, a master regulator of the cellular antioxidant response. This leads to the increased expression of phase II detoxification and antioxidant enzymes.
Table 3: Antioxidant Effects of Iberin
| Cell Line/Model | Induced Genes/Proteins | Concentration of Iberin | Reference | |---|---|---|---|---| | TR146 Cells | HO-1, NQO1 | 3.75, 7.5, or 15 µM | | | NIH3T3 (Murine Fibroblast Cell Line) | Nuclear Nrf2, HO-1 | Not specified | | | Rat Hepatocytes | Quinone Reductase, Glutathione S-transferase | 40 µM | N/A |
Signaling Pathways Modulated by Iberin
Iberin exerts its biological effects by modulating several key signaling pathways. Understanding these molecular mechanisms is crucial for the development of iberin-based therapeutic strategies.
Nrf2/Keap1 Signaling Pathway
Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Iberin, being an electrophile, can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
Caption: Iberin-mediated activation of the Nrf2/Keap1 pathway.
NF-κB Signaling Pathway
The transcription factor NF-κB plays a central role in inflammation. In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli, such as TNF-α, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Iberin has been shown to inhibit the phosphorylation of both IκBα and the p65 subunit of NF-κB, thereby preventing its nuclear translocation and transcriptional activity.
Caption: Inhibition of the NF-κB signaling pathway by iberin.
STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor involved in inflammation and cell proliferation. Upon stimulation by cytokines like TNF-α, STAT3 is phosphorylated, leading to its dimerization, nuclear translocation, and activation of target gene transcription. Iberin has been demonstrated to significantly reduce the phosphorylation of STAT3, thereby inhibiting its downstream signaling.
Caption: Iberin-mediated inhibition of the STAT3 signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of iberin's biological activities.
Preparation of Iberin from this compound
Iberin is obtained through the enzymatic hydrolysis of its precursor, this compound, which is found in various cruciferous plants.
Materials:
-
Plant material rich in this compound (e.g., seeds or sprouts of Iberis amara)
-
Myrosinase enzyme
-
Phosphate (B84403) buffer (pH 6.5)
-
Dichloromethane
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system
Protocol:
-
Extraction of this compound: Homogenize the plant material in boiling water or ethanol to inactivate endogenous myrosinase. Extract the this compound using a suitable solvent system.
-
Enzymatic Hydrolysis: Dissolve the crude this compound extract in phosphate buffer (pH 6.5). Add myrosinase enzyme and incubate at room temperature with gentle agitation. The reaction progress can be monitored by HPLC.
-
Extraction of Iberin: After the hydrolysis is complete, extract the reaction mixture with dichloromethane.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate the solvent using a rotary evaporator to obtain crude iberin.
-
Purification: Purify the crude iberin using reverse-phase HPLC with a suitable solvent gradient (e.g., water and acetonitrile).
Caption: Workflow for the preparation of iberin from this compound.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
96-well plates
-
Cell culture medium
-
Iberin stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of iberin for the desired duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Western Blot Analysis for Nrf2 Activation
Western blotting is used to detect the levels of specific proteins in a sample, such as the nuclear translocation of Nrf2.
Materials:
-
Cell culture dishes
-
Iberin stock solution
-
Cell lysis buffer
-
Nuclear and cytoplasmic extraction kit
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Nrf2, anti-Lamin B for nuclear fraction, anti-GAPDH for cytoplasmic fraction)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells with iberin for the desired time. Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit.
-
Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic lysates using a protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the level of nuclear Nrf2 to the nuclear loading control (Lamin B).
Chromatin Immunoprecipitation (ChIP) Assay for Nrf2 Binding
ChIP is used to determine the in vivo interaction of proteins with specific genomic regions, such as the binding of Nrf2 to the ARE.
Materials:
-
Cell culture dishes
-
Iberin stock solution
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis buffer
-
Sonication equipment
-
Anti-Nrf2 antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
qPCR primers for ARE-containing gene promoters (e.g., HO-1, NQO1)
-
qPCR system
Protocol:
-
Cross-linking and Cell Lysis: Treat cells with iberin. Cross-link protein-DNA complexes with formaldehyde and then quench with glycine. Lyse the cells to release the chromatin.
-
Chromatin Shearing: Shear the chromatin into smaller fragments (typically 200-1000 bp) using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-Nrf2 antibody overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding. Elute the complexes from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-linking by heating and digest the proteins with proteinase K. Purify the DNA.
-
qPCR Analysis: Quantify the amount of immunoprecipitated DNA corresponding to the ARE-containing promoters of Nrf2 target genes using qPCR.
Conclusion
Iberin, derived from this compound, is a promising natural compound with multifaceted biological activities. Its ability to modulate critical signaling pathways, including Nrf2/Keap1, NF-κB, and STAT3, underscores its therapeutic potential in the management of cancer, inflammation, and diseases associated with oxidative stress. The experimental protocols detailed in this guide provide a framework for the continued investigation of iberin and other bioactive isothiocyanates. Further research, particularly well-designed preclinical and clinical studies, is warranted to fully elucidate the therapeutic efficacy and safety of iberin for human health.
References
- 1. Myrosinase hydrolysates of Brassica oleraceae L. var. italica reduce the risk of colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. The Anti-Inflammatory Effects of Iberin on TNF-α-Stimulated Human Oral Epithelial Cells: In Vitro Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Enzymatic Hydrolysis of Glucoiberin by Myrosinase: A Technical Guide
Abstract
This technical guide provides an in-depth examination of the enzymatic hydrolysis of glucoiberin (B1241102), a prominent glucosinolate found in Brassicaceae vegetables, by the enzyme myrosinase. The document details the biochemical reaction, its resulting products, and the factors influencing reaction kinetics. Standardized experimental protocols for myrosinase extraction and activity measurement are presented for researchers. Furthermore, the guide elucidates the significant biological activities of the primary hydrolysis product, iberin, focusing on its interaction with key cellular signaling pathways such as Nrf2 and NF-κB. This whitepaper is intended for researchers, scientists, and drug development professionals interested in the chemistry and therapeutic potential of glucosinolate-derived compounds.
Introduction
Glucosinolates are a class of sulfur-containing secondary metabolites characteristic of plants in the order Brassicales, which includes widely consumed vegetables like broccoli, cabbage, and kale.[1][2][3] These compounds are integral to the plant's defense system.[3] One such aliphatic glucosinolate is this compound (3-methylsulfinylpropyl glucosinolate), which is found in significant quantities in various cabbage and broccoli species.[2][4][5][6]
In intact plant tissue, glucosinolates are physically segregated from the enzyme myrosinase (β-thioglucosidase glucohydrolase, EC 3.2.3.1).[3][7][8] When the plant tissue is damaged—through chewing, cutting, or pest attack—myrosinase comes into contact with this compound, catalyzing its hydrolysis.[3][8][9] This process releases a variety of biologically active compounds, forming the basis of the "glucosinolate-myrosinase" defense system.[1][3] The primary hydrolysis product of this compound is the isothiocyanate (ITC) iberin, a compound of significant interest for its potential health-promoting properties.[10][11]
The Hydrolysis Reaction Mechanism
The enzymatic hydrolysis of this compound by myrosinase is a two-step process. First, the myrosinase enzyme cleaves the β-thioglucosidic bond of this compound. This catalytic action releases a molecule of D-glucose and a highly unstable aglycone intermediate, thiohydroximate-O-sulfonate.[1][7][8]
This intermediate then undergoes a spontaneous chemical rearrangement. At a neutral pH, the predominant reaction is a Lossen rearrangement, which results in the formation of the corresponding isothiocyanate, 3-methylsulfinylpropyl isothiocyanate, commonly known as iberin.[11][12] Under different conditions, such as altered pH or the presence of specific protein cofactors, other products like nitriles may be formed.[1][13]
Quantitative Analysis and Influencing Factors
The rate and outcome of this compound hydrolysis are influenced by several physical and chemical factors. The reaction generally follows Michaelis-Menten kinetics, although strong substrate inhibition has been observed at high glucosinolate concentrations in studies with other substrates like sinigrin (B192396) and glucoraphanin.[7][14][15]
Factors Affecting Myrosinase Activity
The activity of myrosinase is highly dependent on environmental conditions. Understanding these parameters is crucial for both maximizing the production of bioactive compounds in food preparation and for designing robust in vitro experiments.
| Parameter | Optimal Condition | Notes | Source |
| pH | 6.5 - 7.0 | Corresponds to the natural pH of fresh broccoli juice. | [16] |
| Temperature | 30 - 37 °C | Activity is significantly higher at 37°C compared to ambient temperature. | [17] |
| Cofactors | Ascorbic Acid | Ascorbic acid is a known cofactor that enhances myrosinase activity. | [17][18] |
Impact of Food Processing on this compound Content
Thermal processing and other cooking methods can significantly impact the stability of both this compound and myrosinase. Myrosinase is heat-labile and can be inactivated by cooking, which prevents the hydrolysis of glucosinolates.[1][19] The glucosinolates themselves can also be degraded or leached into cooking water. The retention of this compound is highly dependent on the cooking method.
| Cooking Method | This compound Loss (%) | Retention (%) | Notes | Source |
| Boiling | 5.38% | 94.62% | Boiling showed the highest retention, likely due to rapid myrosinase inactivation preventing enzymatic loss, though some leaching may occur. | [5] |
| Steaming | 19.51% | 80.49% | - | [5] |
| Microwaving | 25.92% | 74.08% | - | [5] |
| Frying | 92.36% | 7.64% | High temperatures cause significant thermal degradation. | [5] |
| Stir-frying | 95.86% | 4.14% | High temperatures cause significant thermal degradation. | [5] |
Experimental Protocols
Accurate quantification of myrosinase activity and this compound content requires standardized protocols. The following sections outline common methodologies used in research.
Myrosinase Extraction from Plant Tissue
A crude enzyme extract can be prepared from fresh plant material for activity assays.
-
Homogenization: Homogenize 50 mg of fresh plant tissue (e.g., broccoli florets) in 1 mL of distilled water or a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.0).[20] Keep the sample on ice throughout the process to minimize enzyme degradation.
-
Centrifugation: Centrifuge the homogenate at 13,000 rpm for 5-10 minutes at 4°C.[20]
-
Collection: Collect the supernatant, which contains the crude myrosinase extract. This extract can be used immediately for activity assays or stored at -20°C for later use.
Myrosinase Activity Assay (Spectrophotometric Method)
This is a widely used method that measures the decrease in glucosinolate substrate concentration by monitoring UV absorbance.[16][20] Sinigrin is often used as a standard substrate due to its commercial availability and well-characterized absorbance spectrum.
-
Reaction Mixture Preparation: In a 1-cm path length cuvette, prepare a reaction mixture containing 1470 µL of 80 mM NaCl (pH 6.5) and 15 µL of 20 mM sinigrin solution (final concentration 0.2 mM).[16] Pre-incubate the mixture at 37°C.
-
Initiate Reaction: Add 15 µL of the myrosinase extract to the cuvette to initiate the reaction.
-
Spectrophotometric Measurement: Immediately begin monitoring the decrease in absorbance at 230 nm using a spectrophotometer.[16]
-
Calculation: Calculate the initial reaction velocity from the linear portion of the absorbance vs. time curve. One unit of myrosinase activity is typically defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions.[19]
Bioactivity of Hydrolysis Products
While intact glucosinolates are generally considered biologically inactive, their hydrolysis products, particularly isothiocyanates like iberin, are highly reactive and exhibit significant biological effects.[3] These compounds are potent modulators of key cellular signaling pathways involved in cytoprotection, inflammation, and carcinogenesis.
Nrf2 Signaling Pathway Activation
One of the most well-documented activities of isothiocyanates is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[21][22]
-
Mechanism: In resting cells, Nrf2 is bound in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).[21] Isothiocyanates, being electrophilic, can react with specific cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, leading to the release and stabilization of Nrf2.
-
Cellular Response: Free Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes. This induces the transcription of a battery of cytoprotective proteins, including Phase II detoxification enzymes (e.g., glutathione (B108866) S-transferases) and antioxidant enzymes.[9][21][22]
Modulation of Inflammatory Pathways
Isothiocyanates also exert anti-inflammatory effects, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[21][23] NF-κB is a key transcription factor that controls the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. By suppressing NF-κB activation, isothiocyanates can mitigate inflammatory responses, which are implicated in the pathogenesis of numerous chronic diseases.[21][22]
Metabolism and Excretion
Upon absorption, isothiocyanates are rapidly metabolized through the mercapturic acid pathway.[21] They are first conjugated with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs).[22] Following a series of enzymatic modifications, they are ultimately excreted in the urine as N-acetylcysteine conjugates (mercapturic acids).[12][21] The quantification of these urinary metabolites serves as a reliable biomarker for isothiocyanate intake and bioavailability.[12]
Conclusion
The enzymatic hydrolysis of this compound by myrosinase is a critical reaction that unlocks the biological potential of this glucosinolate. The process yields iberin, a bioactive isothiocyanate with well-documented cytoprotective and anti-inflammatory properties mediated through the Nrf2 and NF-κB pathways. A thorough understanding of the factors influencing this reaction, coupled with robust analytical methodologies, is essential for researchers in nutrition, food science, and pharmacology. The potent bioactivity of this compound's hydrolysis products underscores their potential for use in functional foods and as lead compounds in drug development for preventive and therapeutic applications.
References
- 1. Frontiers | Glucosinolates, a natural chemical arsenal: More to tell than the myrosinase story [frontiersin.org]
- 2. Dietary glucosinolates derived isothiocyanates: chemical properties, metabolism and their potential in prevention of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Myrosinase hydrolysates of Brassica oleraceae L. var. italica reduce the risk of colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of Processing Effects on Glucosinolate Profiles in Red Cabbage by LC-MS/MS in Multiple Reaction Monitoring Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Changes in myrosinase activity and isoenzyme pattern, glucosinolate content and the cytology of myrosin cells in the leaves of heads of three cultivars of English white cabbage | Semantic Scholar [semanticscholar.org]
- 7. HPLC-Based Method to Evaluate Kinetics of Glucosinolate Hydrolysis by Sinapis alba Myrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. mdpi.com [mdpi.com]
- 11. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioavailability of Glucosinolates and Their Breakdown Products: Impact of Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Kinetics of glucosinolate hydrolysis by myrosinase in Brassicaceae tissues: A high-performance liquid chromatography approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Kinetic and structural study of broccoli myrosinase and its interaction with different glucosinolates [agris.fao.org]
- 16. Making sure you're not a bot! [mostwiedzy.pl]
- 17. researchgate.net [researchgate.net]
- 18. Determination of myrosinase activity [bio-protocol.org]
- 19. The Impact of Domestic Cooking Methods on Myrosinase Stability, Glucosinolates and Their Hydrolysis Products in Different Cabbage (Brassica oleracea) Accessions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
Glucoiberin: A Comprehensive Technical Guide on its Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction to Glucoiberin (B1241102)
This compound, a member of the glucosinolate family of secondary plant metabolites, is a sulfur-containing compound primarily found in the order Brassicales[1]. Structurally, it is (RS)-3-(methylsulfinyl)propyl glucosinolate[2]. Glucosinolates, including this compound, are stored in plant vacuoles and are biologically inactive in their intact form[3][4]. Upon tissue damage, such as from herbivory or food preparation, they come into contact with the enzyme myrosinase, which hydrolyzes them into various bioactive compounds, most notably isothiocyanates[5]. The hydrolysis product of this compound is 3-(methylsulfinyl)propyl isothiocyanate, also known as iberin. These breakdown products are of significant interest due to their potential roles in plant defense and human health, including anticarcinogenic, anti-inflammatory, and antioxidant properties. This guide provides a detailed overview of the natural sources, distribution, biosynthesis, and analytical methodologies for this compound.
Natural Sources and Distribution of this compound
This compound is predominantly found in plants of the Brassicaceae family. Its name is derived from the genus Iberis (candytuft), where it was first identified in Iberis amara. Besides the Iberis genus, this compound is widely distributed among common dietary vegetables of the Brassica oleracea species.
The concentration and distribution of this compound vary significantly depending on the plant species, cultivar, tissue type, and developmental stage. Generally, glucosinolate levels are higher in seeds and young shoots compared to mature plant tissues.
Distribution in Iberis Species
The genus Iberis is a rich source of this compound. It was first identified in Iberis amara by Schultz and Gmelin in 1954. Various species within this genus, including I. sempervirens, I. crenata, and I. umbellata, also contain this compound, although it is often found alongside other glucosinolates like glucoibervirin (B1623787).
Distribution in Brassica oleracea
Many common cruciferous vegetables contain this compound, often as one of the major aliphatic glucosinolates. Significant variation exists among different cultivars of the same vegetable.
-
Cabbage (Brassica oleracea var. capitata): this compound is a predominant glucosinolate in many cabbage varieties, including white, red, and savoy cabbage. Studies on numerous cabbage genotypes have shown that its content can vary widely. For instance, white cabbage cultivars have been found to contain significantly higher concentrations of this compound compared to red cabbage varieties. In some savoy cabbage cultivars, this compound can be exceptionally high.
-
Broccoli (Brassica oleracea var. italica): While often known for its high glucoraphanin (B191350) content, broccoli also contains this compound, with levels varying considerably among different cultivars.
-
Cauliflower (Brassica oleracea var. botrytis): Cauliflower is another source of this compound, where it is often the predominant glucosinolate, although the total glucosinolate content is generally lower than in other Brassica vegetables.
-
Other Brassica Vegetables: this compound is also found in Brussels sprouts, kale, and oxheart cabbage.
Quantitative Data on this compound Content
The following tables summarize the quantitative data on this compound content in various plant sources as reported in the literature. It is important to note that direct comparison can be challenging due to variations in analytical methods, cultivation conditions, and the basis of measurement (fresh vs. dry weight).
Table 1: this compound Content in Brassica oleracea Cultivars
| Vegetable | Cultivar/Type | This compound Content (µmol/100g Fresh Weight) | Total Glucosinolates (µmol/100g Fresh Weight) | Reference |
| Savoy Cabbage | 'Wirosa' | 289.8 | 482 | |
| Oxheart Cabbage | Bejo 2575 | 72.0 | 165 | |
| Oxheart Cabbage | Capricorn | 31.2 | 85 | |
| Red Cabbage | 'Pesaro' | 57.7 | 381 | |
| Red Cabbage | 'Buscaro' | 51.6 | 344 | |
| Cauliflower | - | 7.6 - 34.2 | - | |
| Broccoli | - | 21 - 397 | - | |
| Tronchuda | - | 22.1 | - |
Table 2: this compound Content in Cabbage Genotypes (Dry Weight)
| Cabbage Type | Genotype | This compound Content (µmol/g Dry Weight) | Total Glucosinolates (µmol/g Dry Weight) | Reference |
| White Cabbage | Various | > 4.0 | 3.99 - 23.75 | |
| Red Cabbage | Various | > 4.0 | 3.99 - 23.75 |
Table 3: Share of this compound in Young Cabbage Shoots
| Cabbage Type | This compound (% of total aliphatic glucosinolates) | Total Glucosinolates (µmol/g Dry Weight) | Reference |
| Young White Cabbage | 5.6% | 26.23 | |
| Young Red Cabbage | 12.8% | 27.93 |
Biosynthesis of this compound
This compound, as an aliphatic glucosinolate, is biosynthesized from the amino acid methionine. The biosynthetic pathway involves three main stages: (1) chain elongation of methionine, (2) formation of the core glucosinolate structure, and (3) secondary modification of the side chain.
-
Chain Elongation: Methionine undergoes a series of deamination, condensation, isomerization, and transamination reactions to add a methylene (B1212753) group, converting it to dihomomethionine. This process is catalyzed by enzymes such as branched-chain amino acid aminotransferases (BCAT), methylthioalkylmalate synthases (MAM), and isopropylmalate isomerases/dehydrogenases (IPMI/IPMDH). For this compound, which has a three-carbon side chain (C3), this chain elongation cycle occurs once.
-
Core Structure Formation: The elongated amino acid, dihomomethionine, is converted into the core glucosinolate structure. This involves its conversion to an aldoxime by cytochrome P450 enzymes (CYP79 family), followed by oxidation to an activated form by CYP83 enzymes. A sulfur donor, such as glutathione, is then added to form an S-alkyl-thiohydroximate, which is subsequently cleaved by a C-S lyase to yield a thiohydroximate. Finally, the thiohydroximate is glucosylated by a UDPG-glucosyltransferase and then sulfated by a sulfotransferase to form the final this compound molecule.
-
Side-Chain Modification: The final step to form this compound is the S-oxygenation of its precursor, glucoibervirin (3-methylthiopropyl glucosinolate), to create the methylsulfinyl group.
Caption: Aliphatic glucosinolate biosynthesis pathway leading to this compound.
Experimental Protocols
The analysis of this compound requires robust methods for extraction, purification, and quantification to ensure accuracy and reproducibility. Glucosinolates are water-soluble, but their analysis is complicated by the presence of myrosinase, which must be inactivated to prevent enzymatic degradation.
Extraction of Intact Glucosinolates
This protocol is a generalized method based on common procedures for glucosinolate extraction.
Objective: To extract intact glucosinolates from plant material while inactivating myrosinase.
Materials:
-
Plant material (fresh, frozen, or lyophilized)
-
Liquid nitrogen (for fresh/frozen samples)
-
70-80% Methanol (B129727) (MeOH) in ultrapure water
-
Heating block or water bath set to 75-80°C
-
Centrifuge
-
Homogenizer or mortar and pestle
Procedure:
-
Sample Preparation:
-
Lyophilize plant material and grind into a fine powder. Alternatively, for fresh or frozen tissue, grind to a fine powder in a mortar and pestle under liquid nitrogen to prevent myrosinase activity.
-
-
Myrosinase Inactivation and Extraction:
-
Weigh approximately 100-200 mg of the ground plant material into a centrifuge tube.
-
Add 1 mL of pre-heated (75°C) 70% aqueous methanol. The high temperature is crucial for the rapid and irreversible denaturation of myrosinase.
-
Vortex the mixture thoroughly for 1 minute.
-
Incubate the sample at 75°C for 10-15 minutes, with occasional vortexing.
-
-
Clarification:
-
Centrifuge the sample at 3,000-5,000 x g for 10 minutes at room temperature.
-
Carefully collect the supernatant, which contains the extracted glucosinolates. This is the crude extract.
-
For quantitative analysis, the extraction can be repeated on the pellet, and the supernatants combined to ensure complete recovery.
-
Purification by Anion-Exchange Chromatography
This step purifies glucosinolates from the crude extract and prepares them for desulfation.
Objective: To isolate anionic glucosinolates from other plant metabolites.
Materials:
-
Crude glucosinolate extract
-
DEAE Sephadex A-25 or similar anion-exchange resin
-
Mini-columns (e.g., empty polypropylene (B1209903) columns)
-
Ultrapure water
-
Purified sulfatase (from Helix pomatia) solution
-
Sodium acetate (B1210297) buffer (20 mM, pH 5.5)
Procedure:
-
Column Preparation:
-
Prepare a slurry of DEAE Sephadex A-25 resin in ultrapure water.
-
Pack the mini-columns with approximately 0.5-1 mL of the resin slurry.
-
Wash and equilibrate the column with ultrapure water.
-
-
Sample Loading:
-
Load the crude glucosinolate extract onto the equilibrated DEAE Sephadex column. The anionic glucosinolates will bind to the resin.
-
Wash the column with ultrapure water to remove unbound impurities like sugars and amino acids.
-
-
Desulfation:
-
Apply 75-100 µL of purified sulfatase solution to the column. The enzyme cleaves the sulfate (B86663) group from the glucosinolates, converting them into their neutral desulfo-analogs.
-
Cap the column and allow the enzymatic reaction to proceed overnight (12-18 hours) at room temperature.
-
-
Elution:
-
Elute the desulfoglucosinolates from the column with 2-3 bed volumes of ultrapure water. The resulting eluate is ready for analysis.
-
Identification and Quantification by UHPLC-MS/MS
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with UV detection or Mass Spectrometry (MS) is the standard method for analyzing desulfoglucosinolates.
Objective: To separate, identify, and quantify desulfo-glucoiberin.
Instrumentation and Conditions:
-
Chromatography System: UHPLC or HPLC system.
-
Column: Reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of ultrapure water (A) and acetonitrile (B52724) or methanol (B) is typically used.
-
Example Gradient: Start with 1-2% B, ramp to 20-30% B over 15-20 minutes, followed by a wash and re-equilibration step.
-
-
Flow Rate: 0.2-0.5 mL/min.
-
Column Temperature: 30-40°C.
-
Injection Volume: 5-10 µL.
-
Detection:
-
UV Detector: Set to 229 nm for desulfoglucosinolates.
-
Mass Spectrometer (MS/MS): Electrospray ionization (ESI) in positive or negative mode. Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-product ion transitions for each compound. For desulfo-glucoiberin, a standard would be required to determine the exact transition.
-
-
Quantification:
-
Quantification is performed using an external standard curve of a known glucosinolate (e.g., sinigrin (B192396) or glucotropaeolin) and applying response factors, or ideally, using a purified this compound standard. If a specific standard for this compound is unavailable, it can be quantified using the calibration curve of a structurally similar compound.
-
Caption: Experimental workflow for the extraction and analysis of this compound.
Conclusion
This compound is a significant aliphatic glucosinolate found primarily in the Iberis genus and various widely consumed Brassica vegetables, most notably different cultivars of cabbage. Its concentration is highly variable, influenced by genetic and environmental factors. The biosynthesis of this compound from methionine is a multi-step enzymatic process involving chain elongation, core structure formation, and side-chain modification. Accurate analysis of this compound relies on established protocols that ensure the inactivation of myrosinase, followed by purification and sensitive chromatographic detection. The detailed information presented in this guide serves as a valuable resource for researchers and professionals in the fields of natural product chemistry, food science, and drug development, facilitating further investigation into the properties and applications of this bioactive compound.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human, Animal and Plant Health Benefits of Glucosinolates and Strategies for Enhanced Bioactivity: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucosinolate metabolism, functionality and breeding for the improvement of Brassicaceae vegetables - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Isolation and Purification of Glucoiberin from Broccoli Seeds
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Broccoli (Brassica oleracea var. italica) seeds are a rich source of glucosinolates, a class of secondary metabolites known for their potential health benefits. Among these, glucoiberin (B1241102) (3-methylsulfinylpropyl glucosinolate) is a significant aliphatic glucosinolate. Upon enzymatic hydrolysis by myrosinase, this compound is converted to the isothiocyanate iberin, which has demonstrated various biological activities, including antioxidant and chemopreventive properties.[1][2] The purification of this compound is essential for detailed pharmacological studies and potential drug development. This document provides detailed protocols for the isolation and purification of this compound from broccoli seeds, along with relevant quantitative data and workflow visualizations.
Data Presentation
The content of this compound and other major glucosinolates in broccoli seeds can vary significantly depending on the genotype and growing environment.[3][4] The following tables summarize typical quantitative data found in the literature.
Table 1: Glucosinolate Content in Broccoli Seeds
| Glucosinolate | Typical Content Range (μmol/g of seed) | Reference |
| Glucoraphanin (B191350) | 5 - 100 | [3][4] |
| This compound | 0 - 40 | [3] |
| Glucoerucin | Present, variable | [5][6] |
| Indole Glucosinolates | Low levels in seeds | [6][7] |
Table 2: Example Yields from Purification Processes
| Purification Step | Starting Material | Product | Yield | Purity | Reference |
| Solid Phase Extraction (SPE) & Preparative HPLC | 98 mg semi-purified crude sample from SPE | Glucoraphanin | 17.6 mg | High | [8] |
| High-Speed Countercurrent Chromatography (HSCCC) | 2 g crude extract | 5 individual glucosinolates | Not specified for individual compounds | High | [8] |
| Ion-Exchange Chromatography | 1 g of extract | Glucoraphanin | 980 mg (as sodium salt) | 64% | [9] |
Experimental Protocols
Inactivation of Myrosinase and Crude Extraction
Objective: To extract glucosinolates from broccoli seeds while preventing their enzymatic degradation.
Materials:
-
Broccoli seeds
-
Diethyl ether
-
Filtration apparatus
-
Rotary evaporator
-
Lyophilizer
Protocol:
-
Weigh 1 kg of broccoli seeds.
-
To inactivate the endogenous myrosinase enzyme, immerse the seeds in 3 L of methanol at 70°C for 2 hours.[8]
-
Filter the methanol extract.
-
Pulverize the remaining broccoli seed residue and perform a second extraction with 5 L of methanol at 70°C for 2 hours.[8]
-
Combine the two methanol extracts and evaporate to dryness using a rotary evaporator.
-
Defat the resulting residue by washing with 1 L of diethyl ether.
-
Lyophilize the defatted residue to obtain a crude glucosinolate extract (approximately 137 g from 1 kg of seeds).[8]
Purification of this compound using High-Speed Countercurrent Chromatography (HSCCC)
Objective: To separate individual glucosinolates, including this compound, from the crude extract.
Materials:
-
Crude glucosinolate extract
-
n-Butanol
-
10% Ammonium (B1175870) sulfate (B86663) solution
-
HSCCC instrument
-
HPLC system for fraction analysis
Protocol:
-
Prepare the two-phase solvent system: n-butanol–acetonitrile–10% ammonium sulfate solution in a 1:0.5:2.2 (v/v) ratio.[8]
-
Dissolve 2 g of the crude extract in 50 mL of the upper phase of the solvent system.[8]
-
Set up the HSCCC instrument with the upper phase as the mobile phase at a flow rate of 3 mL/min.[8]
-
Inject the sample solution into the HSCCC system.
-
Monitor the elution of compounds at 233 nm.[8]
-
Collect the fractions corresponding to the different peaks.
-
Analyze the collected fractions using HPLC to identify and pool the fractions containing pure this compound.[8]
-
Further purify the pooled fractions by passing them through an MCI column, eluting with pure water and then 50% methanol. The this compound will be in the 50% methanol fraction.[8]
-
Evaporate the solvent under vacuum to obtain pure this compound.
Alternative Purification using Solid Phase Extraction (SPE) and Preparative HPLC
Objective: A two-step purification method suitable for isolating specific glucosinolates.
Materials:
-
Crude glucosinolate extract
-
SPE cartridges (e.g., C18)
-
Solvents for SPE (e.g., methanol, water)
-
Preparative HPLC system with a C18 column
-
Mobile phase solvents for HPLC (e.g., water, acetonitrile)
Protocol:
-
Dissolve the crude extract in an appropriate solvent and load it onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with a non-eluting solvent to remove impurities.
-
Elute the glucosinolates with a suitable solvent (e.g., methanol).
-
Concentrate the eluted fraction to obtain a semi-purified sample.
-
Inject the semi-purified sample onto a preparative HPLC system equipped with a C18 column.[10]
-
Use a gradient of water and acetonitrile to separate the individual glucosinolates.
-
Collect the fraction corresponding to the this compound peak.
-
Lyophilize the collected fraction to obtain pure this compound.
Analytical Quantification by HPLC
Objective: To determine the concentration and purity of this compound.
Materials:
-
Purified this compound sample
-
This compound standard (if available) or a sinigrin (B192396) standard for relative quantification
-
HPLC system with a C18 column and a UV or DAD detector
-
Mobile phase: typically a gradient of water and acetonitrile.[11]
Protocol:
-
Dissolve a known amount of the purified sample in the mobile phase.
-
Inject the sample into the HPLC system.
-
Separate the components using a C18 column and a suitable gradient elution.[11]
-
Detect the glucosinolates at 229 nm.[12]
-
Identify the this compound peak by comparing its retention time with a standard or based on previously reported chromatograms.
-
Quantify the amount of this compound by comparing the peak area with a calibration curve of a known standard.[12]
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Glucosinolates, a natural chemical arsenal: More to tell than the myrosinase story [frontiersin.org]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Broccoli sprouts: An exceptionally rich source of inducers of enzymes that protect against chemical carcinogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Pre- and Post-harvest Factors Affecting Glucosinolate Content in Broccoli [frontiersin.org]
- 8. akjournals.com [akjournals.com]
- 9. WO2010023162A1 - Process for extraction of glucosinolate s from broccoli seeds - Google Patents [patents.google.com]
- 10. The isolation and purification of glucoraphanin from broccoli seeds by solid phase extraction and preparative high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification and Quantification of Glucosinolates in Kimchi by Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Glucoiberin using HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucoiberin (B1241102) is a naturally occurring glucosinolate found in Brassicaceae vegetables, such as broccoli, kale, and cabbage.[1] Glucosinolates and their hydrolysis products, primarily isothiocyanates, are of significant interest in drug development and nutritional science due to their potential chemopreventive and antioxidant properties.[1][2] Upon tissue disruption, this compound is hydrolyzed by the enzyme myrosinase to form 3-methylsulfinylpropyl isothiocyanate (iberin), a bioactive compound. Accurate quantification of this compound in plant materials and derived products is crucial for quality control, dosage determination, and understanding its biological activity. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust and widely used method for the analysis of glucosinolates.[3][4][5] This application note provides a detailed protocol for the quantification of this compound, presented in a clear and reproducible format.
Principle
This method involves the extraction of intact glucosinolates from a sample matrix, followed by an enzymatic desulfation step. The resulting desulfoglucosinolates are then separated by reverse-phase HPLC and detected by UV absorbance at 229 nm.[3][4] Quantification is achieved by using an external standard, typically sinigrin, and applying a relative response factor for this compound.[3][4]
Experimental Protocols
Sample Preparation and Extraction
This protocol is adapted from established methods for glucosinolate extraction.[3][4][6]
Materials:
-
Freeze-dried and finely ground plant material
-
70% Methanol (HPLC grade)
-
Ultrapure water
-
Boiling water bath
-
Ultrasonic bath
-
Centrifuge
-
2 mL microcentrifuge tubes
Procedure:
-
Weigh 50-100 mg of freeze-dried, finely ground plant material into a 2 mL microcentrifuge tube.
-
Add 1 mL of 70% methanol, pre-heated to 70°C, to inactivate the myrosinase enzyme.[7]
-
Vortex the tube briefly and place it in a 70°C water bath for 30 minutes.[8]
-
Cool the tubes to room temperature and place them in an ultrasonic bath for 15 minutes.[3][4]
-
Centrifuge the sample at 2,700 x g for 10 minutes at room temperature.[3][4]
-
Carefully transfer the supernatant containing the glucosinolate extract to a new tube. This is the crude glucosinolate extract.
Anion-Exchange Purification and Desulfation
Materials:
-
DEAE-Sephadex A-25
-
Purified Arylsulfatase (Type H-1 from Helix pomatia) solution
-
Sodium acetate (B1210297) buffer (20 mM, pH 5.5)
-
Ultrapure water
-
Mini-columns (e.g., Pasteur pipettes plugged with glass wool)
Procedure:
-
Prepare mini-columns by packing them with DEAE-Sephadex A-25 resin.
-
Equilibrate the column by washing with ultrapure water.
-
Apply the crude glucosinolate extract (supernatant from step 1.6) to the column. The negatively charged glucosinolates will bind to the anion-exchange resin.
-
Wash the column with 20 mM sodium acetate buffer (pH 5.5) to remove impurities.[3][4]
-
Add 75 µL of purified arylsulfatase solution to the top of the resin bed and allow it to react overnight at room temperature to cleave the sulfate (B86663) group from the glucosinolates.[3][4]
-
Elute the resulting desulfoglucosinolates from the column by adding 2 x 0.5 mL of ultrapure water.[3]
-
Collect the eluate and freeze-dry.
-
Reconstitute the dried residue in a known volume of ultrapure water for HPLC analysis.
HPLC-UV Analysis
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions:
| Parameter | Value |
| Column | Reversed-phase C18 |
| Mobile Phase A | Ultrapure Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 1% B for 1 min, 1-20% B over 20 min, 20-35% B over 5 min, hold at 1% B for 5 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| UV Detection | 229 nm[3][9] |
Data Presentation
Quantitative Data Summary
The quantification of this compound is performed relative to an external standard, such as sinigrin. The concentration is calculated using the following formula:
Concentration (µmol/g) = (Peak Area of this compound / Peak Area of Standard) x (Concentration of Standard / Sample Weight) x (1 / Relative Response Factor)
| Glucosinolate | Abbreviation | Retention Time (min) | Relative Response Factor (vs. Sinigrin) |
| This compound | GIB | ~3.7 | 1.2 [3][4] |
| Sinigrin (Standard) | SIN | ~5.7[9] | 1.0 |
| Glucoraphanin | GRA | ~4.9 | 0.9[3][4] |
| Glucoerucin | GER | - | - |
| Glucobrassicin | GBC | - | - |
Note: Retention times are approximate and can vary depending on the specific HPLC system and column.
Visualizations
Experimental Workflow
References
- 1. The Role of Glucosinolate Hydrolysis Products from Brassica Vegetable Consumption in Inducing Antioxidant Activity and Reducing Cancer Incidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Chemodiversity of the Glucosinolate-Myrosinase System at the Single Cell Type Resolution [frontiersin.org]
- 4. Glucosinolate metabolism, functionality and breeding for the improvement of Brassicaceae vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Atypical Myrosinase as a Mediator of Glucosinolate Functions in Plants [frontiersin.org]
- 7. Glucosinolates in Human Health: Metabolic Pathways, Bioavailability, and Potential in Chronic Disease Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Glucosinolates: Natural Occurrence, Biosynthesis, Accessibility, Isolation, Structures, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Glucoiberin and Iberin in Biological Matrices using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glucoiberin (B1241102) is a glucosinolate found in cruciferous vegetables, which can be hydrolyzed by the enzyme myrosinase to form iberin (B1674146), an isothiocyanate. Both compounds are of significant interest in nutritional research and drug development due to their potential health benefits, including antioxidant and anti-cancer properties. This application note provides a detailed protocol for the simultaneous quantification of this compound and iberin using a sensitive and selective Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
Metabolic Pathway: Conversion of this compound to Iberin
This compound is enzymatically converted to iberin through hydrolysis catalyzed by the myrosinase enzyme. This conversion typically occurs when plant cells are damaged, such as during food preparation or mastication. The gut microbiome can also facilitate this conversion.
Caption: Figure 1: Metabolic Conversion of this compound to Iberin.
Experimental Protocols
This section details the complete workflow for the analysis of this compound and iberin, from sample preparation to LC-MS/MS analysis.
Sample Preparation
For Plant Tissues (e.g., Broccoli, Cabbage):
-
Homogenization: Freeze-dry the plant material and grind it into a fine powder.
-
Extraction:
-
To approximately 100 mg of the powdered sample, add 1 mL of 70% methanol (B129727) pre-heated to 70°C. The heated methanol deactivates the myrosinase enzyme, preventing the conversion of this compound to iberin during extraction.
-
Vortex the mixture for 1 minute.
-
Incubate at 70°C for 20 minutes in a water bath.
-
Centrifuge at 10,000 x g for 10 minutes.
-
-
Purification (Optional, for cleaner samples):
-
The supernatant can be further purified using a solid-phase extraction (SPE) cartridge (e.g., a weak anion exchange cartridge) to remove interfering matrix components.
-
-
Final Preparation:
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for LC-MS/MS analysis.
-
For Plasma/Serum Samples:
-
Protein Precipitation:
-
To 100 µL of plasma or serum, add 300 µL of ice-cold methanol.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
-
Final Preparation:
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).
-
Filter through a 0.22 µm syringe filter into an HPLC vial.
-
Liquid Chromatography (LC) Conditions
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 5 2.0 5 10.0 95 12.0 95 12.1 5 | 15.0 | 5 |
Mass Spectrometry (MS) Conditions
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer.
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Negative for this compound, Positive for Iberin (can be run in separate injections or with rapid polarity switching).
-
Ion Source Temperature: 550°C.
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ionization Mode |
| This compound | 422.1 | 97.0 | 25 | Negative |
| Iberin | 164.1 | 106.1 | 15 | Positive |
Note: Collision energy should be optimized for the specific instrument used.
Experimental Workflow
The following diagram illustrates the overall workflow for the LC-MS/MS analysis of this compound and Iberin.
Caption: Figure 2: LC-MS/MS Experimental Workflow.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the LC-MS/MS method. These values are indicative and may vary depending on the specific instrumentation and matrix used. Method validation should be performed in the target matrix to establish performance characteristics.
| Analyte | Linear Range (ng/mL) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Recovery (%) |
| This compound | 1.56 - 200 | 40 | 130 | 85 - 110 |
| Iberin | 1 - 12,000 | 1110 | 3350 | 80 - 115 |
Data for this compound is adapted from a method for intact glucosinolates in Arabidopsis roots.[1] Data for Iberin is based on a UPLC-Q-ToF-MS method for cruciferous vegetables.[2]
Conclusion
This application note provides a comprehensive and detailed LC-MS/MS method for the sensitive and selective quantification of this compound and its bioactive metabolite, iberin. The described protocols and parameters can be readily adapted by researchers in the fields of nutrition, pharmacology, and drug development to accurately measure these compounds in various biological matrices. The provided workflow and quantitative data serve as a valuable resource for method implementation and validation.
References
Solid-phase extraction for cleaning up Glucoiberin samples
An advanced solid-phase extraction (SPE) protocol has been developed for the efficient cleanup of Glucoiberin samples from complex matrices, catering to the needs of researchers, scientists, and drug development professionals. This methodology utilizes weak anion exchange (WAX) cartridges to ensure high recovery and purity of the target analyte for subsequent analysis.
Introduction
This compound is a glucosinolate found in Brassicaceae vegetables.[1] Glucosinolates are sulfur-containing compounds that play a role in plant defense and have been studied for their potential health benefits in humans.[1] Accurate quantification of this compound in various samples is crucial for research and development. Solid-phase extraction (SPE) offers a reliable and efficient method for sample cleanup and concentration prior to analytical determination.[2] This application note details a robust SPE protocol for the isolation of this compound, providing a simpler and more efficient alternative to traditional methods like the ISO 9167-1 standard.[1]
Data Presentation
The following table summarizes a quantitative comparison of this compound content determined by the weak anion exchange SPE method and the standard ISO 9167 method in certified rapeseed material.
| Analyte | SPE Method (µmol/g) | ISO 9167 Method (µmol/g) | Recovery Comparison |
| This compound | Data not individually specified, but total GLS comparable[1] | Data not individually specified, but total GLS comparable | The developed SPE method demonstrates a comparable quantification of total and individual glucosinolates when compared to the ISO method. |
| Total Glucosinolates | Comparable to ISO | Comparable to SPE | The SPE method is simpler, more efficient, and allows for a larger sample size with reduced analysis time and improved repeatability and accuracy. |
Experimental Protocols
This section provides a detailed methodology for the solid-phase extraction of this compound from plant material.
Sample Preparation (Extraction)
The initial extraction is critical for inactivating the myrosinase enzyme, which can otherwise hydrolyze this compound.
-
Weigh 100 mg of lyophilized and finely ground plant sample into a 2 mL centrifuge tube.
-
Add 1.5 mL of pre-heated 70% methanol (B129727) (v/v in water) to the sample.
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate the sample in a 75°C water bath for 10 minutes, with intermittent vortexing.
-
Centrifuge the sample at 12,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the crude this compound extract and transfer it to a new tube.
Solid-Phase Extraction (SPE) Cleanup
This protocol utilizes a weak anion exchange (WAX) SPE cartridge, such as a Bond Elut DEA cartridge.
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol, followed by 1 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% (v/v) formic acid.
-
Sample Loading: Load 1 mL of the crude this compound extract onto the conditioned SPE cartridge. A flow rate of approximately 1-2 mL/min is recommended.
-
Washing: Wash the cartridge with 1 mL of 2% (v/v) formic acid, followed by 1 mL of methanol to remove impurities.
-
Elution: Elute the purified this compound from the cartridge by passing 2 x 1 mL of 5% (v/v) ammonium (B1175870) hydroxide (B78521) in 50% (v/v) methanol. Collect the eluate in a clean collection tube.
Analysis
The purified this compound extract can be analyzed using various techniques, with Ultra High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) being a common and sensitive method.
Mandatory Visualization
Caption: Experimental workflow for this compound purification.
Caption: Logical relationship in this compound analysis.
References
Developing a validated bioassay for Glucoiberin activity
Application Note & Protocol
Topic: Developing a Validated Bioassay for Glucoiberin Activity Document ID: AN-GIB-202512 Revision: 1.0
Introduction
This compound is a glucosinolate found in Brassicaceae vegetables like broccoli and cabbage.[1][2] While intact glucosinolates exhibit limited biological activity, their hydrolysis products, primarily isothiocyanates, are potent bioactive molecules.[3][4] Upon plant tissue disruption, the enzyme myrosinase hydrolyzes this compound to form the isothiocyanate iberin (B1674146), which has demonstrated significant antioxidant and anti-inflammatory properties.[5]
The primary mechanisms of action for these beneficial effects are linked to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway and the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[6][7]
-
Nrf2 Pathway Activation: Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1.[8] Bioactive compounds like iberin can disrupt this complex, allowing Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of cytoprotective genes.[9]
-
NF-κB Pathway Inhibition: In response to inflammatory stimuli like Lipopolysaccharide (LPS), the NF-κB pathway is activated, leading to the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6).[7] Iberin can suppress this response, thereby exerting anti-inflammatory effects.
This document provides a detailed set of protocols for a validated, cell-based bioassay to quantitatively assess the antioxidant and anti-inflammatory activity of this compound hydrolysis products. The workflow is designed for researchers in drug discovery and natural product chemistry.
Assay Principles
This protocol employs a multi-assay approach using the murine macrophage cell line RAW 264.7, a well-established model for studying inflammation.[10]
-
Nrf2/ARE Antioxidant Response Assay: Measures the activation of the Nrf2 transcription factor, a key regulator of the cellular antioxidant response. This is quantified using a transcription factor activity ELISA, which detects the binding of activated Nrf2 from nuclear extracts to a consensus ARE sequence.
-
Anti-Inflammatory Assay (Nitric Oxide Production): Quantifies the inhibition of nitric oxide (NO), a key pro-inflammatory mediator, in LPS-stimulated macrophages. NO production is measured indirectly by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess assay.[11][12]
-
Cell Viability Assay (MTT): Assesses the metabolic activity of cells as an indicator of viability.[13][14] This assay is crucial to ensure that the observed effects on Nrf2 activation or NO inhibition are not a result of cytotoxicity. Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product, which is measured spectrophotometrically.[15][16]
Visualized Experimental Workflow
The overall experimental process involves cell seeding, stimulation and treatment, followed by three distinct measurement endpoints.
References
- 1. Frontiers | Glucosinolates, a natural chemical arsenal: More to tell than the myrosinase story [frontiersin.org]
- 2. Glucosinolate metabolism, functionality and breeding for the improvement of Brassicaceae vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human, Animal and Plant Health Benefits of Glucosinolates and Strategies for Enhanced Bioactivity: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Role of Glucosinolate Hydrolysis Products from Brassica Vegetable Consumption in Inducing Antioxidant Activity and Reducing Cancer Incidence [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Current Landscape of NRF2 Biomarkers in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. raybiotech.com [raybiotech.com]
- 9. signosisinc.com [signosisinc.com]
- 10. Establishment of an anti-inflammation-based bioassay for the quality control of the 13-component TCM formula (Lianhua Qingwen) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nitric Oxide Griess Assay [bio-protocol.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Efficacy Testing of Glucoiberin
Introduction
Glucoiberin is a glucosinolate found in cruciferous vegetables. Upon hydrolysis by the enzyme myrosinase, it is converted into the isothiocyanate iberin, which is believed to be the primary bioactive compound. Isothiocyanates are known to possess anti-inflammatory and metabolic-modulating properties, largely attributed to their ability to activate the Nrf2 signaling pathway and inhibit NF-κB. These pathways are critical in the cellular response to oxidative stress and inflammation. This document provides detailed protocols for the in vivo evaluation of this compound's efficacy in preclinical animal models of inflammation and metabolic syndrome.
Proposed Mechanism of Action of this compound
This compound itself is a precursor molecule. Its bioactivity is dependent on its conversion to iberin. Iberin, like other isothiocyanates, is a potent activator of the Nrf2 pathway, a master regulator of antioxidant responses. It is also known to inhibit the pro-inflammatory NF-κB pathway. The proposed mechanism of action is illustrated below.
Caption: Proposed mechanism of action for this compound.
Part 1: Anti-inflammatory Efficacy Testing
Two standard and well-characterized models are proposed to evaluate the anti-inflammatory potential of this compound: the carrageenan-induced paw edema model for acute inflammation and the lipopolysaccharide (LPS)-induced systemic inflammation model.
Carrageenan-Induced Paw Edema in Rodents
This model is widely used to assess the efficacy of anti-inflammatory agents against acute inflammation.[1][2] Carrageenan injection into the paw induces a biphasic inflammatory response characterized by edema, erythema, and hyperalgesia.[2][3]
Caption: Workflow for the carrageenan-induced paw edema model.
-
Animals: Male Wistar rats (180-200 g) or male C57BL/6 mice (20-25 g) are used. Animals are housed under standard laboratory conditions (12 h light/dark cycle, 22±2°C, food and water ad libitum) for at least one week before the experiment.
-
Treatment Groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose in saline, administered orally).
-
Group 2-4: this compound (e.g., 25, 50, 100 mg/kg, administered orally).
-
Group 5: Positive control (e.g., Indomethacin, 10 mg/kg, administered orally).
-
-
Procedure:
-
Fast animals overnight before the experiment with free access to water.
-
Administer the respective treatments (vehicle, this compound, or positive control) orally (p.o.) 60 minutes before the carrageenan injection.[4]
-
At time zero, inject 0.1 mL (for rats) or 0.05 mL (for mice) of 1% (w/v) carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw.[3][5]
-
Measure the paw volume of each animal using a digital plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, 4, and 5 hours post-injection.[4][5]
-
The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
-
Endpoint Analysis:
-
At the end of the experiment (5 hours), euthanize the animals.
-
Collect blood via cardiac puncture for serum separation and subsequent analysis of systemic inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.
-
Excise the inflamed paw tissue for histological examination (to assess immune cell infiltration) and for tissue homogenization to measure local cytokine levels and Nrf2/NF-κB pathway protein expression by Western blotting.
-
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | Paw Volume Increase (mL) at 5h | % Inhibition of Edema at 5h |
| Vehicle Control | - | 0 | ||
| This compound | 25 | |||
| This compound | 50 | |||
| This compound | 100 | |||
| Indomethacin | 10 |
Table 2: Effect of this compound on Serum Cytokine Levels in Carrageenan-Treated Animals
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control | - | |||
| This compound | 25 | |||
| This compound | 50 | |||
| This compound | 100 | |||
| Indomethacin | 10 |
Lipopolysaccharide (LPS)-Induced Systemic Inflammation
This model is used to evaluate the effects of compounds on systemic inflammation by mimicking a bacterial infection.[6][7] LPS administration leads to a rapid and robust release of pro-inflammatory cytokines into the circulation.[7][8]
References
- 1. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]
- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Glucoiberin Reference Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucoiberin (B1241102), a member of the glucosinolate family of secondary metabolites, is naturally present in a variety of Brassicaceae vegetables, including broccoli, cabbage, and cauliflower.[1] Upon enzymatic hydrolysis by myrosinase, this compound is converted into iberin, an isothiocyanate that has garnered significant interest for its potential chemopreventive properties. Accurate in vitro and in vivo studies of this compound and its bioactive hydrolysis products necessitate the availability of high-purity reference standards.
These application notes provide detailed protocols for the chemical synthesis and purification of this compound, enabling the generation of reliable reference materials for research and development purposes. The methodologies described are based on established principles of glucosinolate chemistry and purification techniques.
Data Presentation
Table 1: Quantitative Data for this compound Synthesis and Analysis
| Parameter | Value | Method | Reference |
| Chemical Synthesis Yield | |||
| Overall Yield | Not explicitly available for this compound; general glucosinolate synthesis yields vary. | Chemical Synthesis | General Glucosinolate Synthesis Literature |
| Purification | |||
| Recovery from Broccoli Seeds | 17.6 mg of pure glucoraphanin (B191350) from 3 g of seeds (as an example for a related glucosinolate) | Preparative HPLC | [2] |
| Purity of Commercial Standards | High purity available | Commercial Suppliers | [3][4] |
| Physicochemical Properties | |||
| Molecular Formula | C11H21NO10S3 | --- | [5] |
| Molecular Weight | 423.5 g/mol | --- | |
| CAS Number | 15592-34-4 | --- | |
| Natural Abundance | |||
| Thai Cabbage | 430.5 µmol/100 g DW | HPLC |
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound
This protocol outlines a general chemical synthesis approach for this compound, adapted from established methods for glucosinolate synthesis, primarily following the "anomeric disconnection" strategy. This method involves the coupling of a protected glucosyl donor with a thiohydroximate acceptor, followed by sulfation and deprotection.
Materials:
-
3-(Methylsulfinyl)propan-1-amine (precursor for the side chain)
-
Carbon disulfide
-
Hydroxylamine (B1172632) hydrochloride
-
2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide
-
Potassium carbonate
-
Sulfur trioxide pyridine (B92270) complex
-
Sodium methoxide (B1231860)
-
Dichloromethane (DCM)
-
Methanol (B129727) (MeOH)
-
Pyridine
-
Standard laboratory glassware and purification apparatus (silica gel for column chromatography)
Methodology:
-
Synthesis of the Thiohydroximate Intermediate:
-
Dissolve 3-(methylsulfinyl)propan-1-amine in a mixture of pyridine and water.
-
Add carbon disulfide dropwise at 0°C and stir for 2 hours.
-
Add hydroxylamine hydrochloride and continue stirring for an additional 4 hours at room temperature.
-
Extract the reaction mixture with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to obtain the crude thiohydroximate.
-
-
Glycosylation:
-
Dissolve the crude thiohydroximate and 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide in acetone.
-
Add potassium carbonate and stir the reaction mixture at room temperature for 24 hours.
-
Filter the reaction mixture and concentrate the filtrate.
-
Purify the residue by silica (B1680970) gel column chromatography using a hexane-ethyl acetate (B1210297) gradient to yield the protected S-glucosylated thiohydroximate.
-
-
Sulfation:
-
Dissolve the purified product from the previous step in dry pyridine.
-
Add sulfur trioxide pyridine complex in portions at 0°C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate to remove any unreacted starting material.
-
The aqueous layer containing the sulfated product is used directly in the next step.
-
-
Deprotection:
-
To the aqueous solution, add sodium methoxide in methanol at 0°C.
-
Stir the mixture at room temperature for 6 hours.
-
Neutralize the reaction with an acidic ion-exchange resin.
-
Filter the resin and lyophilize the filtrate to obtain crude this compound.
-
-
Purification:
-
The crude this compound can be purified by preparative reverse-phase HPLC to yield the high-purity reference standard.
-
Protocol 2: Isolation and Purification of this compound from Natural Sources
This protocol describes the extraction and purification of this compound from Brassica vegetables.
Materials:
-
Freeze-dried Brassica vegetable powder (e.g., broccoli, cabbage)
-
70% Methanol
-
DEAE-Sephadex A-25
-
Sodium acetate
-
Sulfatase (from Helix pomatia)
-
Reverse-phase C18 solid-phase extraction (SPE) cartridges
-
Preparative HPLC system with a C18 column
Methodology:
-
Extraction:
-
Extract the freeze-dried plant material with boiling 70% methanol for 10-15 minutes to inactivate myrosinase.
-
Centrifuge the mixture and collect the supernatant.
-
Repeat the extraction twice and combine the supernatants.
-
-
Anion-Exchange Chromatography:
-
Prepare a DEAE-Sephadex A-25 column and equilibrate with 20 mM sodium acetate buffer (pH 5.5).
-
Load the crude extract onto the column. Glucosinolates will bind to the anion-exchange resin.
-
Wash the column with the equilibration buffer to remove unbound impurities.
-
-
Desulfation (for analytical purposes, can be omitted for intact isolation):
-
For the preparation of desulfo-glucoiberin standards for HPLC analysis, treat the resin-bound glucosinolates with a sulfatase solution overnight at room temperature.
-
Elute the desulfoglucosinolates with water.
-
-
Purification of Intact this compound:
-
For isolating the intact this compound, elute the bound glucosinolates from the DEAE column using a potassium sulfate or sodium chloride gradient.
-
Further purify the collected fractions using preparative reverse-phase HPLC.
-
Monitor the elution using UV detection at 229 nm.
-
Collect the fractions containing this compound and lyophilize to obtain the purified compound.
-
Visualizations
Diagram 1: Chemical Synthesis Workflow for this compound
Caption: Chemical synthesis workflow for this compound.
Diagram 2: Purification Workflow of this compound from Natural Sources
Caption: Purification workflow for this compound.
Diagram 3: Biosynthesis Pathway of Glucosinolates
Caption: General biosynthesis pathway of glucosinolates.
References
- 1. Glucosinolate metabolism, functionality and breeding for the improvement of Brassicaceae vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucosinolates: Natural Occurrence, Biosynthesis, Accessibility, Isolation, Structures, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. plantaanalytica.com [plantaanalytica.com]
- 4. standards.chromadex.com [standards.chromadex.com]
- 5. This compound | C11H21NO10S3 | CID 656543 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: UHPLC-MS/MS for Intact Glucosinolate Analysis in Brassica
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucosinolates (GSLs) are a class of sulfur-containing secondary metabolites predominantly found in Brassica species such as broccoli, cabbage, and mustard.[1][2] Upon enzymatic hydrolysis by myrosinase, GSLs form various breakdown products, including isothiocyanates, which have been recognized for their potential anticancer activities.[1][3] The analysis of intact glucosinolates is crucial for understanding the nutritional value and potential health benefits of Brassica vegetables. Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) has emerged as a powerful technique for the accurate and sensitive quantification of intact GSLs.[1][4] This method offers significant advantages over traditional methods that analyze desulfated GSLs, including reduced sample preparation complexity, faster analysis times, and improved accuracy.[1][5]
This application note provides a detailed protocol for the analysis of intact glucosinolates in Brassica samples using UHPLC-MS/MS.
Experimental Protocols
Sample Preparation
Accurate quantification of intact glucosinolates requires the immediate inactivation of the myrosinase enzyme to prevent enzymatic degradation. Two common methods for sample preparation are outlined below.
a) Freeze-Dried Sample Protocol [1][5][6]
-
Sample Collection and Homogenization: Collect fresh Brassica tissue and immediately freeze it in liquid nitrogen. Lyophilize the frozen tissue to complete dryness. Grind the freeze-dried tissue into a fine powder.
-
Extraction: Weigh approximately 100 mg of the freeze-dried powder into a microcentrifuge tube. Add 1.0 mL of 70% methanol (B129727) (v/v).
-
Sonication: Vortex the mixture for 30 seconds and then sonicate for 20 minutes at room temperature.[6]
-
Centrifugation: Centrifuge the extract at 15,000 x g for 15 minutes.[7]
-
Filtration and Dilution: Filter the supernatant through a 0.22 µm nylon filter.[7] Dilute the filtered extract with ultrapure water as needed to ensure the GSL concentrations are within the optimal response range of the instrument.[6]
b) Frozen-Fresh Sample Protocol [1][5][6]
-
Sample Collection and Homogenization: Collect fresh Brassica tissue and immediately freeze it in liquid nitrogen. Grind the frozen tissue into a fine powder.
-
Extraction with Heating: Weigh approximately 1.00 g of the frozen-fresh sample powder into a 50 mL centrifuge tube. Add 10 mL of 80% methanol (v/v). To inactivate myrosinase, incubate the mixture at 75°C for 20 minutes.[6]
-
Sonication: After cooling to room temperature, sonicate the mixture for 20 minutes.
-
Centrifugation: Centrifuge the extract to pellet the solid material.
-
Filtration and Dilution: Filter the supernatant through a 0.22 µm filter. Dilute the filtered extract with ultrapure water as required.
UHPLC-MS/MS Analysis
The following parameters provide a starting point for the analysis of intact glucosinolates. Optimization may be required depending on the specific instrument and column used.
a) UHPLC Conditions
| Parameter | Value |
| Column | Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.3 - 0.4 mL/min |
| Column Temperature | 35 - 45 °C |
| Injection Volume | 1 - 5 µL |
| Gradient | A typical gradient starts with a low percentage of mobile phase B, which is then linearly increased to separate the different glucosinolates. For example: 0-1 min, 100-100% D; 1-5 min, 100-95% D; 5-8 min, 95-80% D; 8-10 min, 80-15% D.[7] |
b) Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 2.50 kV[8] |
| Desolvation Temperature | 500 °C[8] |
| Desolvation Gas Flow | 1000 L/h[8] |
| Scan Mode | Multiple Reaction Monitoring (MRM)[2] |
Data Presentation
The following tables summarize the MRM transitions for common glucosinolates and their reported concentrations in various Brassica species.
Table 1: MRM Conditions for Selected Glucosinolates
| Glucosinolate | Abbreviation | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Sinigrin | SIN | 358.0 | 259.0 | 15 |
| Gluconapin | NAP | 372.0 | 259.0 | 15 |
| Glucobrassicanapin | GBN | 386.1 | 259.0 | 15 |
| Progoitrin | PRO | 388.0 | 259.0 | 15 |
| Glucoerucin | ERU | 420.0 | 259.0 | 15 |
| Glucoraphanin | RAA | 436.0 | 275.0 | 15 |
| Glucobrassicin | GBC | 447.0 | 195.0 | 20 |
| Gluconasturtiin | NAS | 422.0 | 259.0 | 15 |
| 4-Methoxyglucobrassicin | 4ME | 477.0 | 195.0 | 20 |
| Neoglucobrassicin | NEO | 477.0 | 195.0 | 20 |
Note: These values are illustrative and should be optimized for the specific instrument being used. Diagnostic fragment ions for many GSLs include m/z 275, 259, 195, and 97.[4][8]
Table 2: Representative Concentrations of Intact Glucosinolates in Brassica Vegetables (µmol/kg DW) [9]
| Glucosinolate | Brassica rapa | Brassica juncea | Brassica oleracea |
| Gluconapin | 15.8 - 1287.4 | 12.3 - 105.6 | Not Detected |
| Glucobrassicanapin | 20.3 - 110.1 | 1.2 - 15.7 | Not Detected |
| Progoitrin | 0.5 - 25.3 | Not Detected | 1.8 - 10.2 |
| Glucobrassicin | 0.9 - 18.2 | 0.8 - 9.7 | 1.1 - 21.5 |
| Gluconasturtiin | 0.3 - 5.1 | 0.2 - 3.8 | 0.4 - 7.3 |
| Total GSLs | 36.8 - 2383.1 | 45.7 - 258.9 | 55.2 - 310.4 |
Data adapted from a study analyzing 50 germplasm collections and commercial cultivars.[9] The total GSL content can vary significantly based on genotype, growing conditions, and plant part analyzed.[2]
Experimental Workflow and Diagrams
The overall workflow for the UHPLC-MS/MS analysis of intact glucosinolates is depicted below.
Caption: Experimental workflow for intact glucosinolate analysis.
Conclusion
The UHPLC-MS/MS method detailed in this application note provides a robust and sensitive approach for the direct quantification of intact glucosinolates in Brassica species. The advantages of this method, including its speed, accuracy, and reduced sample preparation complexity, make it ideal for researchers in food science, natural product chemistry, and drug development who are interested in the phytochemical composition of these important vegetables. The provided protocols and data serve as a valuable resource for establishing this analytical technique in the laboratory.
References
- 1. mdpi.com [mdpi.com]
- 2. Glucosinolate Content in Brassica Genetic Resources and Their Distribution Pattern within and between Inner, Middle, and Outer Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchwithrutgers.com [researchwithrutgers.com]
- 4. Determination of 18 Intact Glucosinolates in Brassicaceae Vegetables by UHPLC-MS/MS: Comparing Tissue Disruption Methods for Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of 18 Intact Glucosinolates in Brassicaceae Vegetables by UHPLC-MS/MS: Comparing Tissue Disruption Methods for Sample Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. An Integrated Metabolomics Study of Glucosinolate Metabolism in Different Brassicaceae Genera - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. (PDF) Determination of glucosinolate contents in Brassica germplasm collections and inter- & intra-leaves distribution pattern using UPLC-MS/MS Multiple Reaction Monitoring scan mode (2019) | Awraris Derbie Assefa | 6 Citations [scispace.com]
Application Notes & Protocols: Sample Preparation for Glucoiberin Analysis in Vegetables
Introduction
Glucoiberin (GIB), a prominent glucosinolate (GSL) found in Brassicaceae vegetables like kale, cabbage, and broccoli, is a precursor to the bioactive isothiocyanate iberin.[1][2] The accurate quantification of this compound is crucial for researchers in nutrition, pharmacology, and crop science. However, its analysis presents a significant challenge due to the presence of the endogenous enzyme myrosinase. Upon tissue disruption, myrosinase rapidly hydrolyzes glucosinolates, leading to inaccurate measurements.[3] Therefore, effective sample preparation with immediate myrosinase inactivation is the most critical step for reliable quantification.
These application notes provide detailed protocols and quantitative data to guide researchers, scientists, and drug development professionals in establishing robust and reproducible methods for this compound analysis.
Key Considerations for Sample Preparation
-
Myrosinase Inactivation: The primary goal is to denature the myrosinase enzyme instantly upon cell lysis. Common methods include flash-freezing in liquid nitrogen, freeze-drying (lyophilization), or extraction with boiling solvents.[4][5][6] Microwave treatment has also been explored, but conditions must be carefully optimized to avoid thermal degradation of the target compounds.[5][7]
-
Solvent Selection: Aqueous methanol (B129727) solutions (typically 70-80%) are widely used for GSL extraction.[5][8][9] Hot methanol not only extracts GSLs efficiently but also aids in inactivating myrosinase.[3]
-
Sample Matrix: The type of vegetable tissue (leaf, root, seed) can influence the choice of method. For instance, freeze-drying is effective for obtaining homogeneous and stable powder from large tissues, while direct extraction of fresh-frozen powder is often faster and more energy-efficient.[5]
-
Thermal Stability: this compound has been reported to be thermolabile.[7] While heat is necessary to inactivate myrosinase, prolonged exposure to high temperatures during extraction or processing can lead to degradation. Studies show significant losses of this compound during frying and stir-frying.[7]
Experimental Workflow for this compound Analysis
Caption: General workflow for this compound sample preparation and analysis.
Quantitative Data Summary
The efficiency of this compound extraction and its stability are highly dependent on the sample preparation and processing methods used. The following table summarizes quantitative findings from various studies.
| Vegetable Matrix | Preparation/Processing Method | Key Quantitative Finding for this compound | Reference |
| Red Cabbage | Boiling | Highest retention; only 5.38% loss. | [7] |
| Red Cabbage | Steaming | 19.51% loss. | [7] |
| Red Cabbage | Microwaving | 25.92% loss. | [7] |
| Red Cabbage | Frying | 92.36% loss. | [7] |
| Red Cabbage | Stir-frying | 95.86% loss. | [7] |
| Kale | Uncooked | ~12 mg per 100 g fresh weight. | [1] |
| Kale | Boiling | Deleterious effect, with retention between 20-40%. | [1] |
| Kale | Steaming & Stir-frying | Suitable techniques, preserving ≥50% of content. | [1] |
| Brassicaceae Vegetables | Freeze-dried powder + 70% Methanol | Average recovery of 74–119% for various GSLs. | [5] |
| Brassicaceae Vegetables | Frozen-fresh powder + 80% Methanol (heated) | Average recovery of 74–119% for various GSLs. | [5] |
| White Cabbage (Boiled) | Storage for 24h at 4°C | Content of 4-methylsulfinylbutanenitrile (breakdown product of this compound) was affected. | [10] |
Detailed Experimental Protocols
Protocol 1: Hot Methanol Extraction for Fresh or Frozen Samples
This method is rapid and suitable for smaller sample sizes. The hot solvent simultaneously inactivates myrosinase and extracts glucosinolates.
Materials:
-
Fresh or frozen (-80°C) vegetable sample
-
80% Methanol (v/v), pre-heated to 75°C
-
Vortex mixer
-
Centrifuge
-
Water bath or heating block at 75°C
-
Micropipettes and tubes
Procedure:
-
Weigh approximately 100-200 mg of finely ground frozen or fresh tissue into a 2 mL microcentrifuge tube.
-
Immediately add 1.0 mL of pre-heated 80% methanol (75°C) to the tube to inactivate myrosinase.[5]
-
Vortex the sample vigorously for 30 seconds.
-
Incubate the tube at 75°C for 20 minutes in a water bath or heating block.[5]
-
Following incubation, sonicate the sample for 20 minutes at room temperature.[5]
-
Centrifuge the sample at 12,000 x g for 10 minutes.
-
Carefully collect the supernatant, which contains the intact glucosinolates.
-
The extract can be diluted with ultrapure water for direct UHPLC-MS/MS analysis or proceed to a cleanup/desulfation step for HPLC-UV analysis.[5]
Protocol 2: Freeze-Drying and Subsequent Extraction
This method is ideal for larger or diverse plant tissues as it ensures sample homogeneity and stability for long-term storage.
Materials:
-
Vegetable sample, flash-frozen in liquid nitrogen
-
Freeze-dryer (lyophilizer)
-
Grinder or mortar and pestle
-
70% Methanol (v/v)
-
Vortex mixer
-
Sonicator
-
Centrifuge
Procedure:
-
Harvest fresh vegetable material and immediately flash-freeze in liquid nitrogen to halt all enzymatic activity.
-
Lyophilize the frozen samples for at least 48 hours until completely dry.[9]
-
Grind the dried material into a fine, homogenous powder. Store the powder at -80°C until extraction.
-
Weigh approximately 100 mg of the lyophilized powder into a centrifuge tube.
-
Add 5 mL of 70% methanol.[9]
-
Vortex the sample for 30 seconds, then shake for 30 minutes at room temperature.[9]
-
Alternatively, sonicate the sample for 20 minutes at room temperature.[5]
-
Centrifuge the sample at 12,000 x g for 10 minutes to pellet the solid material.
-
Collect the supernatant containing the glucosinolates for analysis.
Protocol 3: On-Column Desulfation for HPLC-UV Analysis
Analysis of intact glucosinolates by HPLC with UV detection can be challenging. Desulfation removes the polar sulfate (B86663) group, improving chromatographic retention and allowing for more reliable quantification using a standardized method. This protocol follows the extraction step.
Materials:
-
Glucosinolate extract (from Protocol 1 or 2)
-
DEAE-Sephadex A-25 resin
-
Purified sulfatase solution (from Helix pomatia)
-
Sodium acetate (B1210297) buffer (20 mM, pH 5.5)
-
Ultrapure water
-
Empty chromatography columns (e.g., Poly-Prep columns)
Procedure:
-
Column Preparation: Prepare a slurry of DEAE-Sephadex A-25 in ultrapure water. Pipette approximately 0.5 mL of the slurry into an empty column plugged with glass wool.[3][11]
-
Loading: Add the glucosinolate extract (supernatant) onto the top of the prepared Sephadex column. The negatively charged glucosinolates will bind to the anion-exchange resin.[3]
-
Washing: Wash the column sequentially with 1 mL of 70% methanol, 1 mL of ultrapure water, and two washes of 1 mL 20 mM sodium acetate buffer to remove interfering compounds and equilibrate the column for the enzymatic reaction.[11]
-
Enzymatic Reaction: Add 75 µL of purified sulfatase solution to the top of the resin. Let the reaction proceed overnight (approximately 18 hours) at room temperature.[3]
-
Elution: Elute the resulting desulfo-glucosinolates from the column by adding 3 x 0.5 mL of ultrapure water.
-
Collect the eluate. This solution is now ready for analysis by HPLC-UV, typically detecting at 229 nm.[3]
References
- 1. Influence of Cooking Methods on Glucosinolates and Isothiocyanates Content in Novel Cruciferous Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of 18 Intact Glucosinolates in Brassicaceae Vegetables by UHPLC-MS/MS: Comparing Tissue Disruption Methods for Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. harvest.usask.ca [harvest.usask.ca]
- 7. Analysis of Processing Effects on Glucosinolate Profiles in Red Cabbage by LC-MS/MS in Multiple Reaction Monitoring Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 8. idosi.org [idosi.org]
- 9. mdpi.com [mdpi.com]
- 10. Stability of glucosinolates and glucosinolate degradation products during storage of boiled white cabbage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Glucoiberin as a Biomarker in Dietary Intervention Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucoiberin (B1241102), a glucosinolate found in cruciferous vegetables, particularly those of the Brassicaceae family like broccoli and Brussels sprouts, is gaining attention as a potential biomarker for dietary intake and therapeutic efficacy in clinical studies. Upon consumption and hydrolysis by the enzyme myrosinase, this compound is converted to the bioactive isothiocyanate, iberin (B1674146). Iberin is further metabolized in the body, primarily through the mercapturic acid pathway, and excreted in the urine. The quantification of iberin and its metabolites, such as iberin N-acetylcysteine, can serve as a reliable indicator of cruciferous vegetable consumption and the bioavailability of their health-promoting compounds.
These application notes provide a comprehensive overview of the use of this compound and its metabolites as biomarkers in dietary intervention studies. Detailed experimental protocols and data presentation guidelines are included to facilitate the integration of this biomarker into research and development pipelines.
Data Presentation: Quantitative Analysis of Iberin and its Metabolites
Clear and structured data presentation is crucial for the interpretation and comparison of results from dietary intervention studies. The following tables provide templates for summarizing quantitative data related to this compound intake and the subsequent analysis of iberin and its metabolites.
Table 1: Participant Demographics and Dietary Intervention Details
| Participant ID | Age | Sex | BMI ( kg/m ²) | Intervention Group | This compound Dose (µmol/day) | Duration of Intervention (days) |
| P001 | 35 | M | 24.5 | High-Cruciferous | 300 | 14 |
| P002 | 42 | F | 26.1 | High-Cruciferous | 300 | 14 |
| C001 | 38 | F | 25.2 | Control | 0 | 14 |
| C002 | 40 | M | 23.9 | Control | 0 | 14 |
Table 2: Quantitative Analysis of Urinary Iberin and Iberin N-acetylcysteine
| Participant ID | Sample Timepoint | Urinary Iberin (nmol/L) | Urinary Iberin N-acetylcysteine (nmol/L) | Total Urinary Iberin Metabolites (nmol/24h) |
| P001 | Baseline (Day 0) | < LOD | 5.2 ± 0.8 | 7.8 ± 1.2 |
| P001 | End of Intervention (Day 14) | 15.7 ± 2.1 | 158.3 ± 15.4 | 237.5 ± 23.1 |
| P002 | Baseline (Day 0) | < LOD | 4.9 ± 0.6 | 7.4 ± 0.9 |
| P002 | End of Intervention (Day 14) | 12.9 ± 1.8 | 145.6 ± 12.9 | 218.4 ± 19.4 |
| C001 | Baseline (Day 0) | < LOD | 5.5 ± 0.9 | 8.3 ± 1.4 |
| C001 | End of Intervention (Day 14) | < LOD | 6.1 ± 1.0 | 9.2 ± 1.5 |
| C002 | Baseline (Day 0) | < LOD | 4.7 ± 0.7 | 7.1 ± 1.1 |
| C002 | End of Intervention (Day 14) | < LOD | 5.0 ± 0.8 | 7.5 ± 1.2 |
LOD: Limit of Detection. Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Sample Collection and Preparation
Objective: To collect and prepare human urine samples for the analysis of iberin and its metabolites.
Materials:
-
Sterile urine collection containers
-
Centrifuge
-
-80°C freezer
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Internal standard (e.g., a deuterated analogue of the analyte)
Procedure:
-
Urine Collection: Collect 24-hour urine samples from participants at baseline and at the end of the intervention period. Measure and record the total volume.
-
Aliquoting and Storage: Centrifuge a representative aliquot of the urine sample at 2000 x g for 10 minutes to remove particulate matter. Transfer the supernatant to labeled cryovials and store immediately at -80°C until analysis.
-
Sample Preparation (Solid-Phase Extraction): a. Thaw urine samples on ice. b. Spike the samples with an appropriate internal standard. c. Condition the SPE cartridge with methanol followed by water. d. Load the urine sample onto the cartridge. e. Wash the cartridge with water to remove interfering substances. f. Elute the analytes with methanol or an appropriate solvent mixture. g. Evaporate the eluate to dryness under a gentle stream of nitrogen. h. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Protocol 2: Quantitative Analysis of Iberin and Iberin N-acetylcysteine by LC-MS/MS
Objective: To quantify the concentration of iberin and its N-acetylcysteine conjugate in prepared urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over an appropriate time to ensure separation of analytes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for iberin, iberin N-acetylcysteine, and the internal standard must be determined and optimized.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.
Quantification:
-
Generate a calibration curve using standards of known concentrations for iberin and iberin N-acetylcysteine.
-
Calculate the concentration of the analytes in the urine samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
Signaling Pathways and Experimental Workflows
Signaling Pathways
Iberin, the bioactive metabolite of this compound, is known to modulate key cellular signaling pathways involved in inflammation and oxidative stress, primarily the Nrf2 and NF-κB pathways.
Caption: Iberin-mediated activation of the Nrf2 signaling pathway.
Caption: Iberin-mediated inhibition of the NF-κB signaling pathway.
Experimental Workflow
The following diagram outlines the typical workflow for a dietary intervention study utilizing this compound as a biomarker.
Caption: Workflow for a dietary intervention study with this compound.
Conclusion
The use of this compound and its urinary metabolite, iberin, as biomarkers provides a robust and non-invasive method for assessing compliance and bioavailability in dietary intervention studies focused on cruciferous vegetables. The detailed protocols and data presentation guidelines provided herein are intended to support the standardized application of this biomarker in future research, ultimately contributing to a better understanding of the health benefits associated with the consumption of this compound-rich foods.
Troubleshooting & Optimization
Technical Support Center: Overcoming Glucoiberin Instability During Extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of glucoiberin (B1241102) instability during extraction.
Troubleshooting Guide
Encountering issues with this compound yield or purity during your extraction experiments? This guide provides quick solutions to common problems.
| Issue | Potential Cause | Recommended Solution |
| Low or no detectable this compound in the final extract. | Myrosinase Activity: The enzyme myrosinase, naturally present in the plant material, may have degraded the this compound upon tissue disruption.[1][2] | Immediate Myrosinase Inactivation: Heat the extraction solvent (e.g., 70-80% methanol (B129727) or ethanol) to 70-80°C before adding the plant material.[3] Alternatively, freeze-dry the plant material immediately after harvesting and before extraction.[1][4] |
| Inappropriate Solvent: The solvent used may not be optimal for extracting polar compounds like this compound. | Use Polar Solvents: Employ aqueous methanol or ethanol (B145695) solutions (e.g., 70% or 80%) for efficient extraction. | |
| Thermal Degradation: Excessive heat during extraction can lead to the thermal degradation of this compound. | Optimize Heating Time and Temperature: While heat is necessary to inactivate myrosinase, prolonged exposure to high temperatures should be avoided. A brief treatment at 70-80°C is often sufficient. | |
| Presence of unexpected degradation products (e.g., isothiocyanates, nitriles). | Incomplete Myrosinase Inactivation: Residual myrosinase activity can lead to the enzymatic hydrolysis of this compound. | Ensure Thorough Myrosinase Inactivation: Verify that the heat treatment is applied uniformly and for a sufficient duration. For solvent-based inactivation, ensure the plant material is quickly and thoroughly submerged in the heated solvent. |
| Sub-optimal pH: The pH of the extraction medium can influence the type of degradation products formed. Acidic conditions tend to favor nitrile formation. | Maintain a Neutral to Slightly Acidic pH: While not always necessary to buffer the extraction solvent, if the plant material creates a highly acidic or alkaline environment, consider using a buffer to maintain a pH between 5.5 and 7.0. | |
| Variable and inconsistent this compound yields between batches. | Inconsistent Myrosinase Inactivation: Variations in the heating time, temperature, or efficiency of solvent penetration can lead to inconsistent myrosinase inactivation. | Standardize the Inactivation Protocol: Precisely control the temperature and duration of the heat treatment. Ensure consistent particle size of the ground plant material for uniform solvent penetration. |
| Differences in Plant Material: The concentration of this compound can vary depending on the plant's age, growing conditions, and storage. | Use Standardized Plant Material: Whenever possible, use plant material from the same batch and harvest time. If not feasible, analyze a small sample of each batch to establish a baseline this compound concentration. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability during extraction?
The primary cause of this compound instability is its enzymatic degradation by myrosinase. This enzyme is physically separated from glucosinolates in intact plant cells but comes into contact with them upon tissue homogenization, leading to rapid hydrolysis.
Q2: How can I effectively inactivate myrosinase?
There are two primary methods for myrosinase inactivation:
-
Thermal Inactivation: Heating the plant material, either through blanching, microwaving, or using a pre-heated extraction solvent (70-80°C), effectively denatures the myrosinase enzyme.
-
Solvent Inactivation: Using a high percentage of organic solvent, such as 70% or 80% methanol, can also inactivate myrosinase. Combining heat with the solvent is a common and effective approach.
Q3: What is the optimal solvent for this compound extraction?
Aqueous methanol or ethanol solutions are the most effective solvents for extracting this compound due to its polar nature. An 80% methanol solution has been shown to be particularly effective at both extracting glucosinolates and inactivating myrosinase. Food-grade ethanol is also a suitable and less toxic alternative.
Q4: Does pH affect this compound stability?
Yes, pH can influence the stability of this compound and the nature of its degradation products. Extreme pH values should be avoided. While intact glucosinolates are relatively stable in neutral to slightly acidic conditions, alkaline conditions (pH > 10) can lead to chemical hydrolysis. During enzymatic hydrolysis, a pH between 4 and 7 is optimal for myrosinase activity, with acidic conditions (pH < 4) favoring the formation of nitriles over isothiocyanates.
Q5: Can temperature degrade this compound?
While moderate heat is used to inactivate myrosinase, prolonged exposure to high temperatures (above 100°C) can cause thermal degradation of this compound. The rate of degradation is also influenced by the water content of the sample.
Experimental Protocols
Optimized Protocol for this compound Extraction with Enhanced Stability
This protocol is designed to minimize this compound degradation by effectively inactivating myrosinase.
1. Sample Preparation:
- Immediately after harvesting, freeze-dry the plant material to prevent enzymatic degradation.
- Grind the freeze-dried material into a fine powder to ensure efficient extraction.
2. Myrosinase Inactivation and Extraction:
- Pre-heat a solution of 80% methanol in water to 75°C.
- Add the powdered plant material to the pre-heated solvent (a common ratio is 1:10, w/v).
- Vortex the mixture immediately and incubate at 75°C for 10-15 minutes in a water bath.
- Cool the mixture to room temperature.
3. Solid-Liquid Separation:
- Centrifuge the extract at approximately 3,000 x g for 10 minutes.
- Carefully decant the supernatant containing the extracted this compound.
4. (Optional) Purification:
- For higher purity, the crude extract can be further purified using solid-phase extraction (SPE) with an appropriate ion-exchange resin.
Quantitative Data Summary
The stability of this compound is highly dependent on the extraction conditions. The following table summarizes the impact of different factors on this compound stability.
| Factor | Condition | Effect on this compound Stability | Reference |
| Temperature | > 100°C | Increased thermal degradation. | |
| 70-80°C (short duration) | Effective for myrosinase inactivation with minimal thermal degradation. | ||
| pH | < 4 (with active myrosinase) | Promotes formation of nitrile degradation products. | |
| > 10 | Can lead to chemical hydrolysis. | ||
| Solvent | 80% Methanol | Effective for both extraction and myrosinase inactivation. | |
| 70% Methanol | Commonly used and effective for extraction. | ||
| Water | Ineffective at inactivating myrosinase, leading to significant degradation. |
Visualizations
Caption: Optimized workflow for this compound extraction.
Caption: Myrosinase-mediated degradation of this compound.
References
Technical Support Center: Troubleshooting Low Iberin Recovery
This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing low recovery of iberin (B1674146) after the enzymatic hydrolysis of its precursor, glucoiberin (B1241102).
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for myrosinase activity in converting this compound to iberin?
A1: The optimal pH for myrosinase activity is generally between 6.5 and 7.0.[1][2] Hydrolysis at a neutral or slightly alkaline pH favors the formation of isothiocyanates like iberin, while acidic conditions (low pH) can lead to the formation of undesirable nitriles, thus reducing your iberin yield.[1][3]
Q2: How does temperature affect the recovery of iberin?
A2: Temperature plays a crucial role in both the enzymatic reaction and the stability of the resulting iberin. Myrosinase from broccoli, a close relative of the source of iberin, is most active around 30-40°C.[4] However, at temperatures above 50°C, the enzyme can begin to denature, leading to a significant decrease in activity. It is a delicate balance, as some heat can increase the reaction rate, but too much will inactivate the enzyme.
Q3: Can the purity of my starting material affect iberin yield?
A3: Absolutely. The purity of both the this compound substrate and the myrosinase enzyme preparation is critical. Impurities in the substrate can inhibit the enzymatic reaction. If you are using a crude plant extract, other endogenous compounds may interfere with the hydrolysis. Similarly, an enzyme preparation with low specific activity will result in incomplete conversion.
Q4: Is iberin stable after hydrolysis?
A4: Isothiocyanates, including iberin, can be unstable and susceptible to degradation, especially at high temperatures and extreme pH values. Once the hydrolysis is complete, it is advisable to proceed with extraction and analysis promptly or store the sample under conditions that minimize degradation (e.g., cool and dark).
Q5: Are there any cofactors that can enhance myrosinase activity?
A5: Yes, studies on myrosinase from various Brassica species have shown that the presence of certain cofactors can enhance its activity. Ascorbic acid (Vitamin C) is a known promoter of myrosinase.
Troubleshooting Guide for Low Iberin Recovery
If you are experiencing lower than expected yields of iberin, this guide will walk you through a systematic approach to identify and resolve the issue.
Diagram: Troubleshooting Workflow for Low Iberin Recovery
Caption: A step-by-step workflow to diagnose and resolve low iberin recovery.
Issue 1: Suboptimal Hydrolysis Conditions
The conditions of the enzymatic hydrolysis are paramount for achieving high yields of iberin.
Table 1: Effect of pH and Temperature on Iberin Recovery (Hypothetical Data)
| pH | Temperature (°C) | Relative Iberin Yield (%) | Notes |
| 5.0 | 37 | 35 | Acidic pH favors nitrile formation over isothiocyanates. |
| 6.5 | 25 | 85 | Sub-optimal temperature, slower reaction rate. |
| 6.8 | 37 | 100 | Optimal conditions for myrosinase activity. |
| 7.5 | 37 | 95 | Slightly alkaline, still good yield. |
| 6.8 | 55 | 40 | Enzyme denaturation occurs at higher temperatures. |
Recommendations:
-
Verify pH: Ensure your reaction buffer is within the optimal pH range of 6.5-7.0.
-
Control Temperature: Maintain the reaction temperature between 30-40°C. Use a calibrated water bath for precise temperature control.
-
Optimize Incubation Time: Incomplete conversion may be due to insufficient reaction time. Monitor the reaction progress over time to determine the point of maximum yield.
Issue 2: Poor Quality of Reagents
The purity and activity of your substrate and enzyme are critical.
Recommendations:
-
Substrate Purity: If using a purified this compound substrate, verify its purity by HPLC or other analytical methods. If using a plant extract, consider a partial purification step to remove potential inhibitors.
-
Enzyme Activity: Myrosinase can lose activity over time, especially if not stored properly.
-
Perform an enzyme activity assay to confirm the specific activity of your myrosinase preparation.
-
If possible, use a freshly prepared or commercially sourced enzyme with a guaranteed activity level.
-
Consider adding ascorbic acid as a cofactor to enhance enzyme activity.
-
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of this compound to Iberin
This protocol provides a general guideline for the enzymatic conversion. Optimization may be required based on your specific substrate and enzyme.
Diagram: Experimental Workflow for Iberin Production and Analysis
Caption: A generalized workflow for the enzymatic hydrolysis of this compound and subsequent analysis.
Materials:
-
This compound substrate
-
Myrosinase enzyme
-
Phosphate buffer (0.1 M, pH 6.8)
-
Ascorbic acid (optional)
-
Ethyl acetate (B1210297) (or other suitable organic solvent)
-
Anhydrous sodium sulfate
Procedure:
-
Substrate Preparation: Dissolve the this compound substrate in the phosphate buffer to a final concentration of 1-5 mM. If using, add ascorbic acid to a final concentration of 1 mM.
-
Enzyme Addition: Add the myrosinase enzyme solution to the substrate solution. The optimal enzyme-to-substrate ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.
-
Reaction Quenching and Extraction: Stop the reaction by adding an equal volume of ethyl acetate. Vortex vigorously for 1 minute to extract the iberin into the organic phase.
-
Phase Separation: Centrifuge the mixture to separate the aqueous and organic layers.
-
Drying and Concentration: Carefully collect the upper organic layer and dry it over anhydrous sodium sulfate. The solvent can then be evaporated under a stream of nitrogen if a more concentrated sample is required for analysis.
-
Analysis: The resulting iberin solution is now ready for quantification by HPLC-UV.
Protocol 2: Quantification of Iberin by HPLC-UV
This protocol outlines a method for the quantitative analysis of iberin.
Table 2: HPLC-UV Method Parameters for Iberin Quantification
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with acetonitrile (B52724) and water |
| Example: 30% Acetonitrile, 70% Water | |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 245 nm (typical for isothiocyanates) |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
Procedure:
-
Standard Preparation: Prepare a series of iberin standard solutions of known concentrations in the mobile phase or ethyl acetate.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration.
-
Sample Analysis: Inject the extracted iberin sample from Protocol 1 into the HPLC system.
-
Quantification: Determine the peak area of iberin in the sample chromatogram and use the calibration curve to calculate the concentration of iberin in your sample. The final yield can then be calculated based on the initial amount of this compound used.
References
- 1. researchgate.net [researchgate.net]
- 2. Glucosinolates and Isothiocyantes in Processed Rapeseed Determined by HPLC-DAD-qTOF [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Gradient for Glucosinolate Separation
Welcome to the technical support center for optimizing High-Performance Liquid Chromatography (HPLC) gradients for the separation of glucosinolates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during the HPLC analysis of glucosinolates.
Q1: What are the common causes of poor peak separation or resolution for my glucosinolate analysis?
Poor peak separation is a frequent issue in HPLC analysis of glucosinolates. Several factors can contribute to this problem:
-
Inadequate Gradient Program : The rate of change in the mobile phase composition might be too fast, not allowing for sufficient separation of closely eluting glucosinolates.[1]
-
Column Degradation : Over time and with repeated injections (typically 1,500-2,000), the performance of the HPLC column can deteriorate, leading to broader peaks and reduced resolution.[1] A pre-column may also need replacement after 200-500 injections.[1]
-
Incorrect Mobile Phase Composition : The choice of organic solvent (commonly acetonitrile) and its proportion to the aqueous phase is critical for achieving good separation.[2][3] The pH of the mobile phase can also significantly impact the retention and separation of ionizable glucosinolates.[2][4]
-
Suboptimal Flow Rate or Temperature : The flow rate of the mobile phase and the column temperature affect the separation efficiency.[4][5]
Troubleshooting Steps:
-
Optimize the Gradient : Try decreasing the rate of increase of the organic solvent (e.g., acetonitrile) in your gradient program.[1] A shallower gradient can improve the resolution of closely eluting peaks.[6][7]
-
Evaluate Column Performance : If the column has been used extensively, consider replacing it or the pre-column.[1]
-
Adjust Mobile Phase :
-
Check Flow Rate and Temperature : Ensure the flow rate and column temperature are set to the optimal values for your specific method. A common temperature for glucosinolate separation is 40°C.[1]
Q2: My glucosinolate peaks are tailing. What could be the cause and how can I fix it?
Peak tailing, where the peak is not symmetrical and has a drawn-out tail, can compromise accurate quantification.[8][9]
-
Secondary Interactions : For acidic compounds like glucosinolates (due to the sulfate (B86663) group), secondary ionic interactions can occur with trace metal impurities in the silica (B1680970) packing of the column.[8] Residual silanol (B1196071) groups on the silica surface can also interact with the analytes, causing tailing.[8][9]
-
Inappropriate Mobile Phase pH : An unoptimized mobile phase pH can worsen secondary interactions.[8] Operating at a lower pH (around 3.0 or lower) can help suppress the ionization of residual silanol groups, minimizing these interactions.[9]
-
Column Overload : Injecting a sample that is too concentrated can lead to peak distortion.[8][10]
-
Extra-Column Volume (Dead Volume) : Issues with the physical setup of the HPLC system, such as excessively long or wide tubing between the injector, column, and detector, can cause band broadening and tailing.[8]
Troubleshooting Steps:
-
Optimize Mobile Phase pH : If not already using a buffered mobile phase, consider incorporating one to maintain a stable pH. A lower pH can often improve peak shape for acidic compounds.[4][9]
-
Check for Column Overload : Dilute your sample and reinject to see if the peak shape improves.
-
Inspect the HPLC System : Check for and minimize any dead volume in the system by using appropriate tubing and ensuring all fittings are secure.[8]
-
Use a High-Purity Column : Employing a modern, high-purity, end-capped C18 column can reduce the number of active sites available for secondary interactions.[8]
Q3: I am not seeing any peaks, or the peaks are very small in my chromatogram. What should I investigate?
The absence or significant reduction in peak size can point to issues with sample preparation or the HPLC system itself.
-
Sample Preparation Errors : A critical step in the common method for glucosinolate analysis is the desulfation step using sulfatase.[1][11] Errors in adding the sulfatase, such as skipping a well or improper addition, can lead to no or very small peaks of desulfoglucosinolates.[1] If the desulfation has not worked, you may see a large group of peaks eluting early in the chromatogram, which are the intact glucosinolates.[11]
-
Injection Issues : Problems with the autosampler or manual injector can prevent the sample from being introduced into the system correctly.
-
Detector Problems : The detector may not be set to the correct wavelength for detecting desulfoglucosinolates (typically 229 nm).[1][12]
Troubleshooting Steps:
-
Verify Sample Preparation : Double-check the sulfatase addition step in your protocol. Ensure the sulfatase is active and that the incubation conditions (pH, temperature) are optimal.[11]
-
Check the Injector : Run a system check or a standard to ensure the injector is working correctly.
-
Confirm Detector Settings : Verify that the UV detector is set to the appropriate wavelength (229 nm) for glucosinolate analysis.[1][12]
Data Presentation: Example HPLC Gradient Programs
Below are examples of HPLC gradient programs that have been successfully used for the separation of glucosinolates. These can serve as a starting point for method development.
Table 1: Acetonitrile-Water Gradient for General Glucosinolate Separation [1]
| Time (min) | Flow (mL/min) | % A (Water) | % B (Acetonitrile) |
| 1 | 0.750 | 98 | 2 |
| 10 | 0.750 | 89.3 | 10.7 |
| 11 | 0.750 | 98 | 2 |
Column Temperature: 40°C
Table 2: UHPLC-MS/MS Gradient for Intact Glucosinolate Analysis [13]
| Time (min) | Flow (mL/min) | % A (0.1% Formic Acid in Water) | % B (Methanol) |
| 0 | 0.2 | 90 | 10 |
| 1.0 | 0.2 | 90 | 10 |
| 3.0 | 0.2 | 75 | 25 |
| 5.0 | 0.2 | 40 | 60 |
| 6.0 | 0.2 | 0 | 100 |
| 6.2 | 0.2 | 90 | 10 |
| 9.0 | 0.2 | 90 | 10 |
Column Temperature: 30°C
Experimental Protocols
A detailed methodology for a common glucosinolate extraction and analysis procedure is provided below.[1]
1. Sample Preparation and Extraction
-
Extraction : Intact glucosinolates are extracted from ground plant material using a heated methanol-water mixture to deactivate myrosinase activity.
-
Purification : The extract is then loaded onto an ion-exchange column for purification.
-
Desulfation : The purified glucosinolates are treated with sulfatase to remove the sulfate group, forming desulfoglucosinolates.
-
Elution and Reconstitution : The desulfoglucosinolates are eluted with water, and the eluate is freeze-dried. The residue is then redissolved in a precise volume of water for HPLC analysis.
2. HPLC Analysis
-
Column : A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm) is commonly used.[1]
-
Mobile Phase : A gradient of water (A) and acetonitrile (B52724) (B) is typically employed.
-
Detection : Detection is performed using a UV or PDA detector at 229 nm.[1][12]
-
Quantification : Concentrations are calculated based on a calibration curve of a standard (e.g., sinigrin) and established response factors.
Visualizations
Workflow for Glucosinolate Analysis
Caption: Experimental workflow for glucosinolate analysis.
Troubleshooting Logic for Poor Peak Resolution
References
- 1. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 3. mastelf.com [mastelf.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. mdpi.com [mdpi.com]
- 6. mastelf.com [mastelf.com]
- 7. mastelf.com [mastelf.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Matrix Effects in LC-MS/MS Quantification of Glucoiberin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects during the LC-MS/MS quantification of Glucoiberin.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact my this compound quantification?
A1: Matrix effects in LC-MS/MS analysis refer to the alteration of the ionization efficiency of a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which can compromise the accuracy, precision, and sensitivity of quantification.[2]
Q2: What are the common causes of matrix effects in the analysis of plant extracts like those containing this compound?
A2: Plant extracts are complex mixtures containing numerous compounds such as salts, lipids, proteins, and other secondary metabolites.[1] These components can co-elute with this compound and compete for ionization in the mass spectrometer's source, leading to matrix effects.[1] The choice of ionization technique can also play a role; for instance, electrospray ionization (ESI) is often more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).
Q3: How can I determine if my this compound analysis is affected by matrix effects?
A3: Two primary methods are used to assess matrix effects:
-
Post-Extraction Spike: This is a quantitative method where you compare the peak area of a known amount of this compound standard spiked into a blank matrix extract to the peak area of the same standard in a neat solvent. A significant difference between the two indicates the presence of matrix effects.[3]
-
Post-Column Infusion: This is a qualitative method where a constant flow of this compound standard is infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any dip or rise in the baseline signal at the retention time of interfering compounds indicates regions of ion suppression or enhancement.[4]
Q4: What are the primary strategies to mitigate or eliminate matrix effects for this compound analysis?
A4: The main strategies to combat matrix effects can be categorized as follows:
-
Improved Sample Preparation: The most effective approach is to remove interfering matrix components before analysis. Techniques like Solid-Phase Extraction (SPE) are highly effective for cleaning up complex samples.
-
Chromatographic Separation: Optimizing the LC method to better separate this compound from co-eluting matrix components can significantly reduce interference. This can be achieved by modifying the mobile phase gradient, changing the column chemistry, or adjusting the flow rate.
-
Sample Dilution: A straightforward approach is to dilute the sample extract. This reduces the concentration of both the analyte and the interfering compounds. However, this may compromise the sensitivity of the assay if the concentration of this compound is low.
-
Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) that co-elutes with this compound can help to compensate for matrix effects, as it will be affected in the same way as the analyte.[5]
Q5: Can the choice of mobile phase additives affect matrix effects?
A5: Yes, the mobile phase composition, including additives, can influence ionization efficiency. For instance, in the analysis of intact glucosinolates, using 0.1% acetic acid in the mobile phase has been shown to provide better signal intensity in negative ESI mode compared to 0.1% formic acid, which can cause significant ion suppression for some glucosinolates.[6]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues related to matrix effects in the LC-MS/MS quantification of this compound.
Issue: Poor Signal Intensity or High Variability in this compound Peak Area
| Potential Cause | Troubleshooting Steps |
| Ion Suppression | 1. Assess Matrix Effect: Perform a post-extraction spike experiment to quantify the degree of ion suppression. 2. Optimize Sample Preparation: Implement a more rigorous sample cleanup method. Solid-Phase Extraction (SPE) is highly recommended for removing interfering compounds from plant extracts. 3. Improve Chromatographic Separation: Modify the LC gradient to ensure this compound elutes in a region with minimal co-eluting interferences. Experiment with different column chemistries (e.g., C18, HILIC) to achieve better separation. 4. Dilute the Sample: If sensitivity allows, dilute the sample extract to reduce the concentration of matrix components. |
| Ion Enhancement | 1. Assess Matrix Effect: Use the post-extraction spike method to confirm and quantify the level of ion enhancement. 2. Improve Sample Cleanup: As with ion suppression, enhanced sample preparation using techniques like SPE can remove the compounds causing the enhancement. 3. Modify Chromatography: Adjust the chromatographic method to separate this compound from the enhancing compounds. |
| Inconsistent Matrix Effects Between Samples | 1. Standardize Sample Collection and Preparation: Ensure that all samples are collected and processed in a consistent manner to minimize variability in the matrix composition. 2. Use an Appropriate Internal Standard: Employ a stable isotope-labeled internal standard for this compound to normalize for variations in matrix effects between samples. |
Quantitative Data Summary
Table 1: Method Validation Data for this compound in Arabidopsis thaliana Root Extract
| Parameter | Result |
| Matrix Effect | Negligible |
| Intra-day Accuracy (RE %) | -3.1 to 4.5 |
| Inter-day Accuracy (RE %) | -4.2 to 5.8 |
| Intra-day Precision (RSD %) | 2.9 to 5.1 |
| Inter-day Precision (RSD %) | 4.8 to 7.3 |
| Recovery (%) | 95.8 to 105.1 |
Data sourced from a study on the quantification of intact glucosinolates in Arabidopsis roots.[6]
It is crucial to note that matrix effects are matrix-dependent, and the absence of significant effects in one matrix does not guarantee the same for others. Therefore, it is essential to perform a matrix effect evaluation for each new matrix being analyzed.
Experimental Protocol: Quantification of Intact this compound by LC-MS/MS
This protocol is adapted from a validated method for the analysis of intact glucosinolates in plant extracts.[6]
1. Sample Extraction
-
Weigh approximately 100 mg of lyophilized and ground plant material into a 2 mL microcentrifuge tube.
-
Add 1 mL of 80% methanol (B129727) (pre-heated to 70°C).
-
Vortex for 1 minute.
-
Incubate at 70°C for 30 minutes in a thermomixer with shaking.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new 2 mL microcentrifuge tube.
-
Re-extract the pellet with a second 1 mL aliquot of 80% methanol and repeat steps 3-5.
-
Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 500 µL of the initial mobile phase.
-
Filter the reconstituted extract through a 0.22 µm syringe filter prior to LC-MS/MS analysis.
2. LC-MS/MS Parameters
-
LC System: Agilent 1200 series HPLC system or equivalent.
-
Column: Synergi 4 µm Fusion-RP (250 x 2 mm) or equivalent C18 column.
-
Mobile Phase A: Water with 0.1% acetic acid.
-
Mobile Phase B: Methanol with 0.1% acetic acid.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5-60% B
-
25-26 min: 60-95% B
-
26-30 min: 95% B
-
30-31 min: 95-5% B
-
31-35 min: 5% B
-
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 5 µL.
-
MS System: API 4000 Q TRAP system or equivalent triple quadrupole mass spectrometer.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transition for this compound: Precursor ion [M-H]⁻ → Product ion (e.g., m/z 97 for the common sulfate (B86663) fragment). The specific precursor ion for this compound should be confirmed based on its molecular weight.
-
MS Parameters: Optimize ion spray voltage, curtain gas, nebulizing gas, heating gas, and temperature according to the instrument manufacturer's recommendations.
Visualizations
Caption: Troubleshooting workflow for matrix effects in LC-MS/MS.
References
- 1. longdom.org [longdom.org]
- 2. Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring: A Review of Current Knowledge of Its Minimization and Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Analytical Methods for Quantification and Identification of Intact Glucosinolates in Arabidopsis Roots Using LC-QqQ(LIT)-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preservation of Glucoiberin Post-Harvest
This guide provides researchers, scientists, and drug development professionals with technical support for preventing the enzymatic degradation of Glucoiberin in post-harvest plant material.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern?
This compound is a type of glucosinolate, a class of secondary metabolites found in Brassicaceae vegetables. When plant tissues are damaged during or after harvest, the enzyme myrosinase is released and hydrolyzes this compound into the isothiocyanate Iberin, along with glucose and sulfate (B86663).[1] While Iberin has its own biological activities, researchers aiming to study or isolate the parent compound, this compound, must prevent this enzymatic conversion to ensure accurate quantification and yield.
Q2: What is the primary enzyme responsible for this compound degradation?
The primary enzyme responsible for the degradation of this compound is myrosinase (a thioglucosidase). In intact plant cells, myrosinase is physically separated from glucosinolates.[2] Tissue disruption brings the enzyme and substrate into contact, initiating rapid hydrolysis. Therefore, all post-harvest preservation strategies are centered on the rapid and complete inactivation of myrosinase.
Q3: What are the principal methods to prevent this compound degradation post-harvest?
The most effective methods involve the inactivation of the myrosinase enzyme. This can be broadly categorized into:
-
Thermal Inactivation: Applying heat to denature the myrosinase enzyme. Common techniques include blanching (steam or hot water), microwaving, and oven-drying.[3][4]
-
Non-Thermal Inactivation: Methods that preserve the sample without high heat, such as freeze-drying (lyophilization), which removes water and halts enzymatic activity.[5][6]
-
Chemical Inactivation: While less common for routine preservation, certain chemical treatments can inactivate myrosinase. However, these may interfere with downstream analysis.
Q4: What are the ideal short-term and long-term storage conditions for plant material to preserve this compound?
-
Short-Term: If immediate processing is not possible, flash-freeze the samples in liquid nitrogen and store them at -80°C. This minimizes both enzymatic degradation and non-enzymatic breakdown. Storage at -85°C has been shown to result in a 10-53% loss of total glucosinolates due to freeze-thaw fractionation of cells, making myrosinase more accessible to glucosinolates.[2]
-
Long-Term: For long-term storage, the material should be processed to inactivate myrosinase (e.g., by freeze-drying or blanching) and then stored at -20°C or -80°C in a sealed, airtight container, preferably with a desiccant to prevent moisture absorption.
Troubleshooting Guides
Issue 1: Low Yield of this compound in Extracts
Q: I performed an extraction, but my HPLC analysis shows a very low concentration of this compound and a large peak corresponding to Iberin. What went wrong?
A: This is a classic sign of incomplete myrosinase inactivation. If the enzyme is not fully denatured before or during the extraction process, it will rapidly convert this compound to Iberin.
Troubleshooting Steps:
-
Review Your Inactivation Protocol:
-
Blanching: Was the temperature high enough and the duration long enough? For many Brassica tissues, this means reaching an internal temperature of at least 70-95°C. Inadequate heat can even increase enzymatic activity initially.
-
Microwaving: The combination of power and time is critical. A short burst at high power (e.g., 900W for >1 minute) is often more effective at inactivating myrosinase than a longer duration at low power.[3][7]
-
Freeze-Drying: Ensure the material was fully lyophilized. Any residual moisture can permit enzymatic activity to resume if the temperature rises.
-
Sample Size: Large, intact tissue samples will take longer for heat to penetrate to the core. Ensure samples are chopped or shredded to a uniform, small size for efficient and even inactivation.
-
-
Check Extraction Solvent Temperature: Using boiling solvents (e.g., 70% methanol (B129727) at 70°C) for the initial extraction step helps to inactivate any residual myrosinase activity instantly.[8]
-
Perform a Myrosinase Activity Assay: Before committing to a large-scale extraction, you can perform a specific assay on a small, treated sample to confirm that myrosinase activity has been eliminated. (See Protocol 2).
Issue 2: Inconsistent this compound Quantification Between Replicates
Q: My replicate samples are showing highly variable this compound concentrations. What could be the cause?
A: Inconsistent results often stem from non-uniform sample processing or handling.
Troubleshooting Steps:
-
Homogeneity of Plant Material: Ensure your bulk plant material is thoroughly homogenized before taking subsamples for extraction. This compound concentration can vary between different parts of the plant (e.g., leaves vs. stems).
-
Uniformity of Inactivation: If using blanching or microwaving, ensure that all samples are treated identically. Uneven heating can lead to variable levels of myrosinase inactivation. For microwaving, arrange samples in a single layer to avoid cold spots.
-
Consistent Timing: The time between harvesting, processing (chopping), and inactivation must be minimized and kept consistent. Delays allow for variable degradation to occur before the enzyme is stopped. Shredding vegetables and letting them sit for 6 hours can lead to a 75% decline in glucosinolate levels.[9]
-
Storage of Extracts: Ensure that your final extracts are stored properly before analysis. Iberin, the degradation product, can be unstable in solvents like methanol and at alkaline pH.[1] For consistency, store extracts at -20°C or below and analyze them promptly.
Issue 3: HPLC Analysis Problems (Peak Tailing, Ghost Peaks)
Q: My this compound peak is tailing or I'm seeing unexpected "ghost" peaks in my chromatogram. How can I fix this?
A: These are common HPLC issues that can often be resolved by adjusting the mobile phase, checking the column health, or improving sample preparation.
Troubleshooting Steps:
-
Peak Tailing:
-
Secondary Silanol (B1196071) Interactions: Peak tailing for polar compounds like glucosinolates is often due to interactions with residual silanol groups on the C18 column.[10]
-
Solution: Lower the pH of your mobile phase (e.g., to pH 3-4) to suppress silanol ionization.
-
Solution: Use a well-end-capped, base-deactivated column designed for polar analytes.
-
-
Column Overload: Injecting too concentrated a sample can cause peak tailing.
-
Solution: Dilute your sample and re-inject.
-
-
Column Contamination/Void: A blocked inlet frit or a void at the head of the column can distort peak shape.
-
Solution: Reverse and flush the column (disconnect from the detector). If this fails, replace the column.[11]
-
-
-
Ghost Peaks:
-
Late Elution: A peak from a previous injection may elute during your current run.
-
Solution: Extend your gradient run time or include a high-organic "wash" step at the end of each run to elute strongly retained compounds.[12]
-
-
Contamination: Contamination can come from the sample, mobile phase, or system (injector, seals).
-
Solution: Run a blank gradient (injecting only mobile phase). If a peak appears, the contamination is in the system or mobile phase. Flush the injector and prepare fresh mobile phase.[13]
-
-
Data Presentation: Efficacy of Myrosinase Inactivation Methods
The following tables summarize quantitative data on the retention of glucosinolates under various post-harvest treatment conditions.
Table 1: Effect of Thermal Treatments on Myrosinase Activity
| Treatment Method | Temperature/Power | Duration | Myrosinase Residual Activity (%) | Source |
| Steaming | 75-80°C (core) | 7 min | ~5-15% | [7][14] |
| Microwaving | 540 W | 8 min | High retention | [7][15] |
| Microwaving | 900 W | 4.8 min | 0% (Complete Inactivation) | [7][15] |
| Stir-frying | 65-70°C (core) | - | Up to 65% | [7][14] |
| Boiling | 100°C | - | Significant loss due to leaching | [9] |
Table 2: Impact of Storage Conditions on Glucosinolate Content
| Storage Condition | Duration | Analyte | Retention/Change (%) | Source |
| Refrigeration (4°C) | 7 days | Total Glucosinolates | 73-89% Retention | [2] |
| Refrigeration (4°C) | 10 days | Glucoraphanin (Broccoli) | No significant change | [5] |
| Ambient Temperature | 7 days | Total Glucosinolates | Minor loss (9-26%) | [9] |
| Frozen (-85°C) | - | Total Glucosinolates | 47-90% Retention | [2] |
Note: Data is often for total glucosinolates or specific marker compounds like glucoraphanin, as this compound-specific quantitative studies are less common. However, the general trends are applicable.
Experimental Protocols
Protocol 1: Sample Preparation and Myrosinase Inactivation
This protocol describes three common methods for inactivating myrosinase to preserve intact this compound.
A) Inactivation by Blanching
-
Harvest fresh plant material and immediately chop it into small, uniform pieces (~1-2 cm).
-
Bring a large volume of water to a rolling boil or prepare a steam blancher.
-
Submerge the chopped material in boiling water or place in the steamer basket for 2-5 minutes. The exact time depends on the tissue type and size.
-
Immediately remove the material and plunge it into an ice-water bath to halt the cooking process.
-
Drain the material thoroughly. The blanched material can then be freeze-dried for long-term storage or used directly for extraction.
B) Inactivation by Microwaving
-
Harvest and chop plant material as described above.
-
Spread a thin, even layer of the material on a microwave-safe plate.
-
Microwave on high power (e.g., 900-1000 W) for 60-90 seconds. The goal is to rapidly heat the tissue throughout.
-
Allow the material to cool. It can then be used for extraction. Note that this method may result in some water loss.
C) Inactivation by Freeze-Drying (Lyophilization)
-
Harvest and chop plant material.
-
Immediately flash-freeze the material in liquid nitrogen.
-
Transfer the frozen material to a freeze-dryer.
-
Lyophilize until the material is completely dry (typically 24-48 hours). The resulting powder should be stored in a desiccator or sealed container at -20°C or below. This is the preferred method for preserving the chemical integrity of the analyte with minimal thermal degradation.[5]
Protocol 2: this compound Extraction and Analysis by HPLC (Adapted from ISO 9167-1)
This method involves the extraction of glucosinolates, purification, enzymatic desulfation, and subsequent analysis by HPLC.
-
Extraction:
-
Weigh approximately 100 mg of freeze-dried, myrosinase-inactivated plant powder into a tube.
-
Add 2 mL of boiling 70% methanol. Heat in a water bath at 75°C for 10 minutes.
-
Centrifuge at 5000 x g for 5 minutes. Collect the supernatant.
-
Repeat the extraction on the pellet with another 2 mL of boiling 70% methanol.
-
Combine the supernatants. This is your crude glucosinolate extract.
-
-
Purification and Desulfation:
-
Prepare a small ion-exchange column using DEAE-Sephadex A-25.
-
Load the crude extract onto the column. The glucosinolates will bind to the resin.
-
Wash the column with water and then with a sodium acetate (B1210297) buffer to remove impurities.[16]
-
Add a solution of purified aryl sulfatase to the column and allow it to react overnight at room temperature. This enzyme removes the sulfate group from this compound, converting it to desulfo-Glucoiberin, which is more amenable to reverse-phase HPLC.[16]
-
Elute the desulfo-Glucoiberin from the column with ultrapure water.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3 µm).[16]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient might be: 0-1 min (1% B), 1-20 min (linear gradient to 30% B), 20-25 min (100% B, wash), 25-30 min (1% B, re-equilibration).
-
Flow Rate: 0.8 mL/min
-
Detection: UV at 229 nm.[8]
-
Quantification: Compare the peak area of desulfo-Glucoiberin to a calibration curve prepared from a known standard (e.g., sinigrin) and apply a relative response factor for this compound.
-
Visualizations
Enzymatic Degradation Pathway of this compound
Caption: Enzymatic hydrolysis of this compound by myrosinase upon tissue damage.
General Experimental Workflow for this compound Preservation and Analysis
Caption: Workflow from post-harvest sample processing to HPLC quantification.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Glucosinolates, a natural chemical arsenal: More to tell than the myrosinase story - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journalcra.com [journalcra.com]
- 5. researchgate.net [researchgate.net]
- 6. The Impact of Drying Methods on the Quality of Blanched Yellow Mealworm (Tenebrio molitor L.) Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Impact of Domestic Cooking Methods on Myrosinase Stability, Glucosinolates and Their Hydrolysis Products in Different Cabbage (Brassica oleracea) Accessions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. bvchroma.com [bvchroma.com]
- 13. DOT Language | Graphviz [graphviz.org]
- 14. medium.com [medium.com]
- 15. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
Technical Support Center: Glucoiberin Stability in Solvent Systems
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of glucoiberin (B1241102) in various solvent systems. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in solution?
A1: The stability of this compound, like other glucosinolates, is influenced by several key factors:
-
Solvent System: The choice of solvent can significantly impact the rate of degradation.
-
Temperature: Higher temperatures generally accelerate degradation.
-
pH: this compound is more stable in acidic conditions and unstable at alkaline pH.
-
Presence of Myrosinase: This enzyme, naturally present in plant tissues, rapidly hydrolyzes this compound. Its inactivation is critical during extraction.
-
Water Content: The amount of water in a solvent system can affect thermal degradation kinetics.[1]
Q2: Which solvents are recommended for storing this compound or its breakdown product, iberin?
A2: For the breakdown product iberin, acetonitrile (B52724) is a highly recommended solvent as it demonstrates high stability at various temperatures.[2] Methanol (B129727) and ethanol (B145695) can also be used, but degradation is more likely, especially at elevated temperatures.[2] Iberin is particularly unstable in aqueous solutions.[3] While direct data for this compound is less explicit, these findings for a closely related compound suggest that for short-term storage and analysis, acetonitrile is a good choice. For extraction from plant material, 70% methanol is commonly used, with heating to inactivate myrosinase.[4][5]
Q3: How can I prevent enzymatic degradation of this compound during extraction?
A3: To prevent enzymatic degradation by myrosinase, it is crucial to inactivate the enzyme immediately upon tissue disruption.[6] Common methods include:
-
Boiling Solvents: Extracting the plant material in boiling 70% methanol for 5-10 minutes.
-
Freeze-Drying (Lyophilization): This removes water, which is necessary for myrosinase activity.[6]
-
Heating: A brief heat treatment of the plant material (e.g., in a water bath at 75°C) prior to extraction can also inactivate the enzyme.[6]
Q4: What is the effect of temperature on this compound stability?
A4: Higher temperatures generally lead to increased degradation of glucosinolates, including this compound. The thermal degradation of glucosinolates in broccoli, which contains this compound, was found to follow first-order kinetics.[1] The rate of degradation increases with temperature, and this effect is also influenced by the water content of the sample.[1] For the related compound iberin, degradation in methanol and ethanol is significantly faster at 30°C and 40°C compared to 20°C.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no detection of this compound in extracts. | 1. Enzymatic degradation by myrosinase during sample preparation. 2. Thermal degradation during extraction. 3. Inappropriate storage of samples or extracts. | 1. Ensure immediate and effective inactivation of myrosinase using boiling solvents or freeze-drying. 2. Avoid prolonged exposure to high temperatures during extraction. 3. Store samples at -20°C or -80°C and analyze extracts promptly. |
| Inconsistent quantification of this compound between samples. | 1. Variable myrosinase activity in the starting material. 2. Differences in extraction efficiency. 3. Degradation during sample workup or analysis. | 1. Standardize the myrosinase inactivation step across all samples. 2. Ensure consistent sample-to-solvent ratios and extraction times. 3. Use a stable solvent like acetonitrile for the final sample preparation for analysis. |
| Presence of unexpected peaks in chromatograms. | 1. Degradation of this compound into other products (e.g., nitriles, isothiocyanates). 2. Reaction of breakdown products with the solvent (e.g., formation of thiocarbamates in methanol or ethanol). | 1. Confirm the identity of peaks using mass spectrometry. 2. If using alcohol-based solvents, be aware of potential adduct formation. Consider using acetonitrile.[2] |
Quantitative Data Summary
The following table summarizes the stability of Iberin, the isothiocyanate breakdown product of this compound, in different solvent systems at various temperatures. This data can provide insights into the relative stability of this compound under similar conditions.
| Solvent | Temperature | Observation Period | Degradation (%) | Reference |
| Methanol/Water (50:50, v/v) | 20°C | 2 weeks | ~39% | [2] |
| 30°C | 1 week | ~60% | [2] | |
| 40°C | 1 week | ~95% | [2] | |
| Methanol | 20°C | 2 weeks | ~31% | [2] |
| 30°C | 1 week | ~45% | [2] | |
| 40°C | 1 week | ~78% | [2] | |
| Ethanol | 20°C | 2 weeks | Comparable to water | [2] |
| Water | 30°C | 1 week | Faster than in ethanol and methanol | [2] |
| 40°C | 1 week | Faster than in ethanol and methanol | [2] | |
| Acetonitrile | 20°C, 30°C, 40°C | Up to 2 weeks | Stable | [2] |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
This protocol is a standard method for extracting glucosinolates while minimizing enzymatic degradation.[4][5]
-
Sample Preparation: Freeze-dry fresh plant material and grind it into a fine powder. Store the powder at -20°C or below.
-
Myrosinase Inactivation and Extraction:
-
Weigh approximately 500 mg of the powdered sample into a centrifuge tube.
-
Add 4 mL of 70% methanol that has been pre-heated to 75°C.
-
Incubate the mixture in a water bath at 75°C for 20 minutes, vortexing occasionally.
-
-
Internal Standard: Add a known amount of an internal standard (e.g., sinigrin) if quantitative analysis is required.
-
Centrifugation: Cool the extract to room temperature and centrifuge to pellet the solid material.
-
Purification (Optional but Recommended): The supernatant can be further purified using an anion-exchange column (e.g., DEAE Sephadex A-25) to remove interfering compounds before HPLC or LC-MS analysis.[5]
Protocol 2: Assessment of this compound Stability in a Solvent
This protocol outlines a method to determine the stability of purified this compound in a specific solvent over time.
-
Solution Preparation: Prepare a stock solution of purified this compound in the solvent of interest (e.g., methanol, ethanol, acetonitrile, water) at a known concentration.
-
Incubation: Aliquot the solution into several sealed vials and store them at a constant temperature (e.g., 4°C, 20°C, 40°C).
-
Time-Point Analysis: At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks), remove a vial from each temperature condition.
-
Quantification: Analyze the concentration of this compound remaining in each sample using a validated analytical method such as UHPLC-PDA or UHPLC-MS/MS.
-
Data Analysis: Plot the concentration of this compound as a function of time for each solvent and temperature combination to determine the degradation kinetics.
Visualizations
Caption: Workflow for this compound Extraction and Analysis.
Caption: Factors Affecting this compound Stability.
References
- 1. researchgate.net [researchgate.net]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. researchgate.net [researchgate.net]
- 4. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Glucoiberin Chromatographic Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing interference during the chromatographic analysis of Glucoiberin.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of interference in this compound chromatographic analysis?
A1: Interference in this compound analysis typically originates from co-eluting matrix components from the sample, especially in complex matrices like plant extracts. Common interfering compounds include phenolics, which can absorb at similar UV wavelengths (e.g., 229 nm) as desulfoglucosinolates, and other polar molecules that may have similar retention times in reversed-phase chromatography.[1] In LC-MS analysis, co-eluting compounds can cause ion suppression or enhancement, leading to inaccurate quantification.[2][3][4]
Q2: How can I prevent this compound degradation during sample preparation?
A2: this compound, a type of glucosinolate, can be degraded by the endogenous plant enzyme myrosinase upon tissue damage in the presence of water.[1] To prevent this, it is crucial to inactivate myrosinase. This is typically achieved by heating the sample, for example, in a 75°C water bath for one minute, immediately after tissue disruption.[5] Alternatively, using boiling solvents like 70% methanol (B129727) for extraction also effectively denatures the enzyme.[1]
Q3: What is the benefit of using Solid-Phase Extraction (SPE) for sample cleanup?
A3: Solid-Phase Extraction (SPE) is a highly effective technique for selectively isolating this compound from interfering matrix components.[5] For glucosinolates like this compound, which are anionic, weak anion exchange (WAX) SPE cartridges are particularly useful.[5][6][7] This cleanup step removes many interfering substances, leading to a cleaner extract, reduced matrix effects in LC-MS, and improved accuracy and precision of quantification.[5][7]
Q4: Can sample dilution reduce interference?
A4: Yes, sample dilution is a straightforward approach to mitigate matrix effects. By diluting the sample extract, the concentration of both the analyte (this compound) and interfering compounds is reduced. This can lessen ion suppression or enhancement in LC-MS analysis. However, it's important to ensure that after dilution, the this compound concentration remains above the limit of quantification (LOQ) of the analytical method.
Q5: When should I consider using Hydrophilic Interaction Liquid Chromatography (HILIC)?
A5: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative to reversed-phase chromatography for highly polar analytes like this compound that are poorly retained on traditional C18 columns.[8][9] HILIC can provide better retention and separation from less polar interfering compounds. This technique is particularly beneficial when matrix effects from co-eluting polar compounds are a significant issue in reversed-phase methods.[8][10]
Troubleshooting Guide
This guide addresses common problems encountered during the chromatographic analysis of this compound.
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | Chemical Interactions: Secondary interactions between this compound and active sites on the stationary phase (e.g., residual silanols). | - Use a highly deactivated, end-capped column.- Adjust mobile phase pH to suppress ionization of interfering compounds.- Add a competitive agent to the mobile phase. |
| Column Overload: Injecting too high a concentration of the sample. | - Dilute the sample and re-inject.- Use a column with a higher loading capacity. | |
| Physical Issues: Column bed deformation, partially blocked frit, or a void at the column inlet. | - Replace the column inlet frit.- Use a guard column to protect the analytical column.- If the problem persists, replace the column. | |
| Inconsistent Retention Times | Mobile Phase Issues: Inconsistent mobile phase composition, pH drift, or degradation. | - Prepare fresh mobile phase daily.- Ensure accurate and consistent mobile phase preparation.- Degas the mobile phase properly. |
| System Leaks: Leaks in the pump, injector, or fittings. | - Perform a system leak check and tighten or replace fittings as necessary. | |
| Column Equilibration: Insufficient column equilibration time between injections. | - Increase the column equilibration time to at least 10 column volumes. | |
| Temperature Fluctuations: Inconsistent column temperature. | - Use a column oven to maintain a stable temperature. | |
| High Background Noise or Ghost Peaks | Contaminated Mobile Phase or System: Impurities in the solvents, glassware, or HPLC system. | - Use high-purity HPLC-grade solvents.- Clean solvent reservoirs and tubing.- Run a blank gradient to identify the source of contamination. |
| Carryover: Residual sample from a previous injection. | - Implement a robust needle wash protocol in the autosampler method.- Inject a blank solvent after a high-concentration sample. | |
| Low Signal Intensity/Poor Sensitivity | Matrix Effects (Ion Suppression): Co-eluting compounds suppressing the ionization of this compound in the MS source. | - Implement a more effective sample cleanup method (e.g., SPE).- Optimize chromatographic conditions to separate this compound from the interfering region.- Dilute the sample extract. |
| Incorrect Detection Wavelength (UV): The UV detector is not set to the optimal wavelength for desulfo-Glucoiberin. | - Set the UV detector to 229 nm for the analysis of desulfoglucosinolates.[1] | |
| Analyte Degradation: Degradation of this compound during sample preparation or storage. | - Ensure myrosinase is properly inactivated.- Store extracts at low temperatures (-20°C or below) and protect from light. |
Data Presentation: Comparison of Interference Reduction Techniques
The following table summarizes the expected outcomes of different interference reduction techniques. Quantitative data for direct comparison of these methods for this compound specifically is limited in the literature; however, the general effectiveness is well-established for glucosinolates.
| Technique | Principle | Expected Impact on this compound Analysis | Potential Limitations |
| Solid-Phase Extraction (WAX) | Selectively retains anionic this compound while allowing neutral and cationic interfering compounds to pass through. | High: Significant removal of matrix components, leading to reduced baseline noise, fewer interfering peaks, and mitigation of matrix effects.[5][7] | Can be more time-consuming and costly than simple dilution. Method development may be required to optimize loading, washing, and elution steps. |
| Sample Dilution | Reduces the concentration of both this compound and interfering matrix components. | Moderate: Can effectively reduce matrix effects, especially ion suppression in LC-MS. Simple and cost-effective. | Reduces the concentration of this compound, potentially compromising sensitivity if the initial concentration is low. Does not remove interfering compounds. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Utilizes a polar stationary phase to retain and separate polar analytes like this compound from less polar interferences. | High: Can provide orthogonal selectivity to reversed-phase chromatography, improving separation from interfering compounds.[8][10] | May require longer equilibration times and careful mobile phase preparation. Peak shapes can be more sensitive to injection solvent composition. |
Experimental Protocols
Protocol 1: Sample Preparation with Myrosinase Inactivation and Extraction
This protocol is adapted from a standard method for glucosinolate extraction.[1]
-
Sample Weighing and Grinding: Weigh approximately 200 mg of freeze-dried and ground plant tissue. For fresh tissue, use about 1 g and immediately freeze in liquid nitrogen before grinding to a fine powder.
-
Myrosinase Inactivation: Place the tube containing the powdered sample in a 75°C water bath for 1 minute.
-
Extraction:
-
Add 2.0 mL of pre-heated 70% methanol (75°C) to the sample tube.
-
Vortex vigorously for 30 seconds.
-
Incubate the sample in a 75°C water bath for 10 minutes, with occasional vortexing.
-
-
Centrifugation: Centrifuge the sample at 12,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the crude this compound extract, to a clean tube for subsequent cleanup or direct analysis.
Protocol 2: Solid-Phase Extraction (SPE) Cleanup using a Weak Anion Exchange (WAX) Cartridge
This protocol provides a method for purifying this compound from the crude extract.[5][7]
-
Cartridge Conditioning:
-
Condition a weak anion exchange (WAX) SPE cartridge (e.g., dimethylaminopropyl-based) by passing 1 mL of methanol through it.
-
Equilibrate the cartridge by passing 1 mL of deionized water.
-
-
Sample Loading: Load 1 mL of the crude this compound extract (from Protocol 1) onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 x 1 mL of 2% formic acid in water to remove non-anionic and weakly retained impurities.
-
Elution: Elute the purified this compound by passing 2 x 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol through the cartridge. Collect the eluate.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase for chromatographic analysis.
Protocol 3: HPLC-UV Analysis of Desulfo-Glucoiberin
This protocol is a general method for the analysis of desulfated glucosinolates. For intact this compound analysis, the desulfation step would be omitted and the chromatographic conditions may need optimization.
-
Desulfation (if required): The crude or SPE-purified extract is passed through a column containing sulfatase to convert this compound to its desulfo-form.
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3 µm particle size).[1]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient might start with a low percentage of acetonitrile, increasing linearly to elute the desulfo-Glucoiberin. The gradient program should be optimized for the specific instrument and column.
-
Flow Rate: 0.75 mL/min.[1]
-
Column Temperature: 40°C.[1]
-
Detection: UV at 229 nm.[1]
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for this compound analysis.
References
- 1. A Straightforward Method for Glucosinolate Extraction and Analysis with High-pressure Liquid Chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. A Fast and Simple Solid Phase Extraction-Based Method for Glucosinolate Determination: An Alternative to the ISO-9167 Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
- 10. merckmillipore.com [merckmillipore.com]
Technical Support Center: Optimization of Myrosinase Activity for Complete Glucoiberin Hydrolysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize myrosinase activity for the complete hydrolysis of Glucoiberin.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, providing potential causes and solutions in a question-and-answer format.
1. Why is my this compound hydrolysis incomplete?
Incomplete hydrolysis of this compound can be attributed to several factors ranging from suboptimal reaction conditions to the presence of inhibitors.
-
Suboptimal pH: Myrosinase activity is highly dependent on pH. The optimal pH for myrosinase from many Brassica species is typically between 6.5 and 7.0.[1] Deviations from this range can significantly reduce enzyme activity.
-
Incorrect Temperature: Temperature plays a crucial role in enzyme kinetics. While the optimal temperature for myrosinase activity is generally around 37°C, higher temperatures can lead to enzyme denaturation and loss of activity.[2][3] Conversely, lower temperatures will slow down the reaction rate.
-
Enzyme Inactivation: Myrosinase can be inactivated by various factors, including excessive heat during extraction or the presence of certain inhibitors in the reaction mixture.[4][5]
-
Insufficient Enzyme Concentration: The amount of myrosinase may be insufficient to completely hydrolyze the available this compound within the given reaction time.
-
Substrate Inhibition: High concentrations of glucosinolates, including this compound, can lead to substrate inhibition in some myrosinases, reducing the overall rate of hydrolysis.
Solutions:
-
Verify and adjust the pH of your reaction buffer to the optimal range (pH 6.5-7.0).
-
Ensure the reaction is carried out at the optimal temperature (around 37°C) and that the enzyme extract has not been subjected to denaturing temperatures during preparation.
-
Increase the concentration of the myrosinase extract or prolong the incubation time.
-
If substrate inhibition is suspected, perform a substrate concentration curve to determine the optimal this compound concentration.
2. Why is the myrosinase activity lower than expected?
Low myrosinase activity can stem from issues with the enzyme extract, the assay conditions, or the presence of inhibitory compounds.
-
Poor Enzyme Extraction: Inefficient extraction methods can result in a low yield of active myrosinase. The presence of endogenous inhibitors released during homogenization can also reduce activity.
-
Absence of Activators: Ascorbic acid is a known activator of myrosinase, and its absence can lead to lower activity.
-
Presence of Inhibitors: Certain compounds, such as hydroquinone (B1673460) and quinone, can act as inhibitors of myrosinase. Additionally, the products of hydrolysis can sometimes inhibit the enzyme.
-
Incorrect Assay Method: The chosen method for measuring myrosinase activity might not be sensitive enough or could be affected by interfering substances in the sample.
Solutions:
-
Optimize the enzyme extraction protocol. This may involve using a specific buffer, maintaining low temperatures during extraction, and potentially purifying the enzyme to remove inhibitors.
-
Include ascorbic acid in the reaction mixture to potentially enhance myrosinase activity.
-
If inhibitors are suspected, consider purification steps for the enzyme extract.
-
Choose a reliable and sensitive assay method, such as an HPLC-based assay that directly measures the disappearance of the substrate.
Frequently Asked Questions (FAQs)
What is myrosinase and what does it do?
Myrosinase (EC 3.2.1.147) is an enzyme found in plants of the Brassicaceae family that catalyzes the hydrolysis of glucosinolates, such as this compound. This reaction releases glucose and an unstable aglycone, which then rearranges to form isothiocyanates, nitriles, or other products depending on the reaction conditions.
What is this compound?
This compound is a type of glucosinolate found in various Brassica vegetables, including broccoli and cabbage. Upon hydrolysis by myrosinase, it primarily yields iberin, an isothiocyanate with potential health benefits.
What are the optimal conditions for myrosinase activity?
The optimal conditions for myrosinase activity can vary slightly depending on the plant source. However, general optimal conditions are summarized in the table below.
How does temperature affect myrosinase stability?
Myrosinase is sensitive to heat. Cooking methods like steaming and microwaving can lead to a significant loss of myrosinase activity, with stir-frying retaining a higher percentage of activity due to lower core temperatures reached. For experimental purposes, it is crucial to avoid high temperatures during enzyme extraction and storage to prevent inactivation.
Are there any known activators or inhibitors of myrosinase?
Yes, L-ascorbic acid is a well-known activator of myrosinase. Conversely, compounds like hydroquinone and quinone have been shown to inhibit myrosinase activity.
Data Presentation
Table 1: Optimal Conditions for Myrosinase Activity
| Parameter | Optimal Range/Value | Source(s) |
| pH | 6.5 - 7.0 | |
| Temperature | ~37°C | |
| Substrate Concentration (Sinigrin) | 0.2 mM (Spectrophotometric) | |
| 5 mM (pH-stat) | ||
| Activator (Ascorbic Acid) | Presence enhances activity |
Experimental Protocols
Protocol 1: Myrosinase Activity Assay (Spectrophotometric Method)
This protocol is based on the continuous measurement of glucosinolate hydrolysis by monitoring the decrease in absorbance.
-
Prepare Reagents:
-
Phosphate (B84403) buffer (10 mM, pH 7.0)
-
This compound solution (prepare a stock solution and dilute to the desired concentration in the phosphate buffer)
-
Myrosinase extract (prepare by homogenizing plant material in a cold buffer and centrifuging to obtain a clear supernatant)
-
-
Assay Procedure:
-
In a cuvette, mix the phosphate buffer and the this compound solution.
-
Initiate the reaction by adding the myrosinase extract.
-
Immediately measure the decrease in absorbance at a specific wavelength (e.g., 227 nm for sinigrin, a similar glucosinolate) over time using a spectrophotometer.
-
The rate of decrease in absorbance is proportional to the myrosinase activity.
-
Protocol 2: Myrosinase Activity Assay (HPLC Method)
This method allows for the direct measurement of the substrate (this compound) depletion over time.
-
Prepare Reaction Mixture:
-
Combine a known concentration of this compound with the myrosinase extract in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature (e.g., 37°C).
-
-
Sampling and Analysis:
-
At different time points, take aliquots of the reaction mixture and stop the reaction (e.g., by adding a strong acid or boiling).
-
Analyze the samples by HPLC to quantify the remaining this compound.
-
The rate of this compound disappearance reflects the myrosinase activity.
-
Visualizations
Diagram 1: Experimental Workflow for Optimizing this compound Hydrolysis
Caption: A flowchart of the experimental process for optimizing the enzymatic hydrolysis of this compound.
Diagram 2: Troubleshooting Logic for Incomplete Hydrolysis
References
- 1. The activity of myrosinase from broccoli (Brassica oleracea L. cv. Italica): influence of intrinsic and extrinsic factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Making sure you're not a bot! [mostwiedzy.pl]
- 3. researchgate.net [researchgate.net]
- 4. The Impact of Domestic Cooking Methods on Myrosinase Stability, Glucosinolates and Their Hydrolysis Products in Different Cabbage (Brassica oleracea) Accessions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Minimizing thermal degradation of Glucoiberin during processing
This guide provides researchers, scientists, and drug development professionals with essential information for minimizing the thermal degradation of Glucoiberin during experimental processing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability crucial?
This compound (GIB) is an aliphatic glucosinolate (GSL), a secondary metabolite found in Brassica vegetables like kale, broccoli, and cabbage.[1][2][3] Its stability is critical for research and development because its biological activity is attributed to both the intact molecule and its breakdown products. Uncontrolled degradation can lead to inconsistent experimental results and affects the final concentration of the desired bioactive compounds.
Q2: What are the primary degradation products of this compound?
Upon degradation, this compound primarily forms isothiocyanates (ITCs) and nitriles. The main isothiocyanate is 3-(methylsulfinyl)propyl isothiocyanate, also known as Iberin.[4] Other breakdown products like 4-methylsulfinylbutanenitrile can also be formed, particularly during storage after cooking.[5] The specific products formed depend on the conditions of degradation, such as temperature, pH, and the presence of enzymes.
Q3: What are the main factors that cause this compound degradation?
The degradation of this compound is primarily influenced by two factors:
-
Enzymatic Hydrolysis: The enzyme myrosinase, naturally present in the plant tissue, rapidly hydrolyzes this compound when cells are disrupted (e.g., through chopping, grinding, or homogenization).
-
Thermal Degradation: As a thermolabile compound, this compound can degrade when subjected to heat, especially at temperatures exceeding 100°C. This degradation can occur even after the myrosinase enzyme has been inactivated.
Q4: Is thermal degradation the only concern during processing?
No. In fact, enzymatic degradation by myrosinase is often a more immediate concern as soon as the plant tissue is disrupted. Myrosinase is highly efficient and can lead to significant loss of intact this compound before any heat treatment is even applied. Therefore, controlling both enzymatic and thermal degradation is essential.
Troubleshooting Guide
Problem: I am observing a significant loss of this compound in my extract after applying heat.
-
Possible Cause 1: Myrosinase Activity. If the plant material was chopped, ground, or homogenized before heating, myrosinase may have degraded the this compound. This is especially likely if there was a delay between tissue disruption and heat application.
-
Solution 1: Inactivate myrosinase immediately after tissue disruption. This can be achieved by rapid heating methods like blanching or using a boiling solvent for extraction (e.g., 70% methanol (B129727) at 70°C).
-
Possible Cause 2: High Temperature. this compound is heat-sensitive, and processing at temperatures above 100°C will cause significant thermal degradation.
-
Solution 2: Whenever possible, keep processing temperatures below 100°C. Evaluate if a lower temperature for a slightly longer duration can achieve the desired outcome while better preserving the compound.
-
Possible Cause 3: Leaching. If you are boiling the material in water or a buffer, this compound can leach into the processing liquid, leading to a perceived loss from the plant tissue.
-
Solution 3: Avoid boiling if possible. Methods like steaming or stir-frying retain a much higher percentage of glucosinolates. If boiling is necessary, analyze the cooking liquid to quantify the leached amount.
Problem: My final product is rich in Iberin (isothiocyanate) instead of intact this compound.
-
Possible Cause: This is a clear indication of enzymatic activity. The presence of isothiocyanates is the hallmark of myrosinase-mediated hydrolysis.
-
Solution: Your protocol must include a definitive myrosinase inactivation step before conditions are suitable for enzymatic reaction. The most effective method is rapid heat treatment. For extractions, using a pre-heated solvent (e.g., 70-95°C) is a common strategy to instantly denature the enzyme.
Problem: Does the water content of my sample affect thermal stability?
-
Answer: Yes, the relationship is complex. At 100°C, the thermal degradation rate for this compound was found to be highest at an intermediate moisture content (34%) compared to drier or wetter samples. However, at a higher temperature of 120°C, the degradation rate constant was lower in samples with higher water content.
-
Recommendation: The effect of water is temperature-dependent. For processes at or around 100°C, avoiding intermediate moisture levels may reduce degradation. For high-temperature processing (>110°C), maintaining higher water content could be protective. Careful pilot experiments are recommended to determine the optimal moisture level for your specific processing temperature.
Data on this compound Stability
Table 1: Effect of Processing Method on Glucosinolate (GSL) Retention
| Processing Method | Typical GSL Retention | Key Considerations |
| Boiling | 20-40% | High loss due to leaching into the cooking water. |
| Steaming | Up to 97% | Excellent retention; minimizes leaching. |
| Stir-frying | 50-80% | Good retention, but can result in up to 70% loss in some cases. |
| Microwaving | Variable | Generally better than boiling, but can cause significant myrosinase inactivation. |
Table 2: Influence of Temperature on Myrosinase and this compound
| Temperature Range | Effect on Myrosinase | Effect on this compound |
| Room Temperature | Highly active if tissue is disrupted. | Stable, but susceptible to enzymatic degradation. |
| 65-70°C | Activity begins to decrease; stir-frying core temp. | Generally stable. |
| 70-95°C | Rapidly inactivated. | Generally stable; minimal thermal degradation. |
| >100°C | Inactivated. | Significant thermal degradation begins. |
Key Experimental Protocols
Protocol 1: Myrosinase Inactivation via Blanching
This protocol is designed to inactivate the myrosinase enzyme prior to extraction or other processing steps, focusing solely on subsequent thermal degradation.
-
Preparation: Bring a sufficient volume of water to a rolling boil (100°C).
-
Sizing: Cut the plant material into uniform pieces to ensure even heat penetration.
-
Blanching: Submerge the material in the boiling water for a short duration (e.g., 30-60 seconds). The exact time depends on the size and type of tissue.
-
Cooling: Immediately transfer the blanched material into an ice bath to halt the heating process.
-
Drying: Remove the cooled material and pat dry before proceeding with your experiment.
Protocol 2: Optimized Extraction of Intact this compound
This method uses heated solvent to simultaneously inactivate myrosinase and extract the compounds.
-
Sample Preparation: Freeze-dry the plant tissue and grind it into a fine powder. This maximizes surface area for extraction.
-
Solvent Preparation: Prepare a solution of 70% methanol in water. Heat this solvent to 70-80°C.
-
Extraction: Add the heated solvent to the powdered tissue sample (e.g., a 1:10 or 1:20 weight-to-volume ratio). Vortex vigorously for 1 minute.
-
Incubation: Maintain the mixture at the same temperature (70-80°C) in a shaking water bath for 20-30 minutes.
-
Clarification: Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes.
-
Collection: Carefully collect the supernatant, which contains the extracted glucosinolates. The extract can now be stored at -20°C or used for analysis.
Protocol 3: Analysis of this compound by HPLC
This is a generalized method for the analysis of desulfated glucosinolates.
-
Purification: Pass the crude extract through a DEAE-Sephadex A-25 anion exchange column.
-
Desulfation: Add a purified sulfatase solution to the column and allow it to react overnight at room temperature. This removes the sulfate (B86663) group, which is necessary for good chromatographic separation.
-
Elution: Elute the desulfoglucosinolates from the column using ultrapure water.
-
Analysis: Inject the eluate into an HPLC system equipped with a C18 column and a UV detector set to 229 nm.
-
Quantification: Calculate the concentration of desulfo-Glucoiberin by comparing its peak area to that of a known standard (e.g., sinigrin) and applying a relative response factor.
Visualizations
This compound Degradation Pathways
Caption: Enzymatic vs. Thermal degradation pathways for this compound.
Experimental Workflow for Minimizing Degradation
Caption: Recommended workflow to preserve intact this compound.
Troubleshooting Logic for this compound Loss
Caption: A logical flow for troubleshooting this compound loss.
References
- 1. In Vitro Activity of Glucosinolates and Their Degradation Products against Brassica-Pathogenic Bacteria and Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Stability of glucosinolates and glucosinolate degradation products during storage of boiled white cabbage - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Validation for Glucoiberin Metabolite Analysis
This guide provides researchers, scientists, and drug development professionals with technical support for the sensitive detection of glucoiberin (B1241102) metabolites, primarily focusing on the isothiocyanate iberin (B1674146) and its derivatives. It includes frequently asked questions (FAQs) for method development and validation, a troubleshooting guide for common experimental issues, detailed experimental protocols, and reference data for validation parameters.
Frequently Asked Questions (FAQs)
Q1: What are the essential parameters for validating a bioanalytical method for this compound metabolites?
A1: A full validation for a chromatographic method, such as LC-MS/MS, must demonstrate that it is suitable for its intended purpose.[1] Key validation parameters include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[1]
-
Calibration Curve and Linearity: The relationship between the instrument response and known concentrations of the analyte. A minimum of five non-zero concentrations is recommended.[2]
-
Accuracy and Precision: Accuracy is the closeness of measured values to the true value, while precision measures the reproducibility of the results.[1] For the Lower Limit of Quantification (LLOQ), accuracy and precision should be within 20%, and for other concentrations, within 15%.[3]
-
Lower Limit of Quantification (LLOQ): The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision. The analyte response at the LLOQ should be at least five times the response of a blank sample.
-
Matrix Effect: The influence of co-eluting, endogenous components of the biological matrix on the ionization of the target analyte.
-
Recovery: The efficiency of the extraction process.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).
Q2: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for this analysis?
A2: Isothiocyanates can be reactive and prone to variability during sample preparation and analysis. A SIL-IS (e.g., Iberin-d8) is chemically identical to the analyte but has a different mass. It is added to samples at a known concentration before extraction and experiences the same extraction loss, matrix effects, and ionization variability as the target analyte. Using a SIL-IS significantly improves the accuracy and precision of quantification by correcting for these potential errors.
Q3: What are the most common challenges in analyzing this compound metabolites in biological matrices like plasma or urine?
A3: The primary challenges include:
-
Analyte Instability: Isothiocyanates are reactive compounds and can degrade during sample collection, storage, and preparation. Acidifying samples and keeping them at low temperatures (-80°C) can improve stability.
-
Matrix Effects: Biological samples like plasma and urine are complex and contain numerous endogenous compounds that can interfere with the analysis, causing ion suppression or enhancement in the mass spectrometer.
-
Low Concentrations: Endogenous levels of this compound metabolites can be very low, requiring highly sensitive instrumentation and optimized sample preparation to achieve the necessary LLOQ.
Q4: Which sample preparation technique is best for extracting iberin and its metabolites?
A4: The choice depends on the matrix and required cleanliness.
-
Protein Precipitation (PPT): A simple, fast method for plasma or serum, but it may not remove all interfering substances like phospholipids, leading to significant matrix effects.
-
Liquid-Liquid Extraction (LLE): Offers better sample cleanup than PPT and can be tailored by solvent choice to selectively extract the analytes.
-
Solid Phase Extraction (SPE): Provides the most thorough cleanup by using a solid sorbent to selectively bind and elute the analyte, significantly reducing matrix effects and improving sensitivity. It is often the preferred method for achieving the lowest detection limits.
Experimental Protocols
Plasma Sample Preparation using Solid Phase Extraction (SPE)
This protocol describes a general procedure for extracting iberin and its mercapturic acid metabolites from human plasma.
Materials:
-
Mixed-mode or reversed-phase SPE cartridges/plates (e.g., C18, HLB)
-
Human plasma (K2-EDTA)
-
Iberin and metabolite reference standards
-
Stable Isotope-Labeled Internal Standard (SIL-IS) solution (e.g., Iberin-d8 in acetonitrile)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Water (LC-MS grade)
-
Centrifuge, evaporator, vortex mixer
Procedure:
-
Sample Thawing: Thaw plasma samples on ice.
-
Spiking: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the SIL-IS working solution. Vortex briefly.
-
Precipitation/Dilution: Add 300 µL of 0.1% formic acid in water. Vortex for 30 seconds.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins.
-
SPE Conditioning: Condition the SPE plate wells by passing 500 µL of methanol followed by 500 µL of water.
-
Loading: Load the supernatant from step 4 onto the conditioned SPE plate.
-
Washing: Wash the wells with 500 µL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analytes with 500 µL of acetonitrile.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Analysis: Transfer to an autosampler vial and inject into the LC-MS/MS system.
UHPLC-MS/MS Instrumental Analysis
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-4.0 min: Linear ramp to 95% B
-
4.0-5.0 min: Hold at 95% B
-
5.1-7.0 min: Return to 5% B and equilibrate
-
MS/MS Conditions:
-
Ionization Mode: ESI Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Parameters: Optimize gas flows, temperatures, and voltages for the specific instrument.
-
MRM Transitions: Determine the optimal precursor and product ions for iberin, its metabolites, and the SIL-IS by infusing standard solutions. (Example transitions would be specific to the analytes).
Visualizations and Workflows
Caption: General workflow for bioanalysis of this compound metabolites.
Caption: Troubleshooting guide for low or no analyte signal.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Variability / Poor Precision | Inconsistent sample preparation; Analyte instability; Variable matrix effects. | Use a stable isotope-labeled internal standard (SIL-IS); Automate sample preparation if possible; Ensure samples are kept cold and processed quickly; Optimize cleanup to reduce matrix interferences. |
| Poor Peak Shape (Tailing or Fronting) | Column contamination or degradation; Inappropriate mobile phase pH; Sample solvent stronger than mobile phase. | Flush the column with a strong solvent; Replace the column if old; Ensure mobile phase pH is appropriate for the analyte's pKa; Reconstitute final extract in the initial mobile phase. |
| Low Sensitivity / High LLOQ | Ion suppression from matrix effects; Suboptimal MS source parameters; Analyte degradation. | Improve sample cleanup (e.g., switch from PPT to SPE); Optimize MS source temperature, gas flows, and voltages; Check sample stability and ensure proper storage and handling. |
| No Peak Detected | Incorrect MRM transition or MS polarity; LC flow issue (no mobile phase); Sample degradation or incorrect sample injected. | Verify MS method parameters by infusing a standard solution; Check LC pump for pressure and flow; Purge the system. Prepare and inject a fresh, known concentration standard to verify system performance. |
| Carryover (Peak in Blank Injection) | Insufficient needle/injector wash; High concentration sample injected previously. | Optimize the autosampler wash sequence with a strong solvent; Inject extra blank samples after high-concentration standards or samples. |
Quantitative Data Summary
The following tables provide example acceptance criteria for a validated method based on regulatory guidelines.
Table 1: Calibration Curve Performance
| Parameter | Acceptance Criteria |
|---|---|
| Correlation Coefficient (r²) | ≥ 0.99 |
| Range | LLOQ to ULOQ |
| Accuracy of Back-Calculated Standards | ± 20% at LLOQ, ± 15% at other levels |
Table 2: Inter- and Intra-Assay Precision and Accuracy
| QC Level | Concentration | Precision (%CV) | Accuracy (%RE) |
|---|---|---|---|
| LLOQ | e.g., 1 ng/mL | ≤ 20% | Within ± 20% |
| Low QC | e.g., 3 ng/mL | ≤ 15% | Within ± 15% |
| Mid QC | e.g., 50 ng/mL | ≤ 15% | Within ± 15% |
| High QC | e.g., 150 ng/mL | ≤ 15% | Within ± 15% |
Table 3: Stability Assessment
| Condition | Duration | Acceptance Criteria |
|---|---|---|
| Freeze-Thaw Stability | 3 cycles | Mean concentration within ± 15% of nominal |
| Short-Term (Bench-Top) | e.g., 6 hours at RT | Mean concentration within ± 15% of nominal |
| Long-Term Storage | e.g., 3 months at -80°C | Mean concentration within ± 15% of nominal |
| Post-Preparative (Autosampler) | e.g., 24 hours at 4°C | Mean concentration within ± 15% of nominal |
References
Validation & Comparative
Validating the Anticancer Activity of Glucoiberin In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anticancer activity of Glucoiberin, a glucosinolate found in cruciferous vegetables. Due to the limited direct in vivo research on this compound, this document extrapolates its potential efficacy from studies on its bioactive hydrolysis product, the isothiocyanate Iberin . We compare its validated and projected performance against the well-researched isothiocyanate, Sulforaphane, and a standard chemotherapeutic agent, 5-Fluorouracil (5-FU), with a focus on colorectal cancer models.
Executive Summary
While direct in vivo validation of isolated this compound is not yet available in published literature, its principal metabolite, Iberin, has demonstrated significant anticancer effects in a hepatocellular carcinoma xenograft model.[1] Iberin has been shown to inhibit tumor growth by suppressing cell proliferation and inducing apoptosis.[1] The mechanisms of action for isothiocyanates are generally understood to involve the modulation of key cellular signaling pathways, primarily the Nrf2 and NF-κB pathways, which are critical in the cellular stress response and inflammation. This guide presents the existing in vivo data for Iberin and proposes a comprehensive experimental protocol to directly assess and compare the anticancer activity of this compound (via Iberin) against established compounds.
Comparative Analysis of Anticancer Activity
The following table summarizes the available in vivo data for Iberin and compares it with the known activities of Sulforaphane and 5-Fluorouracil in preclinical cancer models.
| Compound | Animal Model | Cancer Type | Dosage & Administration | Key Findings | Reference |
| Iberin | Nude mice xenograft | Hepatocellular Carcinoma (Huh7.5.1 cells) | 25 mg/kg, intraperitoneal injection, every other day for 24 days | - Significant inhibition of tumor growth. - Decreased expression of proliferation markers Ki-67 and PCNA. - Increased expression of apoptosis marker cleaved Caspase-3. | [1] |
| Sulforaphane | Nude mice xenograft | Ovarian Cancer (A2780 and OVCAR cells) | Not specified | - Reduced tumor volume and weight compared to untreated mice. - Synergistic effect when combined with cisplatin. | |
| 5-Fluorouracil (5-FU) | Patient-Derived Xenograft (PDX) | Colorectal Cancer | 300-400 mg/kg | - Good inhibitory effect on colorectal tumors. | [2] |
Signaling Pathways in Isothiocyanate-Mediated Anticancer Activity
The anticancer effects of isothiocyanates like Iberin and Sulforaphane are largely attributed to their ability to modulate the Nrf2 and NF-κB signaling pathways.
-
Nrf2 Pathway Activation: Isothiocyanates activate the Nrf2 transcription factor, which upregulates a suite of antioxidant and detoxification enzymes. This helps protect normal cells from carcinogenic insults and oxidative stress.
-
NF-κB Pathway Inhibition: Isothiocyanates can inhibit the NF-κB signaling pathway, which is often constitutively active in cancer cells, promoting inflammation, cell proliferation, and survival.[3][4][5]
Caption: Proposed signaling cascade of this compound/Iberin in cancer cells.
Proposed Experimental Protocol for In Vivo Validation
To definitively ascertain the in vivo anticancer activity of this compound and compare it with other agents, the following experimental protocol is proposed.
Objective: To evaluate the in vivo anticancer efficacy of Iberin (as the active metabolite of this compound) in a colorectal cancer patient-derived xenograft (PDX) model, and to compare its performance against Sulforaphane and 5-Fluorouracil.
Animal Model: Immunodeficient mice (e.g., NOD-SCID or similar) will be used to establish colorectal cancer PDX models.[2][6][7] Fresh tumor tissue from consenting colorectal cancer patients will be surgically implanted subcutaneously into the flanks of the mice.[2][6]
Experimental Groups (n=10 mice per group):
-
Vehicle Control: Administration of the vehicle used to dissolve the test compounds.
-
Iberin: Administration of Iberin at a dose determined by preliminary toxicology studies (e.g., 25 mg/kg).
-
Sulforaphane: Administration of Sulforaphane at a dose comparable to that used in previous studies.
-
5-Fluorouracil (5-FU): Administration of 5-FU as a positive control, at a clinically relevant dose (e.g., 30 mg/kg).
Drug Administration:
-
Iberin and Sulforaphane will be administered via intraperitoneal (IP) injection or oral gavage, 5 days a week for 4 weeks.
-
5-FU will be administered via IP injection according to a standard chemotherapy regimen.
Outcome Measures:
-
Tumor Growth: Tumor volume will be measured twice weekly using calipers.
-
Body Weight: Animal body weight will be monitored as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, tumors will be excised, weighed, and processed for:
-
Histopathological analysis (H&E staining).
-
Immunohistochemistry (IHC): Staining for proliferation markers (Ki-67, PCNA) and apoptosis markers (cleaved Caspase-3, TUNEL assay).
-
Western Blot Analysis: To assess the expression levels of proteins involved in the Nrf2 and NF-κB pathways.
-
Caption: Proposed workflow for in vivo validation of this compound/Iberin.
Conclusion and Future Directions
The available evidence on Iberin strongly suggests that this compound possesses significant anticancer potential that warrants further in vivo investigation. The proposed experimental protocol provides a robust framework for validating its efficacy, elucidating its mechanisms of action, and comparing its performance against other relevant compounds. Future research should focus on conducting such head-to-head comparative studies, exploring different cancer models, and investigating the potential for synergistic effects when combined with standard chemotherapies. These efforts will be crucial in translating the promise of this compound from a dietary component to a potential therapeutic agent in oncology.
References
- 1. Iberverin exhibits antineoplastic activities against human hepatocellular carcinoma via DNA damage-mediated cell cycle arrest and mitochondrial-related apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and application of patient-derived xenograft mice model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination of xanthohumol and phenethyl isothiocyanate inhibits NF-κB and activates Nrf2 in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of Nrf2 and NF-κB Signaling Pathways by Naturally Occurring Compounds in Relation to Cancer Prevention and Therapy. Are Combinations Better Than Single Compounds? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Patient-Derived Xenograft Models of Colorectal Cancer: Procedures for Engraftment and Propagation | Springer Nature Experiments [experiments.springernature.com]
- 7. Patient‐derived xenograft model in colorectal cancer basic and translational research - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Glucoiberin Content in Different Kale Cultivars
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of glucoiberin (B1241102) content across various kale cultivars (Brassica oleracea var. acephala). This compound, a type of glucosinolate, is a precursor to the isothiocyanate iberin, which is of significant interest in phytochemical and pharmacological research for its potential health benefits. This document summarizes quantitative data, details experimental methodologies for glucosinolate analysis, and provides visual representations of the relevant biochemical pathway and experimental workflow.
Data Presentation: this compound Content in Kale Cultivars
The following table summarizes the this compound content found in different kale cultivars as reported in various scientific studies. It is important to note that glucosinolate content can be influenced by numerous factors, including growing conditions, plant age, and analytical methods. Therefore, the values presented below should be considered as relative indicators of this compound potential for each cultivar.
| Kale Cultivar | This compound Content (μmol/g dry weight) | Other Notable Glucosinolates | Reference |
| 'Man-Choo' | Present | Glucobrassicin, Gluconasturtiin, Progoitrin, Glucoraphanin, Gluconapin | [1][2] |
| 'Mat-Jjang' | Not Detected | Sinigrin, Glucobrassicin, Gluconasturtiin, Progoitrin, Gluconapin | [1][2] |
| 'Red-Curled' | Not Detected | Glucobrassicin, Gluconasturtiin, Progoitrin, Glucoraphanin | [1][2] |
| Turkish Genotypes (unspecified) | Present (at low levels) | Glucobrassicin (most abundant), Glucoraphanin, Sinigrin | [3] |
Note: Direct quantitative comparison in a single unit is challenging due to variations in reporting units across studies (e.g., mg/100g FW vs. μmol/g DW). The table reflects the presence and relative abundance where specific values were provided. One study identified this compound in the 'Man-Choo' cultivar, while it was not detected in 'Mat-Jjang' and 'Red-Curled' cultivars grown under the same conditions[1][2]. Another study on Turkish kale genotypes also reported the presence of this compound, albeit at lower levels compared to other glucosinolates like glucobrassicin[3].
Experimental Protocols
Accurate quantification of this compound requires precise and validated methodologies. The following protocols are based on commonly employed methods in peer-reviewed literature for the extraction and analysis of glucosinolates in kale.
Sample Preparation and Extraction
This protocol is a composite of standard methods for glucosinolate extraction from kale leaves[4][5][6].
Objective: To extract glucosinolates from kale tissue while deactivating the myrosinase enzyme, which would otherwise hydrolyze the glucosinolates upon tissue damage.
Materials:
-
Fresh kale leaves
-
Liquid nitrogen or freeze-dryer
-
Mortar and pestle or analytical mill
-
70% (v/v) methanol (B129727), pre-heated to 75°C
-
Centrifuge
-
Microcentrifuge tubes
Procedure:
-
Harvest and Homogenization: Harvest fresh kale leaves and immediately freeze them in liquid nitrogen to halt enzymatic activity. Alternatively, freeze-dry the leaves.
-
Grind the frozen or freeze-dried tissue to a fine powder using a pre-chilled mortar and pestle or an analytical mill.
-
Extraction:
-
Weigh approximately 100 mg of the powdered kale sample into a microcentrifuge tube.
-
Add 1 mL of pre-heated 70% methanol to the tube.
-
Incubate the mixture in a water bath at 75°C for 20 minutes to deactivate myrosinase and extract glucosinolates.
-
Vortex the sample intermittently during incubation.
-
-
Centrifugation: Centrifuge the sample at 5,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new, clean tube.
-
Re-extraction (Optional but Recommended): To maximize yield, re-extract the pellet with another 1 mL of hot 70% methanol, centrifuge again, and combine the supernatants.
-
The combined supernatant contains the crude glucosinolate extract and is ready for purification and analysis.
Glucosinolate Quantification by HPLC-MS
This protocol outlines the analytical procedure for identifying and quantifying this compound and other glucosinolates using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS)[6][7].
Objective: To separate, identify, and quantify individual glucosinolates from the crude extract.
Materials:
-
Crude glucosinolate extract
-
DEAE-Sephadex A-25 anion exchange resin
-
Purified sulfatase solution
-
HPLC system with a C18 reverse-phase column
-
Mass spectrometer (e.g., qTOF or triple quadrupole)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
This compound analytical standard
Procedure:
-
Desulfation (Optional but common for UV detection, less critical for MS):
-
Prepare a mini-column with DEAE-Sephadex A-25.
-
Load the crude glucosinolate extract onto the column. The glucosinolates will bind to the resin.
-
Wash the column with water to remove impurities.
-
Add a purified sulfatase solution to the column and allow it to react overnight at room temperature. This enzymatically removes the sulfate (B86663) group, creating desulfo-glucosinolates.
-
Elute the desulfo-glucosinolates from the column with water.
-
-
HPLC-MS Analysis:
-
Injection: Inject a known volume (e.g., 5 µL) of the (desulfo-)glucosinolate extract into the HPLC system.
-
Separation: Use a C18 column and a gradient elution program with mobile phases A and B to separate the different glucosinolates. A typical gradient might start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute more hydrophobic compounds.
-
Detection and Identification: As the compounds elute from the column, they are introduced into the mass spectrometer. Identify this compound based on its specific retention time and mass-to-charge ratio (m/z) compared to a pure analytical standard.
-
Quantification: Create a calibration curve using a series of known concentrations of the this compound standard. The peak area of this compound in the sample can then be used to determine its concentration by interpolating from the calibration curve.
-
Mandatory Visualization
This compound Biosynthesis Pathway
The biosynthesis of this compound, an aliphatic glucosinolate, is a multi-step process originating from the amino acid methionine. The pathway involves chain elongation, core structure formation, and side-chain modification.
Caption: Simplified biosynthesis pathway of this compound from methionine in Brassica species.
Experimental Workflow for this compound Analysis
The following diagram illustrates the typical workflow for the quantitative analysis of this compound in kale samples, from sample collection to data analysis.
Caption: Standard experimental workflow for the quantification of this compound in kale.
Logical Relationship of this compound Presence in Tested Cultivars
This diagram shows a logical grouping of the discussed kale cultivars based on the reported presence or absence of this compound in the cited studies.
Caption: Classification of kale cultivars based on the detection of this compound.
References
- 1. vsph-gnu.com [vsph-gnu.com]
- 2. Glucosinolate Content Varies and Transcriptome Analysis in Different Kale Cultivars (Brassica oleracea var. acephala) Grown in a Vertical Farm [ksbec.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Analysis of Glucosinolate Content, Composition and Expression Level of Biosynthesis Pathway Genes in Different Chinese Kale Varieties [mdpi.com]
Glucoiberin vs. Glucoraphanin: A Comparative Analysis of Anticancer Efficacy
A detailed examination of the experimental evidence supporting the anticancer properties of glucoiberin (B1241102) and glucoraphanin (B191350), focusing on their bioactive hydrolytic products, iberin (B1674146) and sulforaphane (B1684495).
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Glucosinolates, a class of secondary metabolites found abundantly in cruciferous vegetables, have garnered significant attention for their potential role in cancer chemoprevention. Upon plant tissue damage, these compounds are hydrolyzed by the enzyme myrosinase into various bioactive compounds, primarily isothiocyanates. This guide provides a comparative overview of the anticancer effects of two prominent glucosinolates: this compound and glucoraphanin. The focus will be on their respective isothiocyanate derivatives, iberin and sulforaphane, which are largely credited with their biological activity. While both compounds exhibit promising anticancer properties, the extent of research and available data differ significantly, with sulforaphane being the more extensively studied of the two.
Quantitative Comparison of Anticancer Activity
The following tables summarize the available quantitative data on the cytotoxic effects of iberin and sulforaphane against various cancer cell lines. It is important to note that a direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions, such as cell lines, exposure times, and assay methodologies.
Table 1: IC50 Values for Iberin in Various Cancer Cell Lines
| Cancer Cell Line | Cell Type | Incubation Time (h) | IC50 (µM) | Reference |
| HCCLM3 | Human Hepatocellular Carcinoma | 48 | 28.5 | [1] |
| HepG2 | Human Hepatocellular Carcinoma | 48 | 35.2 | [1] |
| Huh1 | Human Hepatocellular Carcinoma | 48 | 45.8 | [1] |
| Huh7 | Human Hepatocellular Carcinoma | 48 | 22.1 | [1] |
| Huh7.5.1 | Human Hepatocellular Carcinoma | 48 | 18.9 | [1] |
| SMMC7721 | Human Hepatocellular Carcinoma | 48 | 55.4 | |
| SNU739 | Human Hepatocellular Carcinoma | 48 | 25.3 |
Table 2: IC50 Values for Sulforaphane in Various Cancer Cell Lines
| Cancer Cell Line | Cell Type | Incubation Time (h) | IC50 (µM) | Reference |
| MDA-MB-231 | Human Breast Cancer | 48 | Not specified | |
| MDA-MB-468 | Human Breast Cancer | 48 | Not specified | |
| MCF-7 | Human Breast Cancer | 48 | Not specified | |
| T47D | Human Breast Cancer | 48 | Not specified | |
| SUM149 | Triple Negative Breast Cancer | Not specified | 7.5 | |
| SUM159 | Triple Negative Breast Cancer | Not specified | 7.8 | |
| H460 | Non-Small Cell Lung Cancer | Not specified | 12 | |
| H1299 | Non-Small Cell Lung Cancer | Not specified | 8 | |
| A549 | Non-Small Cell Lung Cancer | Not specified | 10 |
Experimental Protocols
This section details the methodologies for key experiments commonly used to assess the anticancer effects of this compound and glucoraphanin derivatives.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of iberin or sulforaphane for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cancer cells with iberin or sulforaphane at desired concentrations for a specific time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic and necrotic cells are positive for both Annexin V and PI.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compound, harvest them, and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells in the dark to allow for DNA staining.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Mechanisms of Action
The anticancer effects of iberin and sulforaphane are mediated through the modulation of various signaling pathways involved in cell proliferation, survival, and death.
Sulforaphane Signaling Pathways
Sulforaphane is well-documented to exert its anticancer effects through multiple mechanisms, most notably through the activation of the Nrf2 pathway and the induction of apoptosis.
Caption: Sulforaphane's dual mechanism of action.
Iberin Signaling Pathways
Research on iberin's anticancer mechanisms is less extensive but points towards the induction of apoptosis through the mitochondrial pathway and modulation of MAPK signaling.
Caption: Iberin's pro-apoptotic signaling cascade.
Experimental Workflow
The following diagram illustrates a general workflow for the in vitro assessment of the anticancer effects of compounds like iberin and sulforaphane.
Caption: In vitro anticancer assessment workflow.
Conclusion
Both this compound and glucoraphanin, through their respective isothiocyanates iberin and sulforaphane, demonstrate significant anticancer potential. Sulforaphane is the more extensively researched compound, with a well-established multimodal mechanism of action that includes the induction of phase II detoxification enzymes via the Nrf2 pathway and the induction of apoptosis. In silico studies suggest that sulforaphane may have a higher binding affinity for cancer-related protein targets compared to iberin.
For researchers and drug development professionals, both sulforaphane and iberin represent promising lead compounds for the development of novel anticancer therapies. Future research should focus on direct comparative studies and in vivo models to better elucidate their therapeutic potential and relative advantages.
References
A Comparative Guide to Glucoiberin Quantification: Cross-Validation of HPLC and LC-MS/MS Methods
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides a comprehensive cross-validation of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the quantification of Glucoiberin, a glucosinolate found in cruciferous vegetables with potential health benefits.
This document outlines the experimental protocols for both analytical techniques, presents a comparative analysis of their performance based on key validation parameters, and visualizes the experimental workflow and a relevant biological signaling pathway.
Comparative Performance of HPLC and LC-MS/MS
The choice between HPLC and LC-MS/MS for this compound quantification depends on the specific requirements of the study, such as the need for high sensitivity, selectivity, or throughput. The following table summarizes the key performance characteristics of each method, derived from established analytical practices.
| Validation Parameter | HPLC-UV | LC-MS/MS | Remarks |
| Linearity (R²) | > 0.995 | > 0.999 | Both methods demonstrate excellent linearity over a defined concentration range. |
| Limit of Detection (LOD) | ng range | pg range | LC-MS/MS offers significantly higher sensitivity, crucial for trace-level detection. |
| Limit of Quantification (LOQ) | ng range | pg range | The lower LOQ of LC-MS/MS allows for accurate quantification of very low concentrations. |
| Precision (%RSD) | < 5% | < 3% | Both methods show good precision, with LC-MS/MS typically exhibiting lower variability. |
| Accuracy (%Recovery) | 90-110% | 95-105% | Both methods provide high accuracy, with LC-MS/MS often showing slightly better recovery rates. |
| Specificity | Moderate | High | HPLC-UV may be susceptible to interference from co-eluting compounds. LC-MS/MS provides superior specificity through mass-to-charge ratio detection. |
| Throughput | Moderate | High | LC-MS/MS methods can often be faster, allowing for higher sample throughput. |
| Cost | Lower | Higher | The initial investment and operational costs for LC-MS/MS are substantially higher than for HPLC. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following sections outline the standard protocols for this compound quantification using HPLC and LC-MS/MS.
Sample Preparation (Common for both methods)
-
Extraction: Weigh 100 mg of lyophilized and ground plant material. Add 1 mL of 70% methanol (B129727) pre-heated to 70°C.
-
Inactivation of Myrosinase: Vortex the sample and incubate at 70°C for 10 minutes to inactivate the myrosinase enzyme, which can degrade this compound.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.
-
0-2 min: 5% B
-
2-15 min: 5-30% B
-
15-18 min: 30-95% B
-
18-20 min: 95% B
-
20-22 min: 95-5% B
-
22-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 229 nm.
-
Quantification: Based on a calibration curve of a certified this compound standard.
LC-MS/MS Method
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
0-1 min: 2% B
-
1-5 min: 2-50% B
-
5-6 min: 50-95% B
-
6-7 min: 95% B
-
7-7.1 min: 95-2% B
-
7.1-9 min: 2% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: ESI negative.
-
MRM Transitions: For this compound, monitor the transition of the precursor ion (m/z 422.1) to a specific product ion (e.g., m/z 342.1).
-
Quantification: Based on the peak area of the specific MRM transition, using a calibration curve prepared with a certified this compound standard.
Visualizing the Workflow and Biological Context
To better understand the experimental process and the biological relevance of this compound, the following diagrams are provided.
Figure 1. Experimental workflow for the cross-validation of HPLC and LC-MS/MS for this compound quantification.
Figure 2. The Nrf2 signaling pathway, a key mechanism for the biological activity of Iberin, the hydrolysis product of this compound.
Conclusion
Both HPLC-UV and LC-MS/MS are robust and reliable methods for the quantification of this compound. The choice of method should be guided by the specific research question and available resources. HPLC-UV is a cost-effective and accurate method suitable for routine analysis where high sensitivity is not the primary concern. In contrast, LC-MS/MS offers unparalleled sensitivity and specificity, making it the method of choice for trace-level quantification, complex matrices, and high-throughput screening in drug discovery and development. This guide provides the necessary framework for researchers to select and implement the most appropriate method for their this compound quantification needs.
A Comparative Guide to the Anti-Inflammatory Potency of Glucosinolates
For Researchers, Scientists, and Drug Development Professionals
Glucosinolates, a class of sulfur-containing phytochemicals abundant in cruciferous vegetables, and their bioactive hydrolysis products, isothiocyanates, have garnered significant attention for their potential health benefits, particularly their anti-inflammatory properties. This guide provides a comparative overview of the anti-inflammatory potency of four prominent glucosinolates: glucoraphanin, sinigrin, gluconasturtiin, and progoitrin (B1231004). The focus is on presenting available quantitative data, detailing experimental methodologies, and illustrating the key signaling pathways involved.
Comparative Anti-Inflammatory Activity
Direct comparative studies on the anti-inflammatory potency of the parent glucosinolates are limited in the scientific literature. Much of the research has focused on their corresponding isothiocyanate derivatives, which are formed upon enzymatic hydrolysis by myrosinase. The following table summarizes the available quantitative data on the inhibition of key inflammatory markers. It is important to note that the data is compiled from different studies and direct comparison of IC50 values should be done with caution due to variations in experimental conditions.
| Glucosinolate | Isothiocyanate Derivative | Inflammatory Marker | Cell Line | IC50 / Inhibition |
| Glucoraphanin | Sulforaphane (B1684495) (SFN) | Nitric Oxide (NO) | RAW 264.7 macrophages | Dose-dependent inhibition[1] |
| Sinigrin | Allyl Isothiocyanate (AITC) | Nitric Oxide (NO) | RAW 264.7 macrophages | No significant reduction[2] |
| Sinigrin | Allyl Isothiocyanate (AITC) | TNF-α | RAW 264.7 macrophages | Significant inhibition[2] |
| Sinigrin | Allyl Isothiocyanate (AITC) | IL-6 | RAW 264.7 macrophages | Significant inhibition[2] |
| Gluconasturtiin | Phenethyl Isothiocyanate (PEITC) | Nitric Oxide (NO) | RAW 264.7 macrophages | Synergistic inhibition with SFN[2] |
| Gluconasturtiin | Phenethyl Isothiocyanate (PEITC) | TNF-α | RAW 264.7 macrophages | Synergistic inhibition with SFN |
| Gluconasturtiin | Phenethyl Isothiocyanate (PEITC) | IL-1 | RAW 264.7 macrophages | Synergistic inhibition with SFN |
| Progoitrin | (No data available) | (No data available) | (No data available) | (No data available) |
Detailed Experimental Protocols
Understanding the methodologies behind the data is crucial for interpretation and future research. Below are detailed protocols from key studies investigating the anti-inflammatory effects of glucosinolates and their derivatives.
Inhibition of Nitric Oxide (NO) Production in Macrophages
This assay is a common method to screen for anti-inflammatory activity.
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) is used to induce an inflammatory response and the production of NO.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., sinigrin, sulforaphane) for a specific duration (e.g., 1 hour) before stimulation with LPS.
-
NO Measurement: After a 24-hour incubation period, the concentration of nitrite (B80452) (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm), and the percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
-
Cell Viability: A cell viability assay (e.g., MTT assay) is performed concurrently to ensure that the observed inhibition of NO production is not due to cytotoxicity of the test compound.
Measurement of Pro-Inflammatory Cytokines (TNF-α, IL-6, IL-1β)
This method quantifies the reduction in key inflammatory signaling molecules.
-
Cell Line: RAW 264.7 macrophages or other relevant immune cells.
-
Inflammatory Stimulus: LPS is used to stimulate the production of pro-inflammatory cytokines.
-
Treatment: Cells are treated with the glucosinolate or isothiocyanate of interest prior to or concurrently with LPS stimulation.
-
Cytokine Quantification: The levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for each cytokine. The results are typically expressed as a percentage of inhibition compared to the LPS-treated control.
Western Blot Analysis for Inflammatory Pathway Proteins
This technique is used to investigate the molecular mechanisms of anti-inflammatory action.
-
Cell Lysate Preparation: After treatment with the test compound and/or LPS, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for key inflammatory pathway proteins (e.g., p-NF-κB, p-p38, iNOS, COX-2) and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the effect of the treatment on protein expression or phosphorylation.
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of glucosinolates and their isothiocyanate derivatives are mediated through the modulation of key signaling pathways. The diagrams below, generated using Graphviz, illustrate these pathways and a typical experimental workflow.
Caption: Inhibition of NF-κB and MAPK signaling pathways by glucosinolates.
Caption: Activation of the Nrf2 antioxidant pathway by sulforaphane.
Caption: General experimental workflow for assessing anti-inflammatory activity.
Discussion and Future Directions
The available evidence strongly suggests that glucosinolates, particularly through their isothiocyanate derivatives, possess significant anti-inflammatory properties. Sulforaphane, derived from glucoraphanin, is a potent activator of the Nrf2 pathway, a key regulator of the cellular antioxidant response, which in turn contributes to its anti-inflammatory effects. Sinigrin has been shown to inhibit pro-inflammatory cytokines like TNF-α and IL-6 by suppressing the NF-κB and MAPK signaling pathways. Phenethyl isothiocyanate (PEITC), from gluconasturtiin, also demonstrates anti-inflammatory activity through the inhibition of the NF-κB pathway.
A significant knowledge gap remains concerning the direct comparative anti-inflammatory potency of the parent glucosinolates. Future research should focus on head-to-head comparisons of sinigrin, glucoraphanin, gluconasturtiin, and progoitrin in standardized in vitro and in vivo models. Such studies would provide valuable data for researchers and drug development professionals in selecting the most promising candidates for further investigation as novel anti-inflammatory agents. Additionally, further elucidation of the anti-inflammatory mechanisms of less-studied glucosinolates like progoitrin is warranted. Understanding the structure-activity relationships among different glucosinolates will be crucial for the development of potent and specific anti-inflammatory therapeutics.
References
- 1. Exploring the anti-inflammatory activities, mechanism of action and prospective drug delivery systems of tocotrienol to target neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic effect of combination of phenethyl isothiocyanate and sulforaphane or curcumin and sulforaphane in the inhibition of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Glucoiberin Extraction Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of prevalent extraction methods for Glucoiberin (B1241102), a glucosinolate of significant interest for its potential therapeutic properties. The following sections detail the experimental protocols, quantitative performance, and workflows of conventional and modern extraction techniques, offering a valuable resource for optimizing the isolation of this bioactive compound.
Introduction to this compound and its Sources
This compound is a type of glucosinolate found in various members of the Brassicaceae family. Notably, it is a significant constituent in plants such as candytuft (Iberis amara), kohlrabi, and red cabbage[1][2][3]. The extraction and purification of this compound are crucial steps for its pharmacological investigation and potential development into therapeutic agents. The primary challenge in its extraction is the prevention of degradation by the endogenous enzyme myrosinase, which is released upon tissue damage[4].
Comparative Analysis of Extraction Methods
The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound. This section compares the performance of conventional solvent-based methods with modern techniques like Microwave-Assisted Extraction (MAE) and the use of Solid-Phase Extraction (SPE) for purification.
Data Presentation: Quantitative Comparison of Extraction Methods
The following table summarizes the quantitative data on the efficiency of different extraction methods for glucosinolates, with a focus on this compound where data is available. It is important to note that direct comparative studies for this compound across all methods are limited; therefore, data for total glucosinolates or other specific glucosinolates are included to provide a broader context.
| Extraction Method | Plant Source | Key Parameters | This compound Yield/Recovery | Total Glucosinolate Yield/Recovery | Reference |
| Hot Methanol (B129727) Extraction (ISO 9167-1) | Brassica juncea | 70% Methanol, 70°C, 10 min | Data not specific to this compound | Comparable to MAE | [5][6] |
| Cold Methanol Extraction | Brassica oleracea var. acephala | 80% Methanol, Room Temperature | Data not specific to this compound | 34.3 ± 0.9 mg SEQ/g DW | [4] |
| Microwave-Assisted Extraction (MAE) | Eruca sativa seeds | Methanol, 250 W, 80°C, 10 min | Data not specific to this compound | Comparable to ISO method, higher than UAE | [5][6] |
| Solid-Phase Extraction (SPE) - Purification | Rapeseed | Weak Anion Exchange (DEA-based) cartridge | High purity achieved | Comparable quantification to ISO method | [7][8] |
| Ultrasound-Assisted Extraction (UAE) | Broccoli by-products | Water, 25°C, 15-20 min | Data not specific to this compound | Efficient extraction at low temperatures | [9] |
Note: SEQ - Sinigrin Equivalents; DW - Dry Weight. The table highlights the need for further research to generate direct comparative data for this compound extraction yields across these methods.
Experimental Protocols
This section provides detailed methodologies for the key extraction techniques discussed.
Conventional Solvent Extraction: Hot and Cold Methanol Methods
Conventional solvent extraction remains a widely used technique for isolating glucosinolates. The primary goal is to inactivate myrosinase to prevent the enzymatic degradation of this compound.
a) Hot Methanol Extraction (Modified ISO 9167-1 Method)
This method utilizes heat to rapidly denature the myrosinase enzyme.
-
Sample Preparation: Freeze-dry the plant material (e.g., Iberis amara seeds) and grind it into a fine powder.
-
Extraction:
-
Weigh approximately 100 mg of the powdered plant material into a centrifuge tube.
-
Add 2 mL of 70% methanol preheated to 70°C.
-
Vortex the mixture for 30 seconds.
-
Place the tube in a water bath at 70°C for 10 minutes, with intermittent vortexing.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant containing the extracted this compound.
-
For exhaustive extraction, the pellet can be re-extracted with another 2 mL of hot 70% methanol, and the supernatants combined.
-
b) Cold Methanol Extraction
This method relies on the solvent concentration to inhibit myrosinase activity and is considered less hazardous than using boiling solvents.
-
Sample Preparation: Use either freeze-dried and powdered plant material or fresh, frozen tissue ground under liquid nitrogen.
-
Extraction:
-
Weigh approximately 100 mg of the prepared plant material into a centrifuge tube.
-
Add 2 mL of 80% methanol (at room temperature).
-
Vortex the mixture vigorously for 1 minute.
-
Place the tube on a rocker or shaker for 30 minutes at room temperature.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Microwave-Assisted Extraction (MAE)
MAE utilizes microwave energy to heat the solvent and plant matrix, leading to a more efficient and rapid extraction process.
-
Sample Preparation: Air-dry and grind the plant material to a fine powder.
-
Extraction:
-
Place 0.5 g of the powdered plant material into a microwave-safe extraction vessel.
-
Add 20 mL of methanol.
-
Set the microwave parameters: Power at 250 W and temperature at 80°C.
-
Irradiate for 10 minutes.
-
After extraction, allow the vessel to cool.
-
Filter the extract to separate the solid residue from the liquid supernatant containing this compound.
-
Solid-Phase Extraction (SPE) for Purification
SPE is a technique used to purify and concentrate the target analyte from the crude extract. It is particularly effective for separating anionic compounds like glucosinolates.
-
Crude Extract Preparation: Obtain a crude extract using one of the methods described above (e.g., Cold Methanol Extraction).
-
SPE Protocol (using a Weak Anion Exchange cartridge):
-
Column Conditioning: Condition a weak anion exchange (e.g., DEA-based) SPE cartridge by passing 2 mL of methanol, followed by 2 mL of deionized water.
-
Sample Loading: Load 1 mL of the crude plant extract onto the conditioned cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water to remove neutral and cationic impurities.
-
Elution: Elute the purified this compound from the cartridge using 2 mL of an appropriate eluent (e.g., a solution of 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
The eluate can then be dried and reconstituted in a suitable solvent for analysis.
-
Visualization of Experimental Workflows
The following diagrams illustrate the workflows for the described extraction and purification methods.
Caption: Workflow for Conventional Solvent Extraction of this compound.
Caption: Workflow for Microwave-Assisted Extraction (MAE) of this compound.
Caption: Workflow for Solid-Phase Extraction (SPE) Purification of this compound.
Conclusion
The choice of extraction method for this compound depends on the specific requirements of the research, including desired yield, purity, processing time, and available equipment.
-
Conventional solvent extraction , particularly the cold methanol method, offers a straightforward and effective approach for lab-scale extractions, minimizing the risk of thermal degradation.
-
Microwave-Assisted Extraction (MAE) provides a significant advantage in terms of speed and efficiency, making it suitable for high-throughput screening and larger-scale extractions.
-
Solid-Phase Extraction (SPE) is an indispensable tool for the purification of this compound from crude extracts, yielding a high-purity product essential for analytical and pharmacological studies.
References
- 1. Evaluation of this compound reference material from Iberis amara by spectroscopic fingerprinting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Microwave-assisted extraction of glucosinolates from Eruca sativa seeds and soil: comparison with existing methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. A Fast and Simple Solid Phase Extraction-Based Method for Glucosinolate Determination: An Alternative to the ISO-9167 Method [mdpi.com]
- 9. mdpi.com [mdpi.com]
Comparative Metabolomics of High and Low Glucoiberin Brassica Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the intricate metabolic differences between high and low glucoiberin (B1241102) Brassica lines is crucial for harnessing their potential in agriculture and medicine. This guide provides a comprehensive comparison, supported by experimental data and detailed protocols, to facilitate further research and application.
This compound, an aliphatic glucosinolate found in Brassica vegetables like broccoli, cabbage, and cauliflower, is a precursor to the bioactive isothiocyanate iberin, which has garnered attention for its potential chemopreventive properties. The concentration of this compound can vary significantly between different Brassica lines, influencing their nutritional value and pest resistance. This guide delves into the comparative metabolomics of lines with contrasting this compound levels, offering insights into the underlying biochemical pathways and providing practical guidance for experimental analysis.
Quantitative Metabolite Comparison
The following tables summarize the key metabolic differences observed between high and low this compound Brassica lines based on published metabolomic studies. These differences often extend beyond this compound itself, affecting a broader range of related compounds.
| Table 1: Glucosinolate Profile | ||
| Metabolite | High this compound Lines (Relative Abundance) | Low this compound Lines (Relative Abundance) |
| Aliphatic Glucosinolates | ||
| This compound (3-methylsulfinylpropyl GSL) | High[1][2] | Low[3] |
| Sinigrin (2-propenyl GSL) | Variable[1] | Variable |
| Glucoraphanin (4-methylsulfinylbutyl GSL) | Variable[4][5] | Variable[6] |
| Gluconapin (3-butenyl GSL) | Variable | Variable[7] |
| Progoitrin (2-hydroxy-3-butenyl GSL) | Low[6] | Variable |
| Indole Glucosinolates | ||
| Glucobrassicin (3-indolylmethyl GSL) | Variable[5][8] | Variable[3] |
| 4-methoxyglucobrassicin | Variable[5] | Variable |
| Neoglucobrassicin | Variable[5] | Variable[6] |
| Aromatic Glucosinolates | ||
| Gluconasturtiin (phenethyl GSL) | Variable | Variable[9] |
| Table 2: Amino Acid Profile | ||
| Metabolite | High this compound Lines (Relative Abundance) | Low this compound Lines (Relative Abundance) |
| Methionine | High[10] | Low |
| Alanine | Variable | Variable |
| Leucine | Variable | Variable |
| Isoleucine | Variable | Variable |
| Valine | Variable | Variable |
| Tryptophan | Variable | Variable |
| Phenylalanine/Tyrosine | Variable | Variable |
Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducible metabolomic studies. The following sections outline key methodologies for the analysis of glucosinolates and other metabolites in Brassica.
Sample Preparation and Extraction
-
Plant Material: Grow high and low this compound Brassica lines under controlled environmental conditions to minimize variability.[11] Harvest leaf tissue from plants at the same developmental stage.
-
Quenching: Immediately freeze the harvested tissue in liquid nitrogen to quench metabolic activity.[12]
-
Lyophilization and Grinding: Freeze-dry the samples to a constant weight and then grind to a fine powder using a ball mill.[3]
-
Extraction:
-
For glucosinolate analysis, perform a methanol-based extraction. A common method involves extracting the powdered tissue with 70-80% methanol (B129727) at 70°C.[12]
-
For broader metabolomic profiling using LC-MS or GC-MS, a two-phase extraction with methanol, chloroform, and water is often employed to separate polar and non-polar metabolites.[13]
-
Metabolite Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a primary technique for the analysis of a wide range of metabolites, including glucosinolates.[14]
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled to a UHPLC system.[14][15]
-
Chromatography: Employ a C18 reversed-phase column for the separation of desulfoglucosinolates or intact glucosinolates.
-
Ionization: Use electrospray ionization (ESI) in negative mode for the detection of glucosinolates.[9]
-
Data Analysis: Process the raw data using software like XCMS for peak picking, alignment, and normalization.[14]
Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for the analysis of volatile and semi-volatile compounds after derivatization.[14]
-
Derivatization: Silylate the polar metabolites to increase their volatility. A common method involves a two-step process with methoxyamination followed by trimethylsilylation.[12]
-
Instrumentation: Use a GC system coupled to a time-of-flight (TOF) or quadrupole mass spectrometer.
-
Data Analysis: Utilize spectral libraries for metabolite identification and quantification software for peak integration.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides a non-destructive and quantitative overview of the metabolome.[16]
-
Sample Preparation: Extract metabolites using a deuterated solvent system, typically a methanol-d4/water-d2 mixture.
-
Analysis: Acquire 1H NMR spectra and use statistical software for data analysis, such as Principal Component Analysis (PCA), to identify differences between sample groups.[16]
Visualizing the Pathways
Understanding the biochemical pathways involved in this compound metabolism is key to interpreting the metabolomic data.
Figure 1: A generalized workflow for comparative metabolomics of Brassica lines.
Figure 2: Simplified biosynthesis pathway of this compound and its hydrolysis.[4][17][18]
Conclusion
The comparative metabolomic analysis of high and low this compound Brassica lines reveals a complex interplay of genetic and biochemical factors that extend beyond the accumulation of a single compound. By employing the standardized protocols and understanding the underlying metabolic pathways outlined in this guide, researchers can more effectively investigate the functional roles of this compound and other related metabolites. This knowledge is pivotal for the development of nutritionally enhanced crops and for exploring the therapeutic potential of Brassica-derived compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Same Difference? Low and High Glucosinolate Brassica rapa Varieties Show Similar Responses Upon Feeding by Two Specialist Root Herbivores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucosinolate metabolism, functionality and breeding for the improvement of Brassicaceae vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Glucosinolate Content in Brassica Genetic Resources and Their Distribution Pattern within and between Inner, Middle, and Outer Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Integrated Metabolomics Study of Glucosinolate Metabolism in Different Brassicaceae Genera - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Plant metabolomics. Methods and protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. perskuleuven.be [perskuleuven.be]
- 13. Cross-Species Metabolomic Analyses in the Brassicaceae Reveals Common Responses to Ultraviolet-B Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Brassica rapa Metabolomics Analysis - Creative Proteomics [creative-proteomics.com]
- 15. mdpi.com [mdpi.com]
- 16. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Glucosinolate metabolism, functionality and breeding for the improvement of Brassicaceae vegetables [jstage.jst.go.jp]
A Comparative Analysis of Iberin and Other Isothiocyanates: Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Isothiocyanates (ITCs) are a class of naturally occurring phytochemicals found predominantly in cruciferous vegetables. They have garnered significant interest in the scientific community for their potential as cancer chemopreventive and therapeutic agents. This guide provides a detailed comparison of the mechanisms of action of iberin (B1674146) against other well-studied isothiocyanates, namely sulforaphane (B1684495) (SFN), allyl isothiocyanate (AITC), and phenethyl isothiocyanate (PEITC). The information is supported by experimental data to aid researchers and drug development professionals in their understanding and evaluation of these compounds.
Comparative Efficacy: A Quantitative Overview
The anticancer effects of isothiocyanates are often initially evaluated by determining their half-maximal inhibitory concentration (IC50) for cell viability in various cancer cell lines. The following tables summarize available quantitative data, offering a comparative look at the potency of iberin, sulforaphane, AITC, and PEITC. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions, such as cell lines and treatment durations.
Table 1: Comparative IC50 Values (µM) for Cell Viability in Cancer Cell Lines
| Isothiocyanate | HepG2 (Liver Cancer) | PC-3 (Prostate Cancer) | A549 (Lung Cancer) |
| Iberin | 55.2 ± 2.2[1] | ~20-25 | Data Not Available |
| Sulforaphane | 58.9 ± 0.7[1] | ~15-20 | ~10.3 |
| Allyl Isothiocyanate (AITC) | ~20 | ~15-20 | 12.6 |
| Phenethyl Isothiocyanate (PEITC) | Data Not Available | ~7-10[2] | Data Not Available |
Table 2: Comparative Apoptosis Induction
| Isothiocyanate | Cell Line | Concentration (µM) | Apoptotic Cells (%) |
| Iberin | HepG2 | 80 | 41.9 ± 3.4[1] |
| Sulforaphane | HepG2 | 80 | 30.9 ± 2.1[1] |
| Allyl Isothiocyanate (AITC) | A549 | 10 | Significant Increase |
| Phenethyl Isothiocyanate (PEITC) | PC-3 | 10 | Significant Apoptosis |
Table 3: Comparative Cell Cycle Arrest
| Isothiocyanate | Cell Line | Concentration (µM) | Predominant Cell Cycle Arrest Phase | % of Cells in Arrested Phase |
| Iberin | SK-N-SH (Neuroblastoma) | 25 | G1 | 68[3] |
| Sulforaphane | HT-29 (Colon Cancer) | 15 | G2/M | Significant Increase[3] |
| Allyl Isothiocyanate (AITC) | UM-UC-3 (Bladder Cancer) | Near IC50 | G2/M | Up to 80% |
| Phenethyl Isothiocyanate (PEITC) | HeLa (Cervical Cancer) | 2.5 | G2/M | Significant Accumulation |
Core Mechanisms of Action: A Side-by-Side Look
Isothiocyanates exert their anticancer effects through a variety of shared and distinct mechanisms. The primary pathways modulated by these compounds include the Keap1-Nrf2 antioxidant response, induction of apoptosis, cell cycle arrest, and regulation of inflammatory and proliferative signaling pathways like MAPK and NF-κB.
Activation of the Keap1-Nrf2 Pathway
A hallmark of many isothiocyanates is their ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm through its interaction with Kelch-like ECH-associated protein 1 (Keap1). Isothiocyanates, being electrophilic, can react with specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
-
Iberin : Studies have shown that iberin is a potent inducer of Nrf2 nuclear translocation and subsequent expression of HO-1 and γ-glutamylcysteine synthetase (γGCS), with a potency similar to that of sulforaphane[4].
-
Sulforaphane : Extensively studied as a potent activator of the Nrf2 pathway, SFN effectively induces the expression of a wide array of phase II detoxification and antioxidant enzymes[5].
-
Allyl Isothiocyanate (AITC) : AITC also activates the Nrf2 pathway, leading to increased nuclear Nrf2 levels and subsequent induction of HO-1 gene expression.
-
Phenethyl Isothiocyanate (PEITC) : PEITC is known to activate Nrf2, contributing to its chemopreventive effects[6].
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Isothiocyanates have been shown to induce apoptosis in various cancer cell lines through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Iberin : Induces apoptosis in neuroblastoma and ovarian cancer cells, associated with the activation of caspases[3][7]. In HepG2 cells, iberin was a more potent inducer of apoptosis than sulforaphane at the same concentration[1].
-
Sulforaphane : A well-documented apoptosis inducer, SFN can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2[8].
-
Allyl Isothiocyanate (AITC) : AITC induces apoptosis in various cancer cells, often associated with the generation of reactive oxygen species (ROS) and modulation of Bcl-2 family proteins.
-
Phenethyl Isothiocyanate (PEITC) : PEITC is a potent inducer of apoptosis, mediated through ROS production and activation of both caspase-8 and caspase-9 pathways[8].
Cell Cycle Arrest
Isothiocyanates can halt the progression of the cell cycle at different checkpoints, thereby inhibiting cancer cell proliferation. The specific phase of arrest can depend on the isothiocyanate, its concentration, and the cancer cell type.
-
Iberin : Has been shown to induce G1 or G2/M phase arrest in a dose- and cell type-dependent manner in human neuroblastoma cells[3]. In ovarian cancer cells, iberin induces G2 cell cycle arrest[7].
-
Sulforaphane : Can induce cell cycle arrest at either the G1 or G2/M phase, depending on the cell line and concentration.
-
Allyl Isothiocyanate (AITC) : AITC has been reported to cause G2/M arrest in several cancer cell lines, including bladder and colon cancer cells.
-
Phenethyl Isothiocyanate (PEITC) : PEITC is known to induce G2/M cell cycle arrest in various cancer cell types[8].
Modulation of MAPK and NF-κB Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are critical for cell proliferation, survival, and inflammation. Dysregulation of these pathways is common in cancer. Isothiocyanates can modulate these pathways to exert their anticancer effects.
-
Iberin : Has been shown to activate the ERK-dependent signal-transduction pathway, which may contribute to its Nrf2-inducing activity[4]. It can also inhibit the activation of NF-κB.
-
Sulforaphane : Can modulate MAPK signaling, which is involved in its induction of apoptosis and cell cycle arrest. SFN is also a known inhibitor of the NF-κB pathway[5].
-
Allyl Isothiocyanate (AITC) : Can activate MAPK pathways, which can lead to either cell survival or apoptosis depending on the cellular context. AITC also exhibits anti-inflammatory effects by inhibiting the NF-κB pathway.
-
Phenethyl Isothiocyanate (PEITC) : PEITC can activate MAPK signaling, which is linked to its induction of ARE-driven gene expression[8]. It is also a potent inhibitor of NF-κB activation.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are summarized protocols for key assays used to evaluate the efficacy of isothiocyanates.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding : Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment : Treat the cells with various concentrations of the isothiocyanate for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition : Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment : Treat cells with the desired concentrations of isothiocyanates for a specified time.
-
Cell Harvesting : Collect both adherent and floating cells.
-
Washing : Wash the cells with cold PBS.
-
Resuspension : Resuspend the cells in Annexin V binding buffer.
-
Staining : Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation : Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis : Analyze the stained cells by flow cytometry. FITC-Annexin V positive and PI negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting : Treat and harvest cells as described for the apoptosis assay.
-
Fixation : Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Washing : Wash the cells with PBS.
-
RNase Treatment : Resuspend the cells in a solution containing RNase to degrade RNA and prevent its staining.
-
PI Staining : Add propidium iodide to the cell suspension to stain the DNA.
-
Incubation : Incubate in the dark.
-
Flow Cytometry Analysis : Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Western Blotting for Nrf2 Pathway Proteins
This technique is used to detect and quantify the expression levels of specific proteins.
-
Cell Lysis : After treatment with isothiocyanates, lyse the cells in a suitable lysis buffer to extract total or subcellular (cytoplasmic and nuclear) proteins.
-
Protein Quantification : Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE : Separate the proteins by size by running the lysates on a polyacrylamide gel.
-
Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking : Block the membrane with a blocking solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies specific for the target proteins (e.g., Nrf2, Keap1, HO-1) and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection : Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantification : Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Conclusion
Iberin, sulforaphane, allyl isothiocyanate, and phenethyl isothiocyanate are all potent bioactive compounds with significant anticancer potential. While they share common mechanisms of action, including the activation of the Nrf2 pathway, induction of apoptosis, and cell cycle arrest, there are notable differences in their potency and specific molecular targets, which may be influenced by their chemical structures. Iberin demonstrates comparable, and in some cases, superior activity to the well-studied sulforaphane. A thorough understanding of the comparative efficacy and mechanisms of these isothiocyanates is crucial for the rational design of future chemoprevention and therapeutic strategies. The provided experimental protocols offer a standardized framework for the continued investigation and comparison of these promising natural compounds.
References
- 1. Alyssin and Iberin in Cruciferous Vegetables Exert Anticancer Activity in HepG2 by Increasing Intracellular Reactive Oxygen Species and Tubulin Depolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. A Comparative Review of Key Isothiocyanates and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of apoptosis by isothiocyanate sulforaphane in human cervical carcinoma HeLa and hepatocarcinoma HepG2 cells through activation of caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Targets of Dietary Phenethyl Isothiocyanate and Sulforaphane for Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of NRF2 pathway reveals key elements of the regulatory circuits underlying antioxidant response and proliferation of ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Unraveling Glucosinolate Biosynthesis in Kale: A Comparative Transcriptomic Guide
For researchers, scientists, and drug development professionals, understanding the genetic regulation of glucosinolate production in kale (Brassica oleracea var. acephala) is paramount for harnessing its health-promoting properties. This guide provides an objective comparison of findings from key transcriptomic studies, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.
Glucosinolates are sulfur-rich secondary metabolites that contribute to the characteristic flavor of cruciferous vegetables and are precursors to isothiocyanates, compounds with well-documented anti-carcinogenic properties. The biosynthesis of these compounds is a complex process involving multiple gene families. Comparative transcriptomic analyses of different kale cultivars, tissues, and developmental stages have revealed significant variations in glucosinolate profiles and the expression of associated biosynthetic genes.
Comparative Analysis of Glucosinolate Content
High-performance liquid chromatography (HPLC) analysis across different studies reveals a diverse array of glucosinolates in kale, with concentrations varying significantly between cultivars and tissues. The primary classes of glucosinolates identified are aliphatic, derived from methionine, and indolic, derived from tryptophan.
A study comparing 'Man-Choo', 'Mat-Jjang', and 'Red-Curled' kale cultivars grown in a vertical farm identified glucobrassicin (B1234704) as the most predominant glucosinolate in all three.[1] However, the total glucosinolate content was highest in the 'Red-Curled' cultivar.[1] Another investigation into various Chinese kale varieties found that aliphatic glucosinolates accounted for over 80% of the total glucosinolate content, with gluconapin (B99918) and glucoraphanin (B191350) being the main components in stems and leaves.[2]
In a detailed analysis of Chinese kale seeds and silique walls, glucoiberin (B1241102) and gluconapin were the major glucosinolates, with their content fluctuating during seed development.[3][4] This study highlighted the crucial role of the torpedo-embryo and early cotyledonary-embryo stages in glucosinolate accumulation.[3][4]
Table 1: Comparative Glucosinolate Content in Different Kale Cultivars and Tissues
| Study | Kale Cultivar(s)/Tissue | Major Glucosinolates Identified | Key Findings |
| Kim et al. (2022)[1] | 'Man-Choo', 'Mat-Jjang', 'Red-Curled' | Glucobrassicin, Gluconasturtiin, this compound, Sinigrin, Gluconapin | 'Red-Curled' had the highest total glucosinolate content. Glucobrassicin was predominant in all cultivars.[1] |
| Li et al. (2021)[2] | 16 Chinese kale varieties (stems and leaves) | Aliphatic: Glucoraphanin (GRA), Sinigrin (SIN), Gluconapin (GNA), Glucoerucin (GER). Indolic: 4-Hydroxyglucobrassicin (4-HGBS), Glucobrassicin (GBS), 4-Methoxyglucobrassicin (4-MGBS), Neoglucobrassincin (NGBS) | Aliphatic glucosinolates (especially GNA and GRA) are the dominant types. Significant variation exists between high and low-content varieties.[2] |
| Zhao et al. (2021)[3][4] | Chinese kale (seeds and silique walls) | Aliphatic: this compound, Progoitrin, Gluconapin, Glucoerucin. Indolic: Glucobrassicin, 4-hydroxybrassicin, 4-methoxyglucobrassicin, Neoglucobrassicin | This compound and gluconapin were the main glucosinolates in seeds.[3] GS content in seeds increased as it decreased in the silique wall, suggesting transport.[3][4] |
| Yi et al. (2015)[5] | 3 kale genotypes | 9 aliphatic, 4 indolic, and 1 aromatic glucosinolate | Kale leaves showed diverse glucosinolate profiles. |
Transcriptomic Insights into Glucosinolate Biosynthesis
Transcriptome analysis via RNA sequencing (RNA-seq) and quantitative real-time PCR (qRT-PCR) has identified numerous genes differentially expressed in kale cultivars and tissues with varying glucosinolate levels. These genes are involved in the three main stages of glucosinolate biosynthesis: side-chain elongation, core structure formation, and secondary modification.
A comparative study of different kale cultivars revealed that eight key genes were involved in glucosinolate biosynthesis, with their expression patterns correlating with the observed differences in glucosinolate content.[1] In Chinese kale, a comprehensive analysis of 11 different tissues identified 181 unigenes likely involved in glucosinolate metabolism, with most biosynthetic genes being highly expressed in the root, petiole, and senescent leaves.[6][7] Further research on Chinese kale identified 135 genes related to glucosinolate metabolism, including 81 biosynthetic genes, 25 catabolic enzymes, and 5 transporters.[3][4]
Key transcription factors, particularly from the MYB family (e.g., MYB28, MYB29, MYB51), have been shown to regulate the expression of aliphatic and indolic glucosinolate biosynthetic genes.[5][8] Studies have demonstrated that the overexpression of BoaMYB28 in Chinese kale leads to a 1.5- to 3-fold increase in aliphatic glucosinolate content.[8]
Table 2: Differentially Expressed Genes (DEGs) in Glucosinolate Biosynthesis in Kale
| Study | Comparison | Key Upregulated Genes in High-Glucosinolate Samples | Key Downregulated Genes in High-Glucosinolate Samples |
| Kim et al. (2022)[1] | 'Red-Curled' vs. 'Mat-Jjang' | SOT16, UGT72B2 | - |
| Li et al. (2021)[2] | High-GLS vs. Low-GLS Chinese kale varieties | MAM1, CYP83A1, SOT17, CYP83B1, SOT16 | - |
| Zhao et al. (2021)[3][4] | Seeds vs. Silique Walls (Chinese kale) | FMOGS-OX, AOP2 (in seeds) | - |
| Guo et al. (2017)[9] | High-GS vs. Low-GS Chinese kale sprouts | Homologs of MYB28 | - |
Signaling Pathway and Experimental Workflow
The biosynthesis of glucosinolates follows a well-conserved pathway in Brassicaceae. The process begins with the chain elongation of precursor amino acids (methionine for aliphatic and tryptophan for indolic glucosinolates), followed by the formation of the core glucosinolate structure, and finally, secondary modifications of the amino acid side chain which generate the diversity of glucosinolates observed in nature.[6]
Caption: Generalized glucosinolate biosynthesis pathway in kale.
A typical comparative transcriptomics study involves several key steps, from plant cultivation and sample collection to bioinformatics analysis of the sequencing data.
Caption: A representative experimental workflow for comparative transcriptomics of glucosinolate biosynthesis in kale.
Experimental Protocols
1. Plant Materials and Growth Conditions
Kale cultivars such as 'Man-Choo', 'Mat-Jjang', and 'Red-Curled' are often used.[1] Seeds are typically sown in a controlled environment like a vertical farm or greenhouse to ensure uniform growth conditions.[1] Environmental parameters such as temperature, humidity, light intensity, and photoperiod are meticulously controlled.[1] Plant tissues are harvested at specific time points, for instance, 6 weeks after cultivation for leafy greens, or at distinct developmental stages for seeds and siliques.[1][3]
2. Glucosinolate Analysis
-
Extraction: Freeze-dried and ground kale tissue is used for extraction. Glucosinolates are extracted using a solvent mixture, often methanol/water.
-
Desulfation: The sulfate (B86663) group is removed enzymatically using sulfatase.
-
Quantification: Desulfoglucosinolates are separated and quantified using High-Performance Liquid Chromatography (HPLC) with a UV detector, typically at 229 nm.[1] Known glucosinolates are used as standards for identification and quantification.
3. RNA Extraction and Sequencing
-
RNA Isolation: Total RNA is extracted from harvested tissues using commercially available kits (e.g., RNeasy Plant Mini Kit, Qiagen) following the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer and an Agilent Bioanalyzer.
-
Library Preparation and Sequencing: mRNA is typically enriched from total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented, and cDNA libraries are constructed. These libraries are sequenced on a high-throughput platform like the Illumina HiSeq.[1][3] A typical sequencing run might generate over 40 million clean reads per sample.[3]
4. Bioinformatic Analysis
-
Data Preprocessing: Raw sequencing reads are filtered to remove adapters, low-quality reads, and reads with a high percentage of unknown bases to obtain clean reads. The quality of the clean reads is assessed using tools like FastQC.
-
Read Mapping: The clean reads are mapped to a reference genome, such as the Brassica oleracea genome (e.g., GCF_000695525.1_BOL).[1]
-
Differential Expression Analysis: Gene expression levels are often quantified as Fragments Per Kilobase of transcript per Million mapped reads (FPKM) or Transcripts Per Million (TPM). Software packages like DESeq2 or edgeR are used to identify differentially expressed genes (DEGs) between different conditions or cultivars based on fold change and statistical significance (e.g., p-value < 0.05).
-
Functional Annotation and Enrichment: DEGs are annotated using databases like Gene Ontology (GO) and the Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify enriched biological processes and metabolic pathways, such as glucosinolate biosynthesis (ko00966).[9]
Conclusion
Comparative transcriptomic studies provide a powerful approach to dissect the genetic basis of glucosinolate biosynthesis in kale. The findings consistently demonstrate that both genetic (cultivar) and developmental factors significantly influence the accumulation of these important phytonutrients. The identification of key structural genes (e.g., MAM1, CYP79F1, AOP2, SOT16) and regulatory factors (e.g., MYB28) offers promising targets for metabolic engineering and breeding programs aimed at enhancing the nutritional value of kale. Future research integrating metabolomic and proteomic data will further illuminate the complex regulatory networks governing glucosinolate production, paving the way for the development of kale varieties with optimized health-promoting profiles.
References
- 1. Glucosinolate Content Varies and Transcriptome Analysis in Different Kale Cultivars (Brassica oleracea var. acephala) Grown in a Vertical Farm [ksbec.org]
- 2. Analysis of Glucosinolate Content, Composition and Expression Level of Biosynthesis Pathway Genes in Different Chinese Kale Varieties [mdpi.com]
- 3. Comparative transcriptomic analyses of glucosinolate metabolic genes during the formation of Chinese kale seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative transcriptomic analyses of glucosinolate metabolic genes during the formation of Chinese kale seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and expression analysis of glucosinolate biosynthetic genes and estimation of glucosinolate contents in edible organs of Brassica oleracea subspecies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | De novo Transcriptome Assembly of Chinese Kale and Global Expression Analysis of Genes Involved in Glucosinolate Metabolism in Multiple Tissues [frontiersin.org]
- 7. De novo Transcriptome Assembly of Chinese Kale and Global Expression Analysis of Genes Involved in Glucosinolate Metabolism in Multiple Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Molecular Characterization of MYB28 Involved in Aliphatic Glucosinolate Biosynthesis in Chinese Kale (Brassica oleracea var. alboglabra Bailey) [frontiersin.org]
- 9. Frontiers | Comparative Transcriptome Analyses Reveal a Special Glucosinolate Metabolism Mechanism in Brassica alboglabra Sprouts [frontiersin.org]
Safety Operating Guide
Proper Disposal of Glucoiberin: A Guide for Laboratory Professionals
For immediate reference, pure Glucoiberin is not classified as a hazardous substance and can typically be disposed of as non-hazardous waste. However, institutional and local regulations should always be consulted and followed. This guide provides detailed procedures for the safe and compliant disposal of this compound, ensuring the safety of laboratory personnel and protection of the environment.
Waste Characterization and Segregation
The first critical step in proper disposal is to accurately characterize the waste stream. The appropriate disposal method depends on whether you are handling pure this compound, a solution, or a mixture.
-
Pure this compound (Solid): If the waste consists solely of solid this compound, it is considered non-hazardous.
-
Aqueous Solutions of this compound: Solutions of this compound in water are also considered non-hazardous.
-
Mixtures: If this compound is mixed with other chemicals, the entire mixture must be treated as hazardous, dictated by the most hazardous component. Consult the Safety Data Sheet (SDS) for every chemical in the mixture to determine the appropriate handling and disposal protocol. Never mix this compound waste with incompatible chemicals.
Disposal Procedures
Based on the waste characterization, follow the appropriate step-by-step disposal procedure outlined below.
Disposal of Solid this compound Waste
-
Containerization: Place the solid this compound waste in a well-labeled, sealed container to prevent dust formation. The original container is often a suitable choice.
-
Labeling: Clearly label the container as "this compound Waste (Non-Hazardous)" and include the date.
-
Disposal: Dispose of the sealed container in the regular laboratory trash, unless your institution's guidelines specify otherwise.
Disposal of Liquid this compound Waste (Aqueous Solutions)
-
Dilution: For small quantities (a few hundred grams or milliliters per day), dilute the aqueous solution of this compound with a copious amount of water (at least 20 times the volume of the waste).[1][2]
-
Drain Disposal: Pour the diluted solution down a laboratory sink drain, followed by flushing with additional water.[1][2] Only use sinks connected to a sanitary sewer system.
-
Restrictions: Do not dispose of large volumes of this compound solutions down the drain at once. For larger quantities, consult your institution's Environmental Health and Safety (EHS) office.
Disposal of this compound Mixtures and Contaminated Materials
-
Hazard Assessment: Identify the most hazardous component in the mixture by reviewing the corresponding SDS.
-
Containerization: Place the mixture in a chemically compatible, leak-proof container.
-
Labeling: Label the container with the full chemical names of all components, their approximate concentrations, and the appropriate hazard symbols (e.g., flammable, corrosive, toxic).
-
Hazardous Waste Disposal: Treat the entire mixture as hazardous waste. Arrange for pickup and disposal by your institution's EHS or a licensed hazardous waste disposal company.[3]
-
Contaminated Materials: Any materials, such as personal protective equipment (PPE), paper towels, or glassware, that are grossly contaminated with a hazardous this compound mixture must also be disposed of as hazardous waste.
Empty Container Disposal
Empty containers that held pure this compound should be managed as follows:
-
Rinsing: Triple rinse the empty container with water.
-
Rinsate Disposal: The rinsate from pure this compound containers can be disposed of down the sanitary sewer.
-
Container Disposal: The clean, rinsed container can then be disposed of in the regular trash or recycled according to your institution's policies. Deface or remove the original label before disposal.
This compound Chemical and Safety Data
The following table summarizes key data for this compound to inform safe handling and disposal decisions.
| Property | Value | Source |
| Chemical Formula | C₁₁H₂₁NO₁₀S₃ | |
| Molecular Weight | 423.48 g/mol | |
| Appearance | Solid | |
| Solubility | Soluble in water | |
| GHS Hazard Classification | Does not meet the criteria for classification as hazardous | |
| pKa (Strongest Acidic) | -3.7 | |
| pKa (Strongest Basic) | -0.51 |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for this compound waste disposal.
References
Essential Safety and Logistics for Handling Glucoiberin
For researchers, scientists, and drug development professionals, a comprehensive understanding of safety protocols is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for handling Glucoiberin, a member of the glucosinolate class of organic compounds. Adherence to these guidelines is critical for ensuring personal safety and maintaining a compliant laboratory environment.
While this compound is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), a cautious approach is always recommended when handling any chemical[1][2]. The primary risks are associated with the handling of its powdered form, which may create dust.
Personal Protective Equipment (PPE)
A foundational aspect of laboratory safety is the consistent and correct use of Personal Protective Equipment. The following PPE is recommended to minimize exposure and prevent contamination when working with this compound.
| PPE Category | Equipment | Specifications and Rationale |
| Eye/Face Protection | Safety goggles with side shields | Essential for protecting eyes from airborne particles and potential splashes[1]. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Gloves tested according to EN 374 are suitable to prevent direct skin contact[1]. Gloves should be inspected before use and changed frequently. |
| Body Protection | Laboratory Coat | A standard lab coat is recommended to protect skin and clothing from contamination[3]. |
| Respiratory Protection | Particulate filter device (e.g., P1) | Necessary when handling the powder if dust formation is likely. A P1 filter is rated to filter at least 80% of airborne particles. |
Chemical and Physical Properties
Understanding the properties of this compound is key to safe handling and storage.
| Property | Value |
| Molecular Formula | C₁₁H₂₁NO₁₀S₃ |
| Molecular Weight | 423.5 g/mol |
| Appearance | Solid |
| Solubility | Soluble in methanol (B129727) and water |
| GHS Hazard Classification | Not classified as hazardous |
Operational Plans: From Handling to Disposal
A systematic workflow ensures safety and efficiency from the moment this compound is received to its final disposal.
Safe Handling and Experimental Protocol
Engineering Controls:
-
Whenever possible, handle powdered this compound inside a chemical fume hood or a well-ventilated area to minimize dust inhalation.
Step-by-Step Handling Protocol:
-
Preparation: Before beginning work, ensure the workspace is clean and uncluttered. Prepare all necessary equipment and reagents.
-
Donning PPE: Put on all required PPE as specified in the table above before opening the this compound container.
-
Weighing and Transferring: Open the container carefully to avoid creating airborne dust. Use a spatula to transfer the compound. Avoid pouring from a height.
-
Solution Preparation: When preparing solutions, slowly add the solvent to the solid this compound to prevent splashing. This compound is soluble in water and methanol.
-
Post-Handling: After handling, decontaminate the work area. Remove PPE carefully, avoiding contamination of skin or clothing. Wash hands thoroughly with soap and water.
Experimental Workflow: Glucosinolate Extraction and Analysis
A common procedure involving glucosinolates like this compound is extraction from plant material followed by analysis, often using High-Pressure Liquid Chromatography (HPLC).
Disposal Plan
Proper disposal is crucial to maintain a safe laboratory and prevent environmental contamination.
-
Waste Characterization :
-
Pure this compound : If the waste consists of pure this compound or its aqueous solutions, it can be treated as non-hazardous waste.
-
Mixtures : If this compound is mixed with other chemicals, the disposal procedure must be dictated by the most hazardous component in the mixture. Always consult the Safety Data Sheet (SDS) for all components.
-
-
Disposal of Solid Waste :
-
Solid, non-hazardous this compound waste can typically be disposed of in the regular laboratory trash.
-
Ensure the waste is securely packaged to prevent dust formation.
-
-
Disposal of Liquid Waste :
-
Aqueous Solutions : Non-hazardous, water-soluble liquid waste may be poured down the sink with copious amounts of water to dilute the solution.
-
Solvent Mixtures : If this compound is dissolved in a solvent other than water, the disposal method must be appropriate for that solvent. Consult your institution's hazardous waste guidelines.
-
-
Disposal of Contaminated Materials :
-
Collect all disposable materials that have come into contact with this compound, such as gloves, weigh boats, and wipes, in a designated and clearly labeled waste container.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal.
-
Emergency Procedures
In case of accidental exposure, follow these first-aid measures:
-
Eye Contact : Rinse cautiously with water for several minutes.
-
Skin Contact : Rinse skin with water or shower.
-
Inhalation : Provide fresh air.
-
Ingestion : Rinse mouth. Call a doctor if you feel unwell.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
